2-Phosphoglyceric Acid
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens, Candida albicans, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIURPTVHJPJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948430 | |
| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2553-59-5 | |
| Record name | 2-Phosphoglyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phosphoglycerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 2-Phosphoglyceric Acid in Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms.[1] This ten-step enzymatic cascade, occurring in the cytosol, not only generates ATP and NADH but also provides crucial intermediates for various biosynthetic pathways. Among these intermediates, 2-Phosphoglyceric acid (2-PG) holds a unique and critical position. It is the substrate for the ninth step of glycolysis, a reaction that sets the stage for the final, high-energy payoff phase of this central metabolic route. This technical guide provides an in-depth exploration of the role of 2-PG in glycolysis, detailing the enzymatic conversion to phosphoenolpyruvate (PEP), its regulation, quantitative aspects, and its significance as a metabolic nexus and a target for drug development.
The Conversion of this compound to Phosphoenolpyruvate
In the penultimate step of glycolysis, this compound is converted to the high-energy compound phosphoenolpyruvate (PEP).[2] This dehydration reaction is catalyzed by the enzyme enolase (also known as phosphopyruvate hydratase or 2-phospho-D-glycerate hydro-lyase).[3] The reaction is reversible and involves the removal of a water molecule.[1]
2-Phospho-D-glycerate ⇌ Phosphoenolpyruvate + H₂O [3]
The significance of this step lies in the redistribution of energy within the molecule. While 2-PG is a low-energy phosphate ester, the product, PEP, possesses a very high-energy phosphate bond. This transformation is crucial as it primes the molecule for the subsequent transfer of its phosphate group to ADP to form ATP in the final step of glycolysis, a process known as substrate-level phosphorylation.
The Enzymatic Mechanism of Enolase
Enolase is a metalloenzyme that requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), for its catalytic activity.[4] One Mg²⁺ ion acts as a conformational ion, binding to the carboxylate group of the substrate and orienting it in the active site. The second Mg²⁺ ion is the catalytic ion and participates directly in the dehydration reaction.
The conversion of 2-PG to PEP proceeds via an E1cB (unimolecular conjugate base elimination) mechanism.[3] The key steps are as follows:
-
Binding of 2-PG: The substrate, 2-PG, binds to the active site of enolase. The carboxyl group of 2-PG coordinates with the two magnesium ions.[3]
-
Proton Abstraction: A basic amino acid residue in the active site, typically a lysine, abstracts the acidic proton from the C-2 of 2-PG, forming a carbanion intermediate. The negative charge of this intermediate is stabilized by the coordinated magnesium ions.[3]
-
Elimination of the Hydroxyl Group: An acidic amino acid residue, such as a glutamate, protonates the hydroxyl group on C-3, facilitating its departure as a water molecule.[3]
-
Formation of PEP: The elimination of the water molecule results in the formation of a double bond between C-2 and C-3, yielding the product phosphoenolpyruvate (PEP).[3]
Quantitative Data on the Enolase-Catalyzed Reaction
The efficiency and thermodynamics of the conversion of 2-PG to PEP have been extensively studied. The following tables summarize key quantitative data for the enzyme enolase and the reaction it catalyzes.
| Parameter | Value | Species/Conditions |
| K_m_ for 2-PG | 0.07 mM | Rabbit Muscle |
| 0.1 - 0.5 mM | Yeast | |
| V_max_ | Variable (dependent on enzyme conc.) | - |
| k_cat_ | ~72 s⁻¹ | Yeast |
| Optimal pH | 6.5 - 8.0 | Varies by isoform and species |
Table 1: Kinetic Parameters of Enolase
| Parameter | Value | Conditions |
| ΔG°' | +1.8 kJ/mol | Standard conditions (25°C, pH 7.0) |
| ΔG (cellular) | Near 0 | Dependent on cellular concentrations of 2-PG and PEP |
| ΔH°' | +3.2 kJ/mol | Calorimetric measurement |
Table 2: Thermodynamic Data for the Conversion of 2-PG to PEP
Regulation of the 2-PG to PEP Conversion
The activity of enolase is subject to regulation by various factors, ensuring that the rate of glycolysis is attuned to the cell's metabolic needs.
-
Substrate and Product Concentration: The reversible nature of the enolase-catalyzed reaction means that its direction is influenced by the relative concentrations of 2-PG and PEP. High levels of 2-PG favor the forward reaction, while an accumulation of PEP can drive the reverse reaction, which is relevant in gluconeogenesis.[5]
-
Divalent Cations: The requirement for two Mg²⁺ ions for catalytic activity makes enolase activity sensitive to the intracellular concentration of these ions. Other divalent cations can sometimes substitute for Mg²⁺, but often with lower efficiency.
-
Inhibitors: Fluoride is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the magnesium ion at the active site, which mimics the phosphate group of the substrate and blocks the enzyme's activity.[3]
-
Enolase Isoforms: In vertebrates, there are three main isoforms of enolase: alpha-enolase (ENO1), beta-enolase (ENO3), and gamma-enolase (ENO2).[4] These isoforms exhibit tissue-specific expression and may have different kinetic properties, suggesting differential regulation tailored to the metabolic requirements of specific tissues.[6][7] For example, gamma-enolase is predominantly found in neurons, while beta-enolase is specific to muscle tissue.[6][7]
Connection to Other Metabolic Pathways
This compound and its immediate precursor, 3-phosphoglycerate (3-PG), are not confined to the linear pathway of glycolysis. They serve as important branch points to other metabolic routes.
-
Serine Biosynthesis: 3-phosphoglycerate is the starting point for the phosphorylated pathway of serine biosynthesis.[8][9][10] The enzyme 3-phosphoglycerate dehydrogenase oxidizes 3-PG to 3-phosphohydroxypyruvate, initiating a three-step pathway that leads to the synthesis of the amino acid serine.[11] Serine, in turn, is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as for the production of phospholipids and nucleotides.
-
Gluconeogenesis: As the enolase reaction is reversible, 2-PG is an essential intermediate in gluconeogenesis, the pathway for the synthesis of glucose from non-carbohydrate precursors.[5] During gluconeogenesis, PEP is converted to 2-PG by enolase, reversing the glycolytic step.[5] The regulation of glycolysis and gluconeogenesis is tightly coordinated to prevent futile cycling, and the direction of the enolase reaction is dictated by the prevailing metabolic state of the cell.[12]
Experimental Protocols
Spectrophotometric Assay of Enolase Activity
This protocol describes a continuous spectrophotometric rate determination assay for enolase activity. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
2-Phosphoglycerate (2-PG) solution (20 mM)
-
Adenosine 5'-diphosphate (ADP) solution (25 mM)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (3 mM)
-
Magnesium sulfate (MgSO₄) solution (100 mM)
-
Potassium chloride (KCl) solution (1 M)
-
Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., 600-1000 units/mL PK, 900-1400 units/mL LDH)
-
Enzyme sample (e.g., purified enolase or cell lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture by combining the following in a cuvette:
-
1.0 mL Triethanolamine buffer
-
0.1 mL ADP solution
-
0.1 mL NADH solution
-
0.1 mL MgSO₄ solution
-
0.1 mL KCl solution
-
0.02 mL PK/LDH enzyme mixture
-
Deionized water to a final volume of 2.9 mL
-
-
Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.1 mL of the enzyme sample to the cuvette and mix thoroughly by inversion.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Enolase activity (in Units/mL) can be calculated using the following formula:
Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε_NADH * Sample volume * light path length)
where ε_NADH is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
Quantification of 2-Phosphoglycerate using LC-MS/MS
This protocol provides a general workflow for the quantification of 2-PG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Internal standard (e.g., ¹³C-labeled 2-PG)
-
Methanol, ice-cold
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase ion-pairing)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect and quantify 2-PG and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. A common transition for 2-PG is m/z 185 -> m/z 97 (H₂PO₄⁻).
-
-
Data Analysis:
-
Integrate the peak areas for 2-PG and the internal standard.
-
Calculate the ratio of the peak area of 2-PG to the peak area of the internal standard.
-
Determine the concentration of 2-PG in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of 2-PG.
-
Drug Development Targeting Enolase
The central role of enolase in glycolysis, particularly in rapidly proliferating cells like cancer cells, has made it an attractive target for drug development.[13] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly dependent on this pathway for energy and biosynthetic precursors.
Mechanism of Action of Enolase Inhibitors:
-
Active Site Inhibition: Many enolase inhibitors are designed to bind to the active site of the enzyme, preventing the substrate from binding and thus blocking the catalytic reaction.[13] These can be substrate analogs or small molecules that interact with key residues in the active site.
-
Disruption of Dimerization: Since enolase is active as a dimer, compounds that interfere with the dimerization of enolase subunits can also inhibit its activity.
-
Targeting Isoform Specificity: Given the tissue-specific expression of enolase isoforms, developing inhibitors that are selective for a particular isoform is a key strategy. For example, targeting the neuron-specific gamma-enolase (ENO2) is being explored for the treatment of certain cancers that overexpress this isoform.[14]
Several small molecule inhibitors of enolase, such as ENOblock and phosphonoacetohydroxamate, have been identified and are being investigated for their therapeutic potential in cancer and other diseases.[3][15]
Mandatory Visualizations
Caption: Glycolysis pathway focusing on 2-Phosphoglycerate.
Caption: Mechanism of the enolase-catalyzed reaction.
Caption: Experimental workflow for an enolase activity assay.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Enolase - Wikipedia [en.wikipedia.org]
- 4. α-Enolase, a Multifunctional Protein: Its Role on Pathophysiological Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enolase Protein | ENO1 Antigen | ENO2 Peptide | ProSpec [prospecbio.com]
- 7. scbt.com [scbt.com]
- 8. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. What are ENO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are ENO2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phosphoglyceric Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is a crucial intermediate metabolite in the central metabolic pathway of glycolysis.[1][2][3] As a key player in cellular energy production, the study of 2-PG and its associated enzymes offers significant insights into metabolic regulation and provides potential targets for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental analysis of this compound.
Chemical Structure and Properties
This compound is a glyceric acid that is phosphorylated at the second carbon.[2][4] Its chemical structure consists of a three-carbon backbone with a carboxyl group, a phosphate group, and a hydroxyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-2-phosphonooxypropanoic acid | [2][4][5] |
| Other Names | 2-Phosphoglycerate, 2PG | [2] |
| Molecular Formula | C3H7O7P | [2][4] |
| Molecular Weight | 186.06 g/mol | [2][4] |
| CAS Number | 2553-59-5 | [4][5] |
| Water Solubility | 20.3 g/L | [6][7][8] |
| logP | -2.2 | [6][7][8] |
| pKa (Strongest Acidic) | 0.81 | [6][7][8] |
| pKa (Strongest Basic) | -3.1 | [6][7][8] |
| Physiological Charge | -3 | [6][7][8] |
| Hydrogen Bond Donor Count | 4 | [6][7][8] |
| Hydrogen Bond Acceptor Count | 6 | [6][7][8] |
| Polar Surface Area | 124.29 Ų | [6][7][8] |
Biological Role in Glycolysis
This compound is a key intermediate in the glycolysis pathway, which is the metabolic process that breaks down glucose to produce energy in the form of ATP.[1][3][9] It is the product of the isomerization of 3-phosphoglycerate and the substrate for the formation of phosphoenolpyruvate.
The conversion of 3-phosphoglycerate to 2-phosphoglycerate is catalyzed by the enzyme phosphoglycerate mutase.[9][10] Subsequently, the enzyme enolase catalyzes the dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP).[2][10][11] This reaction is a critical step in glycolysis as it generates a high-energy phosphate bond that is used in the final step of glycolysis to produce ATP.[1][11]
Figure 1: Conversion of 2-Phosphoglycerate in Glycolysis.
Relevance in Disease and Drug Development
The enzymes that metabolize this compound are of significant interest in drug development. Overexpression of phosphoglycerate mutase has been linked to tumor growth and survival in several types of cancer.[12] This makes it a potential target for anticancer therapies. Furthermore, deficiencies in glycolytic enzymes, including those involved in 2-PG metabolism, can lead to metabolic disorders.[13]
Experimental Protocols
Enzymatic Assay of 2-Phosphoglycerate
A common method for the quantification of 2-Phosphoglycerate in biological samples is a coupled enzymatic assay. This assay can be adapted for either colorimetric or fluorometric detection.
Principle: The assay is based on the conversion of 2-PG to intermediates that ultimately produce a detectable signal. 2-PG is first converted to phosphoenolpyruvate (PEP) by enolase. PEP is then converted to pyruvate by pyruvate kinase, with the concomitant production of ATP. The pyruvate is then oxidized by pyruvate oxidase to produce a colored or fluorescent compound.[12][13] The intensity of the signal is directly proportional to the amount of 2-PG in the sample.[13]
Methodology:
-
Sample Preparation:
-
For cell or tissue samples, homogenize the sample in an appropriate assay buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
The supernatant can be used directly for the assay. Deproteinization may be required for certain sample types to avoid enzyme interference.
-
-
Standard Curve Preparation:
-
Prepare a series of standards of known 2-PG concentrations by diluting a stock solution in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the sample or standard.
-
Prepare a reaction mixture containing enolase, pyruvate kinase, pyruvate oxidase, and the detection probe (colorimetric or fluorometric).
-
Add the reaction mixture to each well to initiate the reaction.
-
For a negative control, a parallel reaction is set up without the addition of enolase. The 2-PG concentration is determined by the difference between the readings with and without enolase.[12]
-
-
Incubation and Detection:
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve of signal intensity versus 2-PG concentration.
-
Determine the 2-PG concentration in the samples from the standard curve.
-
Figure 2: Experimental workflow for the enzymatic assay of 2-Phosphoglycerate.
Conclusion
This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties and biological functions is essential for researchers in biochemistry, cell biology, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of 2-PG in health and disease, and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. proprep.com [proprep.com]
- 4. This compound | C3H7O7P | CID 59 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000362) [hmdb.ca]
- 6. Showing Compound 2-Phosphoglycerate (FDB001407) - FooDB [foodb.ca]
- 7. P. aeruginosa Metabolome Database: this compound (PAMDB001814) [pseudomonas.umaryland.edu]
- 8. Showing Compound this compound (FDB023161) - FooDB [foodb.ca]
- 9. fiveable.me [fiveable.me]
- 10. Glycolysis - Wikipedia [en.wikipedia.org]
- 11. Glycolysis | Biology for Majors I [courses.lumenlearning.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. 2-Phosphoglycerate Assay Kit (Colorimetric/Fluorometric) (ab174097) | Abcam [abcam.com]
The Pivotal Role of 2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide
Abstract: This technical guide provides an in-depth examination of 2-Phosphoglyceric acid (2-PG), a critical intermediate in cellular respiration. We explore its core function within the glycolytic pathway, focusing on the enzymatic conversion to phosphoenolpyruvate (PEP) by enolase. This document details the thermodynamics, kinetics, and regulation of this reaction. Furthermore, we present detailed experimental protocols for analyzing enolase activity and discuss the significance of 2-PG and enolase as targets for drug development in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolite.
Introduction to this compound in Cellular Respiration
Cellular respiration is a fundamental metabolic process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. Glycolysis, the initial stage of this process, is a nearly universal pathway in which a glucose molecule is broken down into two molecules of pyruvate.[1][2][3] This ten-step pathway, occurring in the cytosol, is central to energy metabolism.[3]
This compound (2-PG), also known as 2-phosphoglycerate, is the substrate for the ninth step of glycolysis.[4][5] It is formed from its isomer, 3-phosphoglycerate, by the action of phosphoglycerate mutase.[2][3][6] The subsequent conversion of 2-PG is a crucial preparatory step that sets the stage for the second substrate-level phosphorylation event in glycolysis, leading to ATP synthesis.[7]
Core Function: The Dehydration of 2-PG in Glycolysis
The primary role of this compound in cellular respiration is to serve as the precursor to phosphoenolpyruvate (PEP) in the glycolytic pathway.[2][4] This conversion is a dehydration reaction catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[8][9][10] In this reversible reaction, a molecule of water is eliminated from 2-PG, creating a high-energy enol-phosphate linkage in PEP.[2][10][11]
The formation of PEP is energetically significant. While 2-PG is a relatively stable, low-energy molecule, PEP is unstable and possesses a high phosphate group transfer potential.[2] This instability is key to the final step of glycolysis, where PEP readily donates its phosphate group to ADP to form ATP, a reaction catalyzed by pyruvate kinase.[2][3] Thus, the conversion of 2-PG to PEP is an essential step that rearranges the molecule to trap a larger portion of the metabolic energy, which can then be used for ATP synthesis.
Caption: The position of this compound in the late payoff phase of glycolysis.
Enzymology of the Conversion: Enolase
Enolase is a highly conserved metalloenzyme that catalyzes the reversible dehydration of 2-PG to PEP.[9][10] It is a member of the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds.[8][9]
Mechanism of Action
The catalytic mechanism of enolase is an E1cB elimination reaction that proceeds through a carbanion intermediate.[8][9] The reaction requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), per active site.[10] One "conformational" ion binds to the enzyme and induces the correct conformation for substrate binding, while the second "catalytic" ion participates directly in the dehydration.[3][12]
The key steps are:
-
Substrate Binding: The carboxyl group of 2-PG coordinates with the two Mg²⁺ ions in the active site.[8] This binding increases the acidity of the proton at the C-2 position.[8][9]
-
Proton Abstraction: A basic amino acid residue, typically a lysine (Lys345), acts as a general base to abstract the acidic proton from C-2, forming a carbanion intermediate.[8][10]
-
Intermediate Stabilization: The resulting negative charge on the intermediate is stabilized by resonance with the adjacent carboxylate group and by coordination with the Mg²⁺ ions.[8]
-
Hydroxyl Group Elimination: The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211).[10] This results in the formation of the double bond characteristic of PEP.[11]
Caption: A logical workflow of the catalytic mechanism of Enolase.
Thermodynamics and Kinetics
The conversion of 2-PG to PEP is a reversible reaction with a small positive standard free energy change (ΔG°'), indicating it is slightly unfavorable under standard conditions. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed in the subsequent, highly exergonic pyruvate kinase reaction.
| Parameter | Value | Conditions | Reference(s) |
| Standard Free Energy (ΔG°') | +1.7 kJ/mol to +1.8 kJ/mol | 25 °C, pH 7.0 | [13][14][15] |
| Actual Free Energy (ΔG) | -2.4 kJ/mol | 37 °C, [2PG]=0.5 mM, [PEP]=0.1 mM | [13] |
Table 1: Thermodynamic Properties of the 2-PG to PEP Conversion.
The kinetic properties of enolase have been characterized in various organisms. The Michaelis constant (Kₘ) for 2-PG typically falls within the low millimolar to micromolar range, reflecting the enzyme's high affinity for its substrate.
| Organism / Isoform | Kₘ for 2-PG (mM) | Vₘₐₓ (U/mg or mM/min) | Temperature (°C) | Reference(s) |
| Streptococcus rattus | 4.35 | Not specified | Not specified | [16] |
| Chloroflexus aurantiacus | 0.16 | 147 U/mg | 25 | [12] |
| Chloroflexus aurantiacus | 0.03 | 300 U/mg | 80 | [12] |
| Recombinant α-enolase | 1.52 | 65.36 mM PEP/min | Not specified | [17] |
Table 2: Selected Kinetic Parameters for Enolase.
Intracellular Concentrations
The intracellular concentration of 2-PG is tightly regulated and varies depending on the cell type and its metabolic state. These concentrations are maintained at levels appropriate for the kinetic parameters of enolase.
| Organism / Cell Type | [2-PG] Concentration (mM) | Notes | Reference(s) |
| Entamoeba histolytica | 0.04 | Intracellular fluid volume estimate used | [18] |
| Human Erythrocytes | Variable | Influenced by 2,3-diphosphoglycerate levels | [19][20] |
| E. coli | ~0.1 - 0.5 | General estimate from various studies | [21] |
Table 3: Representative Intracellular Concentrations of this compound.
Regulation of the 2-PG to PEP Conversion
While the 2-PG to PEP step is not a primary point of regulation for the overall glycolytic flux, the activity of enolase is subject to control.
-
Substrate Availability: The reaction is influenced by the concentrations of its substrate (2-PG) and product (PEP).[8]
-
Cofactor Concentration: The availability of Mg²⁺ ions is crucial for catalytic activity.[10] Fluoride ions are known inhibitors of enolase, particularly in the presence of phosphate, as they form a complex with the magnesium ions at the active site, blocking substrate binding.[10][22]
-
Riboregulation: Recent studies have uncovered a novel regulatory mechanism in which RNA molecules can directly bind to Enolase 1 (ENO1) and inhibit its enzymatic activity.[23][24] This binding is enhanced by the acetylation of ENO1, a process regulated by the deacetylase SIRT2.[23][24] This "riboregulation" provides a link between cellular metabolism and gene expression, with implications for processes like stem cell differentiation.[23][25]
Role in Other Metabolic Pathways
The reversibility of the enolase reaction means it also functions in gluconeogenesis , the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors.[26] In this pathway, enolase catalyzes the hydration of PEP to form 2-PG, which is then converted to 3-phosphoglycerate and continues up the pathway towards glucose.[26][27] The direction of the reaction is dictated by the relative concentrations of 2-PG and PEP in the cell, which are in turn controlled by the overall metabolic state (glycolytic vs. gluconeogenic).[8]
Enolase and 2-PG as Drug Targets
The critical role of enolase in the metabolism of cancer cells and pathogenic organisms has made it an attractive target for drug development.
-
Oncology: Many cancer cells exhibit a high rate of glycolysis (the Warburg effect) and often overexpress enolase.[25] Inhibiting enolase can disrupt the energy supply to these cells. Small molecule inhibitors like ENOblock (also known as AP-III-a4) have been developed that bind directly to enolase and inhibit its activity, showing potential to reduce cancer cell metastasis.[8][28][29]
-
Infectious Diseases: Enolase is a highly conserved enzyme essential for pathogens.[30] Furthermore, in many bacteria and fungi, enolase acts as a "moonlighting" protein, localizing to the cell surface where it functions as a plasminogen receptor, aiding in tissue invasion.[17] Inhibitors such as phosphonoacetohydroxamate and the natural antibiotic SF2312 are potent enolase inhibitors that have been investigated as potential treatments for infectious diseases.[8][29]
Experimental Protocols
Spectrophotometric Assay of Enolase Activity
This protocol describes a continuous coupled enzyme assay to determine the kinetic parameters of enolase. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Principle:
-
Enolase: 2-Phosphoglycerate → Phosphoenolpyruvate + H₂O
-
Pyruvate Kinase (PK): Phosphoenolpyruvate + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation is directly proportional to the rate of PEP formation by enolase, assuming enolase is the rate-limiting step.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂) solution (e.g., 100 mM)
-
Potassium Chloride (KCl) solution (e.g., 1 M)
-
Adenosine Diphosphate (ADP) solution (e.g., 20 mM)
-
NADH solution (e.g., 5 mM)
-
This compound (2-PG) substrate solutions of various concentrations
-
Pyruvate Kinase (PK) enzyme solution (sufficient excess)
-
Lactate Dehydrogenase (LDH) enzyme solution (sufficient excess)
-
Purified Enolase enzyme sample
-
UV-Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction master mix in a 1 mL cuvette containing the final concentrations of buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.
-
Initiate the background reaction by adding the enolase sample. Monitor the absorbance at 340 nm for 2-3 minutes to ensure there is no activity in the absence of the primary substrate.
-
Initiate the primary reaction by adding a specific volume of the 2-PG substrate stock solution.
-
Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes. The rate should be linear.
-
Calculate the reaction velocity (v) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat steps 1-6 for a range of 2-PG concentrations.
-
Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used.
Caption: Workflow for the spectrophotometric coupled assay of enolase activity.
Conclusion
This compound occupies a pivotal, albeit unassuming, position in cellular respiration. Its primary function as the substrate for enolase facilitates a critical molecular rearrangement that is indispensable for efficient ATP production in the final step of glycolysis. The enzyme enolase, with its conserved mechanism and structure, presents a validated target for the development of novel therapeutics against cancer and infectious diseases. A thorough understanding of the kinetics, thermodynamics, and regulation surrounding the 2-PG to PEP conversion is therefore essential for researchers and clinicians working at the intersection of metabolism, disease, and drug discovery.
References
- 1. proprep.com [proprep.com]
- 2. Khan Academy [khanacademy.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 6. fiveable.me [fiveable.me]
- 7. fiveable.me [fiveable.me]
- 8. Enolase - Wikipedia [en.wikipedia.org]
- 9. Enolase Protein | ENO1 Antigen | ENO2 Peptide | ProSpec [prospecbio.com]
- 10. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 11. What Are the Chemical Principles and Features of the Second Phase of Glyc.. [askfilo.com]
- 12. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. Solved 2-phosphoglycerate(2PG) is converted to | Chegg.com [chegg.com]
- 15. chegg.com [chegg.com]
- 16. Isolation, characterization, and inhibition kinetics of enolase from Streptococcus rattus FA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biblat.unam.mx [biblat.unam.mx]
- 19. 31P NMR measurements of intracellular pH and 2,3-diphosphoglycerate in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maximal elevation of 2,3-diphosphoglycerate concentrations in human erythrocytes: influence on glycolytic metabolism and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. karger.com [karger.com]
- 23. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation :: MPG.PuRe [pure.mpg.de]
- 25. researchgate.net [researchgate.net]
- 26. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
2-Phosphoglyceric Acid: A Pivotal Metabolic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG), also known as 2-phosphoglycerate, is a critical metabolic intermediate situated at a key junction of central carbon metabolism. As the substrate for the ninth step of glycolysis, its conversion to phosphoenolpyruvate (PEP) by the enzyme enolase represents a crucial dehydration reaction that sets the stage for the final substrate-level phosphorylation in the pathway.[1][2][3][4] Beyond its canonical role in glycolysis and gluconeogenesis, 2-PG is involved in other significant metabolic pathways, including the biosynthesis of the amino acid serine. Given its central position, the enzymes that produce and consume 2-PG are of significant interest as potential targets for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of 2-PG as a metabolic intermediate, focusing on quantitative data, experimental methodologies, and the intricate signaling and metabolic pathways in which it participates.
Core Metabolic Pathways Involving this compound
2-PG is a key player in two of the most fundamental and highly conserved metabolic pathways: glycolysis and gluconeogenesis.
Glycolysis
In the payoff phase of glycolysis, 3-phosphoglycerate is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM).[5][6] Subsequently, enolase (ENO) catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (PEP).[1][2][3][7] This reaction is a critical step as it creates a high-energy phosphate bond in PEP, which is then utilized in the final step of glycolysis to generate ATP.
References
- 1. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The source of glycolytic intermediates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]
- 4. metabolic-economics.de [metabolic-economics.de]
- 5. Glycolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Elucidation of 2-Phosphoglyceric Acid: A Cornerstone of Glycolysis
Published: November 20, 2025
This technical guide delves into the historical discovery and scientific elucidation of 2-Phosphoglyceric acid (2-PGA), a critical intermediate in the metabolic pathway of glycolysis. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth account of the key experiments, methodologies, and quantitative data that led to our current understanding of this pivotal molecule.
Introduction: The Quest to Understand Fermentation
The story of this compound is intrinsically linked to the broader scientific endeavor to unravel the mechanisms of alcoholic fermentation and muscle contraction. In the early 20th century, scientists like Gustav Embden, Otto Meyerhof, and Jakub Parnas were pioneering the field of biochemistry, meticulously dissecting the series of chemical reactions that convert glucose into energy. Their collective work on what is now known as the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, laid the foundation for modern metabolism research.
The Discovery of this compound
The definitive identification of this compound as a distinct intermediate in glycolysis can be traced back to the meticulous work of Otto Meyerhof and his collaborator Walter Kiessling. In their seminal 1935 publication, they detailed the isolation and enzymatic characterization of this crucial compound.
Key Publication
Meyerhof, O., & Kiessling, W. (1935). Über die Isolierung der 2-Phosphoglycerinsäure und die enzymatische Umwandlung der 3-Phosphoglycerinsäure in 2-Phosphoglycerinsäure. Biochemische Zeitschrift, 276, 239-253.
This paper provided the first conclusive evidence for the existence of 2-PGA and its relationship with its isomer, 3-Phosphoglyceric acid (3-PGA).
Experimental Protocols of the Era
The methodologies employed by Meyerhof and Kiessling were groundbreaking for their time and relied on a combination of chemical precipitation, enzymatic assays, and careful analytical measurements.
Isolation of this compound from Fermentation Mixtures
The initial challenge was to isolate the phosphorylated intermediates from complex biological mixtures like yeast extracts undergoing fermentation. The general approach involved the following steps:
-
Initiation of Fermentation: A cell-free yeast extract was prepared, and fermentation was initiated by adding glucose and inorganic phosphate.
-
Termination of Reaction and Deproteinization: At a specific point in the fermentation process, the reaction was stopped, and proteins were removed, typically by adding trichloroacetic acid (TCA).
-
Fractional Precipitation of Phosphorylated Compounds: The deproteinized extract contained a mixture of sugar phosphates. These were separated based on the differential solubility of their barium or lead salts in water and ethanol. This was a common and crucial technique in the 1930s for separating phosphorylated intermediates.
-
The extract was neutralized, and a solution of barium acetate or lead acetate was added.
-
By carefully adjusting the pH and ethanol concentration, different fractions of phosphorylated compounds could be precipitated.
-
-
Removal of Cations and Isolation of the Free Acid: The precipitated barium or lead salts of the phosphoglyceric acids were collected. The cations were then removed by treatment with sulfuric acid (for barium salts) or hydrogen sulfide (for lead salts), leaving the free phosphoglyceric acids in solution.
Enzymatic Conversion and Characterization
A key part of Meyerhof and Kiessling's work was demonstrating the enzymatic conversion of 3-PGA to 2-PGA. This was achieved through the following experimental setup:
-
Preparation of Enzyme Extract: An enzyme preparation, later identified as phosphoglycerate mutase, was obtained from muscle or yeast extracts.
-
Incubation: A purified sample of 3-PGA was incubated with the enzyme extract.
-
Analysis of the Product: After incubation, the reaction mixture was analyzed to detect the formation of a new compound, 2-PGA. This analysis would have relied on measuring changes in specific chemical properties or the ability of the product to be acted upon by other enzymes, such as enolase.
The discovery of the enzyme enolase by Karl Lohmann and Otto Meyerhof in 1934 was a critical piece of the puzzle, as it provided a specific enzymatic reaction for the further metabolism of 2-PGA to phosphoenolpyruvate (PEP).
Quantitative Data from Early Studies
| Parameter Measured | Typical Method of the Era | Purpose |
| Inorganic Phosphate | Colorimetric methods (e.g., Fiske-Subbarow method) | To measure the uptake of inorganic phosphate during fermentation and its release upon hydrolysis of phosphate esters. |
| Total Phosphorus | Acid digestion followed by colorimetric phosphate determination | To determine the total amount of phosphorylated compounds. |
| Esterified Phosphate | Difference between total and inorganic phosphate | To quantify the amount of sugar phosphates formed. |
| Specific Sugar Phosphates | Fractional precipitation and subsequent analysis of the fractions | To isolate and quantify individual intermediates like 3-PGA and 2-PGA. |
Signaling Pathways and Logical Relationships
The discovery of 2-PGA was instrumental in completing our understanding of the central part of the glycolytic pathway.
An In-depth Technical Guide to the Enzymatic Conversion of 3-Phosphoglycerate to 2-Phosphoglycerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA), a critical reaction in central carbon metabolism. This guide details the responsible enzyme, phosphoglycerate mutase (PGM), its mechanistic intricacies, its role in metabolic pathways, relevant kinetic data, and detailed experimental protocols for its study.
Introduction
The isomerization of 3-PGA to 2-PGA is the eighth step of the glycolytic pathway and is catalyzed by the enzyme phosphoglycerate mutase (PGM).[1] This reversible reaction is essential for setting up the subsequent dehydration step that forms the high-energy phosphate bond in phosphoenolpyruvate. PGM is a ubiquitous enzyme found in all domains of life and exists in two distinct, non-homologous forms: the cofactor-dependent phosphoglycerate mutase (dPGM) and the cofactor-independent phosphoglycerate mutase (iPGM). Understanding the structure, function, and regulation of these enzymes is critical for research in metabolism, infectious diseases, and oncology.
Enzymatic Mechanism
The two classes of phosphoglycerate mutase, dPGM and iPGM, catalyze the same overall reaction but through different chemical mechanisms.
Cofactor-Dependent Phosphoglycerate Mutase (dPGM)
The dPGM enzyme is predominantly found in vertebrates and some bacteria and fungi. Its catalytic cycle requires the presence of a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) and involves a phosphohistidine intermediate.
The mechanism proceeds as follows:
-
Phosphorylation of the Enzyme: The active site histidine is initially phosphorylated by 2,3-BPG.
-
Substrate Binding: A molecule of 3-PGA binds to the active site.
-
Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine is transferred to the C-2 hydroxyl group of 3-PGA, forming a transient 2,3-bisphosphoglycerate intermediate.
-
Phosphoryl Transfer from Substrate: The phosphoryl group from the C-3 position of the intermediate is transferred back to the active site histidine.
-
Product Release: The product, 2-PGA, is released, regenerating the phosphorylated enzyme for the next catalytic cycle.
Cofactor-Independent Phosphoglycerate Mutase (iPGM)
The iPGM enzyme is found in plants, nematodes, and various bacteria. Unlike dPGM, it does not require 2,3-BPG as a cofactor. The mechanism of iPGM involves a phosphoserine intermediate.
The mechanism proceeds as follows:
-
Substrate Binding: 3-PGA binds to the active site.
-
Nucleophilic Attack: An active site serine residue performs a nucleophilic attack on the phosphate group of 3-PGA, forming a covalent phosphoserine intermediate and releasing dephosphorylated glycerate.
-
Reorientation of Glycerate: The glycerate molecule reorients within the active site.
-
Phosphoryl Transfer to Glycerate: The phosphate group is transferred from the phosphoserine back to the hydroxyl group at the C-2 position of the glycerate.
-
Product Release: The product, 2-PGA, is released from the enzyme.
Role in Metabolic Pathways
The conversion of 3-PGA to 2-PGA is a key step in both glycolysis and gluconeogenesis, highlighting its central role in cellular energy metabolism.
Glycolysis
In glycolysis, phosphoglycerate mutase catalyzes the eighth step, positioning the phosphate group for the subsequent formation of the high-energy compound phosphoenolpyruvate. This reaction is near equilibrium and its direction is primarily driven by the concentrations of the substrate and product.
Quantitative Kinetic Data
The kinetic parameters of phosphoglycerate mutase vary between its two isoforms and across different species. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.
| Enzyme Type | Organism | Substrate | Km (µM) | Vmax / kcat | Reference |
| dPGM | Gallus gallus (Chicken) | 3-PGA | ~200 | Not Reported | [2] |
| Gallus gallus (Chicken) | 2-PGA | 14 | Not Reported | [2] | |
| Gallus gallus (Chicken) | 2,3-BPG | 0.069 | Not Reported | [2] | |
| Oryctolagus cuniculus (Rabbit) | 3-PGA | 100-200 | Not Reported | [1] | |
| Lactococcus lactis | 3-PGA | 1000 | 3200 s-1 (kcat) | ||
| iPGM | Bacillus megaterium | 3-PGA | 500 | Not Reported | |
| Bacillus megaterium | Mn2+ | 40 | Not Reported | ||
| Hyphomicrobium x | 3-PGA | 6000 | Not Reported | ||
| Hyphomicrobium x | 2-PGA | 690 | Not Reported | ||
| Hyphomicrobium x | 2,3-BPG | 80 | Not Reported | ||
| Pseudomonas ami | 3-PGA | 3400 | Not Reported | ||
| Pseudomonas ami | 2-PGA | 370 | Not Reported | ||
| Pseudomonas ami | 2,3-BPG | 10 | Not Reported |
Experimental Protocols
Spectrophotometric Assay for Phosphoglycerate Mutase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of phosphoglycerate mutase. The conversion of 3-PGA to 2-PGA is coupled to the reactions catalyzed by enolase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.6)
-
MgCl2 (10 mM)
-
ADP (10 mM)
-
NADH (10 mM)
-
2,3-Bisphosphoglycerate (for dPGM) (1 mM)
-
3-Phosphoglycerate (substrate) (50 mM)
-
Enolase (sufficient units)
-
Pyruvate Kinase (sufficient units)
-
Lactate Dehydrogenase (sufficient units)
-
Phosphoglycerate Mutase sample (cell lysate or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, ADP, NADH, 2,3-BPG (if assaying dPGM), enolase, pyruvate kinase, and lactate dehydrogenase. The final concentrations in the cuvette should be optimized for the specific enzyme source.
-
Blank Measurement: To a cuvette, add the master mix and the appropriate volume of buffer or sample buffer without the enzyme. Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.
-
Initiate the Reaction: Add the phosphoglycerate mutase sample to a new cuvette containing the master mix.
-
Start the Assay: Add the substrate, 3-phosphoglycerate, to the cuvette to initiate the reaction. Quickly mix by inverting the cuvette and place it in the spectrophotometer.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate Activity: Determine the linear rate of absorbance change (ΔA340/min). The activity of phosphoglycerate mutase can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
One unit of phosphoglycerate mutase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PGA to 2-PGA per minute under the specified conditions.
References
The Pivotal Role of 2-Phosphoglyceric Acid in Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise. While seemingly a reversal of glycolysis, gluconeogenesis employs distinct enzymatic reactions to bypass the irreversible steps of glycolysis, ensuring thermodynamic favorability. This technical guide provides an in-depth examination of a critical juncture in the gluconeogenic pathway: the conversion involving 2-phosphoglyceric acid (2-PG). This stage, catalyzed by the enzymes phosphoglycerate mutase and enolase, represents a reversible segment shared with glycolysis and is crucial for the successful synthesis of glucose. Understanding the kinetics, thermodynamics, and regulation of these steps is paramount for researchers in metabolic diseases and professionals in drug development targeting metabolic pathways.
The Conversion of this compound in the Gluconeogenic Pathway
In the intricate sequence of gluconeogenesis, this compound stands as a key intermediate. Its formation and subsequent conversion are central to the pathway's progression towards glucose synthesis. This process involves two key, reversible enzymatic reactions.
From Phosphoenolpyruvate to this compound: The Role of Enolase
The first step in this sequence, moving in the gluconeogenic direction, is the hydration of phosphoenolpyruvate (PEP) to form this compound. This reaction is catalyzed by the enzyme enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase.[1][2] This reaction is a reversible dehydration in the glycolytic direction and, consequently, a hydration reaction in the context of gluconeogenesis.[1][3]
The reaction can be summarized as:
Phosphoenolpyruvate + H₂O ⇌ this compound
Enolase is a metalloenzyme that requires the presence of divalent metal cations for its catalytic activity, with magnesium (Mg²⁺) being the most effective activator.[4][5] Two Mg²⁺ ions are involved in the catalytic mechanism: one "conformational" ion that facilitates substrate binding and a "catalytic" ion that participates directly in the reaction.[1][4]
From this compound to 3-Phosphoglyceric Acid: The Role of Phosphoglycerate Mutase
Following its formation, this compound is isomerized to 3-phosphoglyceric acid (3-PG) by the enzyme phosphoglycerate mutase (PGM) (EC 5.4.2.11).[6][7] This is a reversible reaction that repositions the phosphate group from the C2 to the C3 position of the glycerate backbone.[7]
The reaction is as follows:
This compound ⇌ 3-Phosphoglyceric Acid
In many organisms, including mammals, phosphoglycerate mutase is dependent on a catalytic amount of 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.[6] The enzyme's mechanism involves a phospho-histidine intermediate within its active site.[7]
Quantitative Data
The efficiency and directionality of these enzymatic steps are governed by their kinetic and thermodynamic properties, as well as the intracellular concentrations of the metabolites.
Enzyme Kinetics
The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are critical parameters for understanding enzyme-substrate interactions and catalytic efficiency. The following table summarizes available kinetic data for enolase and phosphoglycerate mutase. Note that kinetic parameters can vary based on the source of the enzyme and experimental conditions.
| Enzyme | Substrate (Gluconeogenic Direction) | Organism/Tissue | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Enolase 1 (ENO1) | Phosphoenolpyruvate (PEP) | Human Muscle | 0.199 | - | [6] |
| Phosphoglycerate Mutase 1 (PGAM1) | 2-Phosphoglycerate (2-PG) | Human (Recombinant) | ~0.350 | 318 - 563 | [6] |
Note: Data for the gluconeogenic direction can be limited; some values are inferred from studies on glycolysis.
Thermodynamic Properties
The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction under cellular conditions. The standard free energy change (ΔG°') is the value under standard conditions (298.15 K, 1 atm, pH 7.0, and 1 M concentrations).
| Reaction | Enzyme | ΔG°' (kJ/mol) | Cellular ΔG (kJ/mol) (Erythrocyte) | Reference(s) |
| Phosphoenolpyruvate + H₂O → 2-Phosphoglycerate | Enolase | -1.8 | -1.1 | [3] |
| 2-Phosphoglycerate → 3-Phosphoglycerate | Phosphoglycerate Mutase | -4.4 | -0.83 | [3] |
Note: The direction of the reaction under cellular conditions is determined by the actual concentrations of substrates and products.
Metabolite Concentrations
The intracellular concentrations of these intermediates are crucial for determining the physiological direction and rate of the reactions. The following table presents data from rat liver, a primary site of gluconeogenesis, under fasting conditions, which favor this pathway.
| Metabolite | Tissue | Condition | Concentration (nmol/g wet weight) | Reference(s) |
| 3-Phosphoglycerate (3-PG) | Rat Liver | Fasted | ~120 | [1] |
| 2-Phosphoglycerate (2-PG) | Rat Liver | Fasted | ~20 | [1] |
| Phosphoenolpyruvate (PEP) | Rat Liver | Fasted | ~100 | [1] |
Signaling Pathways and Logical Relationships
The gluconeogenesis pathway is tightly regulated to prevent futile cycling with glycolysis. While the steps involving 2-PG are reversible and not primary points of allosteric regulation, the overall flux through this part of the pathway is controlled by the activity of the irreversible enzymes of gluconeogenesis and glycolysis.
Experimental Protocols
Accurate measurement of the enzymatic activity of enolase and phosphoglycerate mutase is fundamental for studying their roles in gluconeogenesis. The following are detailed methodologies for spectrophotometric assays.
Protocol 1: Enolase Activity Assay (Gluconeogenic Direction)
This assay measures the conversion of PEP to 2-PG. The subsequent reactions are coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Principle:
-
Enolase: Phosphoenolpyruvate + H₂O → 2-Phosphoglycerate
-
Phosphoglycerate Mutase (PGM): 2-Phosphoglycerate → 3-Phosphoglycerate
-
Phosphoglycerate Kinase (PGK): 3-Phosphoglycerate + ATP → 1,3-Bisphosphoglycerate + ADP
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H⁺ → Glyceraldehyde-3-Phosphate + NAD⁺ + Pi
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂) (10 mM)
-
Adenosine Triphosphate (ATP) (1 mM)
-
NADH (0.2 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
Phosphoglycerate Mutase (PGM) (excess)
-
Phosphoglycerate Kinase (PGK) (excess)
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (excess)
-
Enzyme sample (e.g., cell lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADH in a cuvette.
-
Add the coupling enzymes (PGM, PGK, and GAPDH) to the reaction mixture.
-
Add the enzyme sample to the cuvette and mix gently.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding PEP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the enolase activity.
Protocol 2: Phosphoglycerate Mutase Activity Assay (Gluconeogenic Direction)
This assay measures the conversion of 2-PG to 3-PG. The production of 3-PG is coupled to the oxidation of NADH.
Principle:
-
Phosphoglycerate Mutase (PGM): 2-Phosphoglycerate → 3-Phosphoglycerate
-
Phosphoglycerate Kinase (PGK): 3-Phosphoglycerate + ATP → 1,3-Bisphosphoglycerate + ADP
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H⁺ → Glyceraldehyde-3-Phosphate + NAD⁺ + Pi
Materials:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Magnesium Sulfate (MgSO₄) (5 mM)
-
Adenosine Triphosphate (ATP) (1 mM)
-
NADH (0.2 mM)
-
2,3-Bisphosphoglycerate (2,3-BPG) (0.01 mM)
-
2-Phosphoglycerate (2-PG) (5 mM)
-
Phosphoglycerate Kinase (PGK) (excess)
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (excess)
-
Enzyme sample (e.g., purified PGM or cell lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing triethanolamine buffer, MgSO₄, ATP, NADH, and 2,3-BPG.
-
Add the coupling enzymes (PGK and GAPDH) to the mixture.
-
Add the enzyme sample and mix.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Start the reaction by adding 2-PG.
-
Record the decrease in absorbance at 340 nm over time.
-
Determine the rate of NADH oxidation from the linear phase of the reaction, which is proportional to the PGM activity.
Conclusion
The enzymatic conversions centered around this compound are integral to the gluconeogenic pathway. While these reversible steps are not the primary sites of metabolic regulation, their efficiency, governed by enzyme kinetics and substrate availability, is crucial for the overall flux of carbon towards glucose synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals aiming to dissect the intricacies of gluconeogenesis. A deeper understanding of these core reactions can pave the way for novel therapeutic strategies for metabolic disorders such as type 2 diabetes, where the dysregulation of gluconeogenesis is a key pathological feature. Further research focusing on the specific kinetics and regulation of these enzymes in human liver under various physiological and pathophysiological states will be invaluable in advancing our knowledge and therapeutic capabilities.
References
- 1. Liver glucose metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between intracellular distribution of phosphoenolpyruvate carboxykinase, regulation of gluconeogenesis, and energy cost of glucose formation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
Regulating the Crossroads of Glycolysis: An In-depth Technical Guide to 2-Phosphoglyceric Acid Concentration in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG), a central intermediate in the glycolytic pathway, stands at a critical metabolic juncture. Its cellular concentration is a finely tuned parameter, reflecting the balance between catabolic energy production and anabolic biosynthesis. The enzymes responsible for its formation and consumption, phosphoglycerate mutase (PGM) and enolase, are subject to a multi-layered regulatory network. This technical guide provides a comprehensive overview of the mechanisms governing intracellular 2-PG levels, offering insights for researchers in metabolic diseases, oncology, and drug development.
I. Enzymatic Control of 2-Phosphoglycerate Levels
The concentration of 2-PG is primarily dictated by the activities of two key glycolytic enzymes: phosphoglycerate mutase (PGM), which catalyzes its synthesis from 3-phosphoglycerate (3-PG), and enolase, which converts it to phosphoenolpyruvate (PEP).
A. Phosphoglycerate Mutase (PGAM)
PGM catalyzes the reversible isomerization of 3-PG to 2-PG. In mammals, two main isoforms exist: the B-type (brain) and the M-type (muscle)[1]. While not a primary rate-limiting step in glycolysis, its activity is crucial for maintaining the flow of metabolites through the pathway.
B. Enolase (ENO)
Enolase, a metalloenzyme, catalyzes the dehydration of 2-PG to the high-energy intermediate PEP[2]. This reversible reaction is a critical step preceding the final ATP-generating step of glycolysis[3].
II. Quantitative Data on Enzyme Kinetics and Metabolite Concentrations
Understanding the quantitative aspects of 2-PG regulation is essential for building accurate metabolic models and identifying potential therapeutic targets. The following tables summarize key kinetic parameters for PGM and enolase, and reported intracellular concentrations of 2-PG under various conditions.
Table 1: Kinetic Parameters of Phosphoglycerate Mutase (PGM)
| Organism/Tissue | Isoform | Substrate | K_m_ (μM) | V_max_ (U/mg) | Inhibitor | K_i_ (μM) | Reference(s) |
| Chicken Breast Muscle | - | 2,3-Bisphosphoglycerate | 0.069 | - | 2-Phosphoglycerate | 4 | [4] |
| Chicken Breast Muscle | - | 2-Phosphoglycerate | 14 | - | - | - | [4] |
| Chicken Breast Muscle | - | 3-Phosphoglycerate | ~200 | - | - | - | [4] |
Note: Further research is needed to populate a more comprehensive table with Vmax values and data from a wider range of organisms and conditions.
Table 2: Kinetic Parameters of Enolase (ENO)
| Organism/Tissue | Isoform | Substrate | K_m_ (μM) | V_max_ (μM/s) | Inhibitor | K_i_ (μM) | Reference(s) |
| General | - | 2-Phosphoglycerate | 8 | 1.25 | - | - | [5][6] |
| Klebsiella pneumoniae | - | 2-Phospho-D-glycerate | 425 | - | - | - | [7] |
| Human Muscle | - | 2-Phospho-D-glycerate | 199 | - | - | - | [7] |
| Streptococcus iniae | rENO | 2-Phosphoglycerate | 1520 | 65360 | - | - | [8] |
Note: Vmax values are often reported in different units and require standardization for direct comparison. The provided values are as reported in the source.
Table 3: Intracellular Concentrations of 2-Phosphoglycerate (2-PG)
| Cell Type/Tissue | Condition | 2-PG Concentration (nmol/10^6^ cells or nmol/g tissue) | Reference(s) |
| H1299 (Lung Cancer Cells) | Control (shRNA) | ~1.5 | [9] |
| H1299 (Lung Cancer Cells) | PGAM1 Knockdown | ~0.5 | [9] |
| A549 (Lung Cancer Cells) | Control (shRNA) | ~2.0 | [9] |
| A549 (Lung Cancer Cells) | PGAM1 Knockdown | ~0.8 | [9] |
| Mouse Tissues | Brain | 4.3 - 16.9 nmol/g wet wt (as phosphoglycerates) | [10] |
| Mouse Tissues | Liver | 4.3 - 16.9 nmol/g wet wt (as phosphoglycerates) | [10] |
| Mouse Tissues | Kidney | 4.3 - 16.9 nmol/g wet wt (as phosphoglycerates) | [10] |
| Human Red Blood Cells | Normal | 10.0 ± 0.2 nmol/ml | [10] |
Note: Data on absolute 2-PG concentrations are limited and often reported as part of a larger metabolomics study. The values for mouse tissues represent total phosphoglycerates.
III. Regulatory Mechanisms
The cellular level of 2-PG is not solely dependent on the intrinsic kinetic properties of PGM and enolase but is also subject to intricate regulatory mechanisms, including allosteric control, post-translational modifications, and transcriptional regulation.
A. Allosteric Regulation
While the primary regulation of glycolysis occurs at the steps catalyzed by hexokinase, phosphofructokinase, and pyruvate kinase, there is emerging evidence for allosteric control of PGM and enolase.
-
Phosphoglycerate Mutase (PGM): Novel allosteric inhibitors of PGAM1, such as HKB99, have been identified that block the conformational changes required for its catalytic activity[6][11]. These inhibitors have shown promise in suppressing tumor growth and metastasis in non-small-cell lung cancer[6][11].
-
Enolase: While the molecule ENOblock was initially described as an allosteric inhibitor, it was later found to interfere with the in vitro assay rather than directly inhibiting the enzyme's catalytic activity[12]. However, it does alter the cellular localization of enolase, affecting its non-glycolytic functions[12]. Fluoride is a well-known competitive inhibitor of enolase[12].
B. Post-Translational Modifications
Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity in response to cellular signals.
-
Phosphoglycerate Mutase (PGAM1):
-
Acetylation: PGAM1 is deacetylated by the NAD+-dependent deacetylase SIRT1[13][14]. Deacetylation of PGAM1, particularly at lysine residues within the C-terminal "cap," reduces its enzymatic activity[13][14]. Conversely, acetylated PGAM1 exhibits enhanced activity[13]. Under conditions of glucose restriction, SIRT1 levels increase, leading to PGAM1 deacetylation and a subsequent decrease in glycolytic flux[13].
-
-
Enolase:
-
Phosphorylation: Phosphorylation of enolase has been observed to decrease its catalytic activity[2][15]. For instance, in Bacillus anthracis, the Ser/Thr protein kinase PrkC phosphorylates enolase, leading to a 60% reduction in its activity[15]. While phosphorylation at serine 419 in human α-enolase did not appear to impact its enzymatic activity, it did regulate its nuclear export[2].
-
Other Modifications: α-enolase can undergo other PTMs, including methylation and acetylation, which can alter its isoelectric point and potentially its function and subcellular localization[16].
-
C. Transcriptional Regulation
The expression levels of PGM and enolase are subject to transcriptional control, adapting the cell's metabolic capacity to long-term changes in its environment and physiological state.
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including both ENO1 and PGAM1[9][17][18]. The promoter of the ENO1 gene contains a hypoxia-responsive element (HRE) to which HIF-1α binds, leading to its upregulation[17]. This adaptive response allows cells to increase their reliance on anaerobic glycolysis for ATP production when oxygen is scarce.
-
Other Transcriptional Regulators: The expression of PGM and enolase is also influenced by other transcription factors and signaling pathways. For example, in regulatory T cells (Tregs), PGAM expression is physiologically upregulated, and its activity supports Treg differentiation and suppressive function[19].
IV. Signaling Pathways and Logical Relationships
The regulation of 2-PG concentration is integrated into broader cellular signaling networks. The following diagrams illustrate some of the key regulatory pathways.
V. Experimental Protocols
Accurate measurement of 2-PG and the activity of its related enzymes is crucial for research in this area.
A. Measurement of 2-Phosphoglycerate Concentration by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like 2-PG in complex biological samples[10][11][20].
1. Sample Preparation (from cell culture):
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape and collect the cell suspension.
- Lyse cells by sonication or freeze-thaw cycles.
- Centrifuge to pellet cellular debris.
- Collect the supernatant containing metabolites.
2. LC-MS/MS Analysis:
- Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.
- Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with ammonium acetate and acetic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for 2-PG should be used.
- Quantification: Use a stable isotope-labeled internal standard for 2-PG to correct for matrix effects and variations in instrument response.
Sample [label="Biological Sample\n(Cells/Tissue)"];
Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)"];
Centrifugation [label="Centrifugation"];
Supernatant [label="Supernatant\n(containing 2-PG)"];
LC [label="Liquid Chromatography\n(HILIC)"];
MSMS [label="Tandem Mass\nSpectrometry (MRM)"];
Data [label="Data Analysis\n(Quantification)"];
Sample -> Extraction;
Extraction -> Centrifugation;
Centrifugation -> Supernatant;
Supernatant -> LC;
LC -> MSMS;
MSMS -> Data;
}
B. Phosphoglycerate Mutase (PGM) Activity Assay
This coupled-enzyme assay measures the conversion of 3-PG to 2-PG by monitoring the subsequent reactions that lead to the oxidation of NADH[13].
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl
-
NADH: 0.2 mM
-
ADP: 1.5 mM
-
2,3-Bisphosphoglycerate: 10 μM
-
Lactate Dehydrogenase (LDH): 0.6 U/mL
-
Pyruvate Kinase (PK): 0.5 U/mL
-
Enolase: 0.3 U/mL
-
Substrate: 1 mM 3-Phosphoglycerate
-
Sample: Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing all reagents except the substrate.
-
Add the sample (lysate) to the reaction mixture and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding 3-phosphoglycerate.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
C. Enolase Activity Assay
This assay measures the production of PEP from 2-PG by monitoring the increase in absorbance at 240 nm[21].
Reagents:
-
Assay Buffer: e.g., 50 mM imidazole-HCl, pH 6.8, containing 2 mM MgSO₄
-
Substrate: 1 mM 2-Phosphoglycerate
-
Enzyme: Purified enolase or cell/tissue lysate
Procedure:
-
Add the assay buffer and substrate to a cuvette.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 240 nm (due to PEP formation) for a set period (e.g., 1 minute) at a constant temperature (e.g., 25°C).
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of PEP.
Alternatively, a coupled-enzyme assay can be used where the PEP produced is converted to pyruvate by pyruvate kinase, which is then reduced to lactate by lactate dehydrogenase, consuming NADH that can be monitored at 340 nm[22].
VI. Conclusion
The cellular concentration of this compound is a tightly regulated parameter, governed by the interplay of enzymatic activity, allosteric control, post-translational modifications, and transcriptional regulation. Understanding these intricate mechanisms is fundamental to comprehending cellular metabolism in both health and disease. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of 2-PG and its regulatory network in various pathological conditions and to explore novel therapeutic strategies targeting this critical metabolic node. Further research into the allosteric regulation of PGM and enolase, as well as the tissue-specific and disease-specific variations in 2-PG levels, will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Phosphoglycerate Mutase Cooperates with Chk1 Kinase to Regulate Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour-specific phosphorylation of serine 419 drives alpha-enolase (ENO1) nuclear export in triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Relationship between chronic disturbance of 2,3-diphosphoglycerate metabolism in erythrocytes and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGC-1alpha is coupled to HIF-1alpha-dependent gene expression by increasing mitochondrial oxygen consumption in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.hku.hk [hub.hku.hk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enolase - Wikipedia [en.wikipedia.org]
- 13. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. α-Enolase, a Multifunctional Protein: Its Role on Pathophysiological Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Up-Regulation of ENO1 by HIF-1α in Retinal Pigment Epithelial Cells after Hypoxic Challenge Is Not Involved in the Regulation of VEGF Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism | eLife [elifesciences.org]
- 20. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 21. Red cell 2, 3-diphosphoglycerate levels among diabetic patents with and without vascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythrocyte 2,3-bisphosphoglycerate concentrations and haemoglobin glycosylation in normoxic Type 1 (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of 2-Phosphoglyceric Acid: A Technical Guide to Their Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phosphoglyceric acid (2-PGA), a pivotal intermediate in central carbon metabolism, exists as two stereoisomers: D-2-phosphoglyceric acid and L-2-phosphoglyceric acid. This technical guide provides an in-depth analysis of these stereoisomers, focusing on their distinct biological roles and relevance. The D-enantiomer is the well-established, biologically active form, participating as a crucial substrate in glycolysis and gluconeogenesis. In contrast, the L-enantiomer is not a known substrate for the key enzymes in these pathways, rendering it biologically inert in this context. This guide details the enzymatic stereospecificity that governs these interactions, presents quantitative data on enzyme kinetics, and provides comprehensive experimental protocols for the analysis of these isomers. The information herein is intended to support researchers in understanding the nuanced roles of 2-PGA stereoisomers in metabolic pathways and to aid in the design of future studies and therapeutic strategies.
Introduction
This compound is a three-carbon carboxylic acid with a phosphate group attached to the second carbon. The chirality at the C2 position gives rise to two enantiomers: D-2-phosphoglyceric acid and L-2-phosphoglyceric acid. While structurally similar, their interactions with biological systems, particularly enzymes, are profoundly different. This document explores the biological significance of this stereoisomerism, with a primary focus on the central energy-yielding pathways of glycolysis and the anabolic pathway of gluconeogenesis.
The Biologically Active Stereoisomer: D-2-Phosphoglyceric Acid
D-2-Phosphoglyceric acid (also known as (R)-2-phosphoglycerate) is the exclusive stereoisomer utilized in the glycolytic and gluconeogenic pathways in virtually all known organisms.[1][2] Its central role is defined by its interactions with two key enzymes: phosphoglycerate mutase and enolase.
Role in Glycolysis
In the eighth step of glycolysis, D-3-phosphoglycerate is converted to D-2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM) .[3] This reversible reaction repositions the phosphate group, preparing the molecule for the subsequent dehydration step. The D-isomer is the specific substrate for this enzyme.[4]
In the ninth step of glycolysis, enolase (phosphopyruvate hydratase) catalyzes the dehydration of D-2-phosphoglycerate to form the high-energy compound phosphoenolpyruvate (PEP).[5][6] This is a critical step for substrate-level phosphorylation, leading to the generation of ATP in the final step of glycolysis. Enolase exhibits strict stereospecificity for the D-enantiomer.
Role in Gluconeogenesis
Gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, is essentially the reverse of glycolysis, with bypasses for the irreversible steps. In this pathway, phosphoenolpyruvate is converted to D-2-phosphoglycerate by enolase, and subsequently, D-2-phosphoglycerate is converted to D-3-phosphoglycerate by phosphoglycerate mutase.[7][8] Again, the D-stereoisomer is the sole participant.
The Biologically Inert Stereoisomer: L-2-Phosphoglyceric Acid
In stark contrast to its D-counterpart, L-2-phosphoglyceric acid (also known as (S)-2-phosphoglycerate) is not a known participant in the central metabolic pathways of glycolysis and gluconeogenesis. Commercially available L-2-phosphoglyceric acid is described as the "opposite enantiomer to the standard configuration found in glycolysis/gluconeogenesis," highlighting its non-biological role in these core processes. There is a lack of scientific literature demonstrating that L-2-phosphoglycerate can serve as a substrate for either phosphoglycerate mutase or enolase. This enzymatic stereospecificity effectively renders the L-isomer biologically inert within these fundamental pathways. No significant in vivo occurrence or metabolic fate for L-2-phosphoglyceric acid has been documented in the scientific literature.
Quantitative Data
The following table summarizes the kinetic parameters of enolase with its substrate, D-2-phosphoglyceric acid, from various organisms. No kinetic data is available for the L-isomer, reinforcing its non-reactivity with this enzyme.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Temperature (°C) | pH |
| Chloroflexus aurantiacus | D-2-PGA | 0.035 ± 0.00 | 300 | 80 | 6.5 |
| Chloroflexus aurantiacus | D-2-PGA | 0.16 ± 0.01 | 147 | 25 | 6.5 |
| Trypanosoma brucei (recombinant) | D-2-PGA | 0.049 | 63 | N/A | N/A |
| Trypanosoma cruzi (natural) | D-2-PGA | 0.055 | 97 | N/A | N/A |
| Leishmania mexicana (recombinant) | D-2-PGA | 0.051 | 80.0 | N/A | N/A |
| Rabbit Muscle | D-2-PGA | 0.016 | 31 | N/A | N/A |
| Yeast | D-2-PGA | 0.057 | 65 | N/A | N/A |
N/A: Not available in the cited source.
Experimental Protocols
Enzymatic Assay of Enolase with D-2-Phosphoglycerate
This protocol describes a continuous spectrophotometric rate determination assay for enolase activity.[9][10]
Principle: Enolase catalyzes the conversion of D-2-phosphoglycerate to phosphoenolpyruvate (PEP). PEP is then converted to pyruvate by pyruvate kinase (PK), with the concomitant conversion of ADP to ATP. Pyruvate is subsequently reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the enolase activity.
Reagents:
-
Reagent A (Buffer): 81 mM Triethanolamine, pH 7.4 at 25°C.
-
Reagent B (Substrate): 56 mM D-(+)-2-Phosphoglyceric Acid, Sodium Salt, Hydrate.
-
Reagent C (NADH): 7 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form.
-
Reagent D (Cofactors): 500 mM Magnesium Sulfate with 2 M Potassium Chloride.
-
Reagent E (ADP): 20 mM Adenosine 5'-Diphosphate.
-
Reagent F (Coupling Enzymes): Pyruvate Kinase/Lactate Dehydrogenase mixed enzyme solution.
-
Reagent G (Enzyme Diluent): 15 mM Tris HCl with 0.02% (w/v) Bovine Serum Albumin, pH 7.4 at 25°C.
-
Enolase Enzyme Solution: Prepare a solution containing 0.25 - 0.5 unit/ml of Enolase in cold Reagent G immediately before use.
Procedure:
-
Pipette the following reagents into suitable cuvettes (in milliliters):
| Reagent | Test | Blank |
| Reagent A (Buffer) | 2.39 | 2.39 |
| Reagent B (DPG) | 0.10 | 0.10 |
| Reagent C (β-NADH) | 0.05 | 0.05 |
| Reagent D (MgSO4/KCl) | 0.15 | 0.15 |
| Reagent E (ADP) | 0.20 | 0.20 |
| Reagent F (PK/LDH) | 0.01 | 0.01 |
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the A340nm until constant.
-
Add 0.10 ml of appropriately diluted Enolase Enzyme Solution to the Test cuvette and 0.10 ml of Reagent G (Enzyme Diluent) to the Blank cuvette.
-
Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.
-
Calculate the ΔA340nm/minute from the initial linear portion of the curve for both the Test and Blank.
Calculation: Units/ml enzyme = ( (ΔA340nm/min Test - ΔA340nm/min Blank) * 3.0 ) / ( 6.22 * 0.1 )
Where:
-
3.0 = Total volume of the assay (in milliliters)
-
6.22 = Millimolar extinction coefficient of β-NADH at 340 nm
-
0.1 = Volume of enzyme solution used (in milliliters)
Chiral Separation of D- and L-2-Phosphoglyceric Acid by HPLC (Hypothetical Protocol)
Principle: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Derivatization (Example with a chiral fluorescent agent):
-
To a dried sample containing this compound, add a solution of a chiral derivatizing agent (e.g., a chiral amine or alcohol with a fluorescent tag) in an appropriate aprotic solvent.
-
Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Incubate the reaction mixture at a controlled temperature until the derivatization is complete.
-
Quench the reaction and extract the diastereomeric derivatives.
HPLC Separation:
-
Column: A high-resolution reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formate). The exact gradient will need to be optimized.
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Standard Curve: Prepare standard curves for both D- and L-2-phosphoglyceric acid derivatives to enable quantification.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of D-2-phosphoglyceric acid in glycolysis and gluconeogenesis.
Caption: The conversion of D-3-PGA to PEP in glycolysis.
Caption: The conversion of PEP to D-3-PGA in gluconeogenesis.
Caption: A logical workflow for the chiral analysis of 2-PGA.
Conclusion
The stereochemistry of this compound is a clear and compelling example of the high degree of specificity inherent in biological systems. D-2-Phosphoglyceric acid is a cornerstone of central carbon metabolism, seamlessly integrated into the enzymatic machinery of glycolysis and gluconeogenesis. In contrast, L-2-phosphoglyceric acid appears to be a biological bystander in these pathways, unrecognized by the key enzymes that process its enantiomer. This strict stereoselectivity has significant implications for metabolic research and drug development. A thorough understanding of these stereochemical distinctions is essential for accurately interpreting metabolic data and for the rational design of therapeutic agents that may target these fundamental pathways. Future research could explore whether L-2-phosphoglyceric acid has any currently unknown biological roles outside of central metabolism or if it can be metabolized by other, less specific enzymes under certain physiological or pathological conditions.
References
- 1. Chime Test Page [chem.uwec.edu]
- 2. scispace.com [scispace.com]
- 3. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 4. P. aeruginosa Metabolome Database: this compound (PAMDB001814) [pseudomonas.umaryland.edu]
- 5. Enolase - Wikipedia [en.wikipedia.org]
- 6. Metabolomics analysis revealed the neuroprotective role of this compound in hypoxic-ischemic brain damage through GPX4/ACSL4 axis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. PGAM2 - Wikipedia [en.wikipedia.org]
- 9. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enolase: A Key Player in the Metabolism and a Probable Virulence Factor of Trypanosomatid Parasites—Perspectives for Its Use as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Glycolytic Core: A Technical Guide to the Non-Canonical Roles of 2-Phosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Abstract
2-Phosphoglyceric acid (2-PG), a well-established intermediate in the glycolytic pathway, is emerging as a critical metabolic node with functions extending beyond its canonical role in energy production. This technical guide delves into the non-glycolytic pathways and signaling functions of 2-PG, highlighting its involvement in coordinating central carbon metabolism with key biosynthetic and regulatory processes. We provide an in-depth analysis of its role in the serine biosynthesis pathway, its implications in cancer metabolism, and its functions in diverse domains of life, including archaea and plants. This document consolidates quantitative data, detailed experimental protocols for the key enzymes involved in 2-PG metabolism, and visual diagrams of the relevant pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction: this compound at the Crossroads of Metabolism
This compound (2-PG) is a three-carbon carboxylic acid that serves as the substrate in the ninth step of glycolysis, where it is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1][2] This reaction is a crucial penultimate step in the generation of pyruvate and ATP.[3] However, the significance of 2-PG is not confined to this linear energy-producing sequence. The intracellular concentration of 2-PG and its immediate precursor, 3-phosphoglycerate (3-PG), acts as a metabolic sensor, influencing the flux of carbon into various anabolic pathways. This guide focuses on these non-glycolytic functions, with a particular emphasis on pathways that are highly relevant to disease states and offer potential therapeutic targets.
The Serine Biosynthesis Pathway: A Major Non-Glycolytic Hub
One of the most significant non-glycolytic roles of the metabolic axis of 3-PG and 2-PG is its connection to the de novo serine biosynthesis pathway. This pathway is critical for producing serine, a non-essential amino acid that is a precursor for proteins, other amino acids like glycine and cysteine, nucleotides, and lipids.[4][5]
The glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) catalyzes the reversible conversion of 3-PG to 2-PG.[6][7] The relative levels of these two phosphoglycerates are crucial for regulating the branch point from glycolysis into the serine biosynthesis pathway. The first and rate-limiting step of this pathway is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PG to 3-phosphohydroxypyruvate.[4][8]
Recent studies have revealed a sophisticated regulatory loop where 2-PG, the product of the PGAM1 reaction, acts as an allosteric activator of PHGDH. This creates a feed-forward mechanism where increased glycolytic flux downstream of 3-PG promotes its diversion into the serine biosynthesis pathway. In many cancer cells, PHGDH is overexpressed, leading to an increased demand for 3-PG to support rapid tumor growth and proliferation.[4][9] This makes the enzymes at this metabolic node, particularly PGAM1 and PHGDH, attractive targets for cancer drug development.[4][10]
Signaling Pathway Diagram: Glycolysis and Serine Biosynthesis
Caption: Interplay between glycolysis and the serine biosynthesis pathway.
Quantitative Data on Key Enzymes and Metabolites
The regulation of metabolic flux at the 3-PG/2-PG node is dependent on the kinetic properties of the involved enzymes and the intracellular concentrations of the metabolites.
Table 1: Kinetic Parameters of Enzymes Involved in 2-PG Metabolism
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (µmol/min/mg) | Notes |
|---|---|---|---|---|---|
| 2-Phosphoglycolate Phosphatase | E. coli | 2-Phosphoglycolate | 210 | 208 | Highly specific for 2-phosphoglycolate.[8] |
| PHGDH | Human (recombinant) | 3-Phosphoglycerate | - | - | Activity is typically measured by monitoring NADH production.[9][11] |
| iPGM | Haloferax volcanii | 3-Phosphoglycerate | - | - | A 2,3-bisphosphoglycerate-independent phosphoglycerate mutase.[12] |
Table 2: Reported Changes in Metabolite Levels
| Condition | System | Change in 2-PG | Change in 3-PG | Reference |
|---|---|---|---|---|
| iPGAM double mutant | Arabidopsis thaliana | Impaired conversion | Increased levels | [13] |
| Enolase inhibition (antisense) | Tobacco plants | Increased levels | Increased levels | [13] |
| PHGDH knockdown | Breast cancer cells | - | - | Log2 fold changes in various metabolites reported.[9] |
2-Phosphoglycerate in Other Biological Contexts
Prokaryotic and Archaeal Metabolism
In prokaryotes, the role of 2-PG extends to unique metabolic pathways. For instance, Veillonella alcalescens possesses a 2-phosphoglycerate phosphatase, an enzyme that specifically dephosphorylates 2-PG.[14] This enzyme is proposed to be involved in generating glycerate for a non-phosphorylated serine biosynthesis pathway, demonstrating an alternative route for serine production.[14]
Archaea exhibit remarkable diversity in their central carbon metabolism. Many archaea utilize a modified version of the Embden-Meyerhof-Parnas (EMP) pathway for glycolysis, where 2-PG remains a key intermediate.[15][16] For example, in the halophilic archaeon Haloferax volcanii, a 2,3-bisphosphoglycerate-independent phosphoglycerate mutase (iPGM) interconverts 3-PG and 2-PG.[12] The study of these pathways in extremophiles provides insights into the evolution of metabolic networks.
Plant Metabolism
In plants, glycolysis and its intermediates are crucial for various physiological processes. In Arabidopsis thaliana, the activity of 2,3-bisphosphoglycerate-independent phosphoglycerate mutases (iPGAMs) is essential for proper stomatal movement, vegetative growth, and pollen production.[13] Double mutants lacking iPGAM activity show severe growth defects, highlighting the importance of the conversion between 3-PG and 2-PG for plant development and function.[13]
Furthermore, the serine biosynthesis pathway originating from 3-PG is a critical link between carbon and nitrogen metabolism in plants.[17] This pathway is particularly important in non-photosynthetic tissues and under stress conditions.[18]
Experimental Protocols
Accurate measurement of the enzymatic activities and metabolite levels related to 2-PG is fundamental for research in this area. Below are detailed methodologies for key experiments.
Phosphoglycerate Mutase (PGAM) Activity Assay
This protocol is adapted from commercially available colorimetric/fluorometric assay kits.[6][19]
Principle: The activity of PGAM is determined by a coupled enzyme assay. PGAM converts 3-PG to 2-PG. The 2-PG is then utilized in a series of reactions to generate an intermediate that reacts with a probe to produce a colorimetric (570 nm) or fluorescent (Ex/Em = 535/587 nm) signal.
Materials:
-
PGAM Assay Buffer
-
PGAM Lysis Buffer
-
Probe (e.g., Resorufin-based)
-
PGAM Substrate (3-Phosphoglycerate)
-
PGAM Cofactor
-
PGAM Converter Enzymes
-
PGAM Developer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1 x 106) in 200 µL of ice-cold PGAM Lysis Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.
-
Collect the supernatant (lysate).
-
-
Reaction Setup:
-
Add 1-50 µL of the sample supernatant to wells of a 96-well plate.
-
For each sample, prepare a parallel "Sample Background Control" well.
-
Adjust the volume in all wells to 50 µL with PGAM Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing PGAM Assay Buffer, Probe, PGAM Substrate, PGAM Cofactor, PGAM Converter, and PGAM Developer according to the kit instructions.
-
Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the PGAM Substrate.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to the sample wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
Immediately measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 20-60 minutes at 37°C.
-
-
Calculation:
-
Subtract the background control readings from the sample readings.
-
Calculate the change in absorbance or fluorescence over time (ΔOD/min or ΔRFU/min).
-
Determine the PGAM activity from a standard curve generated with a known amount of 2-PG.
-
Experimental Workflow Diagram:
Caption: Workflow for the phosphoglycerate mutase (PGAM) activity assay.
3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay
This protocol is based on commercially available colorimetric assay kits.[4][20]
Principle: PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate, producing NADH. The generated NADH reduces a probe, resulting in a colorimetric signal (450 nm).
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-Phosphoglycerate)
-
PHGDH Developer
-
NADH Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue (20 mg) or cells (4 x 106) in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Protein precipitation with ammonium sulfate may be performed to remove small molecule interferences.
-
-
Standard Curve Preparation:
-
Prepare a dilution series of the NADH Standard in PHGDH Assay Buffer.
-
-
Reaction Setup:
-
Add 2-50 µL of the prepared sample to wells of a 96-well plate.
-
Prepare "Sample Background Control" wells for each sample.
-
Adjust the final volume to 50 µL with PHGDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.
-
Prepare a Background Control Mix that is identical but lacks the PHGDH Substrate.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to the sample and standard wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.
-
Subtract the background control readings from the sample readings.
-
Calculate the rate of change in absorbance for each sample (ΔA450/min).
-
Determine the amount of NADH generated using the standard curve and calculate the PHGDH activity.
-
Experimental Workflow Diagram:
Caption: Workflow for the 3-phosphoglycerate dehydrogenase (PHGDH) activity assay.
Conclusion and Future Directions
The role of this compound is expanding from that of a simple glycolytic intermediate to a key regulator at the interface of energy metabolism and biosynthesis. Its position, along with its precursor 3-PG, allows it to modulate the flow of carbon into the serine biosynthesis pathway, a process with profound implications for cancer biology. The enzymes that control the levels of 2-PG, such as PGAM1 and PHGDH, represent promising targets for therapeutic intervention. Furthermore, the diverse roles of 2-PG and its associated enzymes in prokaryotes, archaea, and plants underscore its fundamental importance in biology. Future research should focus on further elucidating the signaling roles of 2-PG, identifying other potential non-glycolytic pathways it may influence, and developing specific and potent inhibitors for the enzymes at this metabolic juncture for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 2-Phosphoglycolate Phosphatase of Escherichia coli in Metabolism of the 2-Phosphoglycolate Formed in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose Metabolism and Acetate Switch in Archaea: the Enzymes in Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 2-phosphoglycerate phosphatase and serine biosynthesis in Veillonella alcalescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Carbohydrate Metabolism in Archaea: Current Insights into Unusual Enzymes and Pathways and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
Untangling the Role of Phosphoglycerates in the Calvin Cycle: A Technical Guide
An In-depth Exploration of 3-Phosphoglyceric Acid as a Core Intermediate and the Regulatory Influence of 2-Phosphoglycolate
This technical guide provides a comprehensive overview of the role and dynamics of phosphoglyceric acid species within the context of the Calvin-Benson cycle, tailored for researchers, scientists, and professionals in drug development. While the direct intermediate in the Calvin cycle is 3-phosphoglyceric acid (3-PGA), this guide also elucidates the significant, albeit indirect, regulatory role of a related molecule, 2-phosphoglycolate (2-PG), a product of the competing photorespiratory pathway.
The Central Role of 3-Phosphoglyceric Acid (3-PGA) in the Calvin Cycle
The Calvin cycle, the primary pathway for carbon fixation in photosynthesis, is a series of biochemical reactions that convert carbon dioxide into glucose.[1] This process is fundamental to life on Earth, forming the basis of the food chain. The cycle is divided into three main stages: carboxylation, reduction, and regeneration.[2][3]
Carboxylation: The cycle begins with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzing the addition of a molecule of CO2 to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP). This reaction forms a transient six-carbon intermediate that immediately splits into two molecules of the three-carbon compound, 3-phosphoglyceric acid (3-PGA) .[2][4] This initial step marks the entry of inorganic carbon into the biosphere.
Reduction: In the subsequent reduction phase, the newly formed 3-PGA molecules are first phosphorylated by ATP to form 1,3-bisphosphoglycerate. This intermediate is then reduced by NADPH, a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase, to produce glyceraldehyde-3-phosphate (G3P).[2] G3P is a crucial branch point in the cycle; some G3P is used to regenerate RuBP, while the rest is exported from the chloroplast to be converted into sucrose, starch, and other essential organic molecules.[1]
Regeneration: The final phase of the cycle involves a complex series of reactions that use ATP to regenerate RuBP from G3P, thus ensuring the continuation of the cycle.[2]
Quantitative Analysis of Calvin Cycle Intermediates
The concentrations of Calvin cycle intermediates, including 3-PGA, are dynamic and respond to environmental cues such as light intensity. The table below summarizes representative quantitative data on the concentrations of key intermediates in the chloroplasts of spinach and the green alga Chlamydomonas reinhardtii under light and dark conditions.
| Metabolite | Organism | Condition | Concentration (nmol/mg Chl) | Reference |
| 3-PGA | Spinacia oleracea (Spinach) | Light | 15.4 | [5] |
| 3-PGA | Spinacia oleracea (Spinach) | Dark | 5.0 | [5] |
| RuBP | Chlamydomonas reinhardtii | Light | ~25 | [6] |
| RuBP | Chlamydomonas reinhardtii | Dark | ~5 | [6] |
| Triose Phosphates | Spinacia oleracea (Spinach) | Light | 5.8 | [5] |
| Triose Phosphates | Spinacia oleracea (Spinach) | Dark | 1.2 | [5] |
The Regulatory Role of 2-Phosphoglycolate (2-PG)
Contrary to the direct involvement of 3-PGA, 2-Phosphoglyceric acid (2-PGA) is not an intermediate of the Calvin cycle. However, a structurally similar molecule, 2-phosphoglycolate (2-PG) , plays a significant regulatory role. 2-PG is the primary product of the oxygenase activity of RuBisCO, which initiates the process of photorespiration.[7] Photorespiration is a metabolic pathway that competes with the Calvin cycle, particularly under conditions of high temperature and low CO2 concentration, leading to a net loss of fixed carbon.[1]
Emerging research has demonstrated that 2-PG is not merely a wasteful byproduct but also a signaling molecule that can inhibit key enzymes within the Calvin cycle. Specifically, 2-PG has been shown to inhibit triosephosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphatase (SBPase) .[7][8] By inhibiting these enzymes, an accumulation of 2-PG can slow down the regeneration of RuBP and the overall rate of carbon fixation, creating a feedback loop between photorespiration and the Calvin cycle.[7]
Experimental Protocols
The elucidation of the Calvin cycle and the roles of its intermediates has been made possible through a variety of experimental techniques. Below are detailed methodologies for two key experimental approaches.
14CO2 Pulse-Chase Labeling
This classic experiment, pioneered by Melvin Calvin, allows for the tracing of carbon as it is incorporated into various metabolic intermediates.[4]
Protocol:
-
Plant Material: A suspension of photosynthetic organisms, such as the green alga Chlorella or leaf discs from a plant like spinach, is used.
-
Pre-incubation: The sample is pre-incubated under constant light and CO2 conditions to achieve a steady state of photosynthesis.
-
Pulse: A solution containing radioactive 14CO2 (as bicarbonate) is injected into the sample. The duration of the pulse can be varied from a few seconds to several minutes.
-
Chase: The pulse is terminated by rapidly killing the cells and stopping all enzymatic reactions, often by plunging the sample into hot ethanol. In some variations, the radioactive pulse is followed by a "chase" with a high concentration of non-radioactive 12CO2 to follow the fate of the initially incorporated label.
-
Extraction: The soluble metabolites are extracted from the cells.
-
Separation: The extracted metabolites are separated using two-dimensional paper chromatography or, more recently, by high-performance liquid chromatography (HPLC).
-
Detection: The radioactive compounds are visualized by autoradiography, where an X-ray film is exposed to the chromatogram. The intensity of the spots corresponds to the amount of radioactivity in each compound.
-
Identification: The identity of the radioactive compounds is determined by comparing their positions on the chromatogram to known standards.
Quantification of Phosphoglycerates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Modern metabolomic approaches utilize the high sensitivity and specificity of LC-MS/MS for the accurate quantification of Calvin cycle intermediates.
Protocol:
-
Sample Collection and Quenching: Plant tissue is rapidly harvested and immediately frozen in liquid nitrogen to quench all metabolic activity.
-
Extraction: Metabolites are extracted from the frozen tissue using a cold solvent mixture, typically methanol/water or a chloroform/methanol/water biphasic system.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, sugar phosphates can be derivatized. A two-step derivatization involving methoximation followed by propionylation is an effective method.
-
Chromatographic Separation: The extracted and derivatized metabolites are separated using a liquid chromatography system. For polar compounds like sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized organic acid column is often employed.
-
Mass Spectrometry Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte (e.g., 3-PGA, 2-PG) are monitored. This provides high selectivity and sensitivity.
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the core Calvin cycle, the regulatory influence of 2-phosphoglycolate, and a typical experimental workflow for metabolomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. openmedscience.com [openmedscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallographic analysis of the complex between triosephosphate isomerase and 2-phosphoglycolate at 2.5-A resolution: implications for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Localization of 2-Phosphoglyceric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phosphoglyceric acid (2-PG), a pivotal intermediate in central carbon metabolism, is primarily recognized for its role in the cytosolic glycolytic and gluconeogenic pathways. However, emerging evidence pointing towards the compartmentalization of metabolic pathways, including the existence of mitochondrial glycolysis, necessitates a more detailed understanding of its subcellular distribution. This technical guide provides an in-depth exploration of the intracellular localization of 2-PG, summarizing the current knowledge, detailing experimental methodologies for its quantitative analysis, and presenting key data in a structured format. A critical aspect of this guide is the visualization of relevant metabolic pathways and experimental workflows using the DOT language for Graphviz, offering a clear and reproducible representation of complex biological processes.
Introduction
This compound (2-PG), also known as glycerate-2-phosphate, is a three-carbon carboxylic acid that serves as a crucial intermediate in the conversion of glucose to pyruvate during glycolysis and the reverse process of gluconeogenesis.[1] The canonical understanding places these pathways, and therefore 2-PG, predominantly within the cytosol of the cell.[1] However, the intricate network of cellular metabolism often involves the shuttling of intermediates between different organelles, suggesting that the localization of 2-PG may be more complex than traditionally thought.
Recent studies have highlighted the presence of glycolytic enzymes within mitochondria, giving rise to the concept of "mitochondrial glycolysis."[2] This discovery raises the possibility of a distinct mitochondrial pool of 2-PG, which could have significant implications for cellular bioenergetics, signaling, and the development of therapeutic strategies targeting metabolic pathways. This guide aims to provide a comprehensive overview of the techniques used to investigate the subcellular localization of 2-PG and to present the available quantitative data.
Subcellular Distribution of this compound
The majority of cellular 2-PG is found in the cytosol, a direct consequence of the localization of the core glycolytic and gluconeogenic enzymes. However, the existence of a mitochondrial pool of 2-PG is an area of active investigation. The transport of glycolytic intermediates across the inner mitochondrial membrane is a critical prerequisite for mitochondrial glycolysis.[2][3][4] While specific transporters for 2-PG have not been definitively identified in mammalian cells, the presence of carriers for other glycolytic intermediates, such as dihydroxyacetone phosphate and glyceraldehyde-3-phosphate in some eukaryotes, suggests that mechanisms for the mitochondrial import of these molecules exist.[2][3][4]
Quantitative Data on Subcellular Localization
Precise quantitative data on the subcellular distribution of 2-PG in mammalian cells is limited. However, studies utilizing non-aqueous fractionation have provided valuable insights into the compartmentalization of related glycolytic intermediates. The following table summarizes representative data on the subcellular concentrations of key metabolites, providing a basis for estimating the likely distribution of 2-PG.
| Metabolite | Cytosolic Concentration (µM) | Mitochondrial Concentration (µM) | Cell Type | Reference |
| Malate | ~90% of total cellular amount | ~10% of total cellular amount | Rat Hepatocytes | [5] |
| Citrate | ~50% of total cellular amount | ~50% of total cellular amount | Rat Hepatocytes | [5] |
| 2-Oxoglutarate | ~40% of total cellular amount | ~60% of total cellular amount | Rat Hepatocytes | [5] |
| Glutamate | ~30% of total cellular amount | ~70% of total cellular amount | Rat Hepatocytes | [5] |
| Aspartate | ~90% of total cellular amount | ~10% of total cellular amount | Rat Hepatocytes | [5] |
Experimental Protocols for Determining Intracellular Localization
The accurate determination of the subcellular localization of small, water-soluble metabolites like 2-PG presents significant technical challenges due to their rapid diffusion upon cell lysis. The following sections detail the key experimental methodologies employed to overcome these challenges.
Subcellular Fractionation
Subcellular fractionation is a foundational technique for isolating different organelles. For the analysis of soluble metabolites, non-aqueous fractionation (NAF) is the method of choice to prevent leakage and redistribution of molecules during the procedure.
This protocol is adapted from established methods for the subcellular analysis of metabolites.[6]
Objective: To separate cytosolic and mitochondrial fractions from cultured mammalian cells under non-aqueous conditions to preserve the in vivo localization of metabolites like 2-PG.
Materials:
-
Cultured mammalian cells
-
Isotonic saline (0.9% NaCl), ice-cold
-
Heptane, chilled to -20°C
-
Tetrachloroethylene, chilled to -20°C
-
Glycerol trioleate (optional, for density gradient)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Ultrasonicator
-
High-speed refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Microcentrifuge tubes
-
Solvents for metabolite extraction (e.g., methanol/water mixture)
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly harvest cultured cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold isotonic saline to remove extracellular medium.
-
Immediately quench metabolism by flash-freezing the cell pellet in liquid nitrogen.
-
-
Lyophilization:
-
Lyophilize the frozen cell pellet to complete dryness. This step is critical for removing all water and preventing metabolite diffusion in subsequent steps.
-
-
Homogenization:
-
Resuspend the lyophilized cell powder in a chilled non-aqueous solvent mixture (e.g., heptane:tetrachloroethylene).
-
Disrupt the cells by ultrasonication on ice. The duration and power of sonication should be optimized to ensure complete cell lysis without excessive heat generation.
-
-
Density Gradient Centrifugation:
-
Prepare a discontinuous or continuous density gradient of heptane and tetrachloroethylene in an ultracentrifuge tube. The densities of the gradient layers should be optimized to separate the desired organelles.
-
Carefully layer the cell homogenate on top of the gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to allow organelles to migrate to their isopycnic points.
-
-
Fraction Collection and Analysis:
-
Carefully collect the fractions from the gradient.
-
For each fraction, evaporate the non-aqueous solvents under a stream of nitrogen.
-
Extract the metabolites from the dried fractions using a suitable solvent system (e.g., 80% methanol).
-
Analyze the metabolite content of each fraction using techniques such as mass spectrometry or enzymatic assays.
-
To determine the purity of the fractions, measure the activity of marker enzymes specific to each compartment (e.g., lactate dehydrogenase for cytosol and citrate synthase for mitochondria).
-
Mass Spectrometry Imaging (MSI)
Mass spectrometry imaging is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling.
This protocol provides a general workflow for the analysis of small metabolites like 2-PG in tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI.[7][8][9]
Objective: To visualize the spatial distribution of 2-PG within a tissue section.
Materials:
-
Fresh frozen tissue sample
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix (e.g., 9-aminoacridine or N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC))
-
Matrix sprayer or sublimator
-
MALDI-TOF or MALDI-FTICR mass spectrometer
-
MSI data analysis software
Procedure:
-
Tissue Sectioning:
-
Using a cryostat, cut thin sections (10-20 µm) of the fresh frozen tissue.
-
Thaw-mount the tissue sections onto pre-chilled ITO-coated glass slides.
-
-
Matrix Application:
-
Apply a thin, uniform layer of a suitable MALDI matrix over the tissue section. This can be done using an automated sprayer or a sublimation apparatus to create small, homogeneous crystals, which is crucial for high spatial resolution. The choice of matrix is critical for the ionization of small, polar molecules like 2-PG.
-
-
Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest for imaging.
-
Acquire mass spectra in a raster pattern across the tissue section. The laser diameter will determine the spatial resolution of the resulting image. For small metabolite analysis, a high-resolution mass analyzer is recommended to distinguish 2-PG from other isobaric compounds.
-
-
Data Analysis:
-
Process the acquired data using specialized MSI software.
-
Generate an ion intensity map for the m/z value corresponding to 2-PG (C3H6O7P-, m/z 185.00).
-
Correlate the ion intensity map with histological features of the tissue section (e.g., by staining an adjacent tissue section with H&E) to determine the localization of 2-PG within different cell types or subcellular regions.
-
Signaling Pathways and Workflows
The intracellular localization of 2-PG is intrinsically linked to the metabolic pathways in which it participates. The following diagrams, generated using the DOT language, illustrate these connections.
Glycolysis and Gluconeogenesis Pathways
Caption: Central pathways of glycolysis and gluconeogenesis, highlighting the position of this compound.
Experimental Workflow for Subcellular Metabolite Analysis
Caption: A generalized workflow for the analysis of subcellular metabolite localization.
Conclusion and Future Perspectives
While this compound is fundamentally a cytosolic metabolite, the burgeoning field of subcellular metabolomics is beginning to challenge this simplistic view. The potential for a mitochondrial pool of 2-PG, fed by the transport of glycolytic intermediates, opens up new avenues of research into the regulation of cellular energy and biosynthesis. The methodologies outlined in this guide, particularly non-aqueous fractionation and mass spectrometry imaging, provide powerful tools to dissect the intricate spatial organization of metabolism.
Future research should focus on obtaining precise quantitative measurements of 2-PG in different subcellular compartments across a variety of cell types and physiological conditions. The identification and characterization of specific mitochondrial transporters for 2-PG and other glycolytic intermediates in mammalian cells will be a critical step forward. A deeper understanding of the intracellular localization of 2-PG will undoubtedly provide valuable insights for researchers in basic science and for professionals in drug development seeking to modulate metabolic pathways for therapeutic benefit.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. A mitochondrial carrier transports glycolytic intermediates to link cytosolic and mitochondrial glycolysis in the human gut parasite Blastocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mitochondrial carrier transports glycolytic intermediates to link cytosolic and mitochondrial glycolysis in the human gut parasite Blastocystis [elifesciences.org]
- 4. A mitochondrial carrier transports glycolytic intermediates to link cytosolic and mitochondrial glycolysis in the human gut parasite Blastocystis | eLife [elifesciences.org]
- 5. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation for Metabolic Profiling using MALDI Mass Spectrometry Imaging [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Cancer Metabolism: An In-Depth Technical Guide to 2-Phosphoglyceric Acid and its Involvement in the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reprogramming of cellular metabolism is a hallmark of cancer, with the Warburg effect—the propensity for aerobic glycolysis—standing as a central paradigm. This technical guide delves into the role of a key glycolytic intermediate, 2-Phosphoglyceric acid (2-PG), in the context of this altered metabolic state. While often viewed as a mere stepping stone in the conversion of glucose to pyruvate, emerging evidence highlights the intricate regulation of the enzymes that produce and consume 2-PG, namely Phosphoglycerate Mutase 1 (PGAM1) and Enolase 1 (ENO1), by major oncogenic signaling pathways. This document provides a comprehensive overview of the interplay between 2-PG and the Warburg effect, detailed experimental protocols for its investigation, and a quantitative analysis of its levels in cancer. Furthermore, we present visualizations of the core signaling pathways governing this metabolic nexus, offering a valuable resource for researchers and drug development professionals targeting cancer metabolism.
The Warburg Effect: A Fundamental Shift in Cancer Cell Metabolism
First observed by Otto Warburg, the Warburg effect describes the phenomenon whereby cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This stands in contrast to normal differentiated cells, which primarily rely on the more efficient process of oxidative phosphorylation in the mitochondria to generate ATP.[2] While seemingly less efficient in terms of ATP yield per molecule of glucose, aerobic glycolysis provides cancer cells with a distinct advantage by facilitating the rapid production of biomass—such as nucleotides, amino acids, and lipids—necessary for proliferation.[2] This metabolic reprogramming is not a passive consequence of carcinogenesis but is actively driven by oncogenes and tumor suppressors.[3]
Key features of the Warburg effect include:
-
Increased glucose uptake: Cancer cells often overexpress glucose transporters, such as GLUT1, to fuel their high glycolytic rate.
-
Elevated lactate production: The conversion of pyruvate to lactate by lactate dehydrogenase (LDH) regenerates NAD+, which is essential for sustaining high glycolytic flux.[4]
-
Reprogramming of mitochondrial function: While often functional, mitochondria in cancer cells are rewired to support biosynthesis rather than solely ATP production through oxidative phosphorylation.[5]
This compound: A Pivotal Intermediate in Glycolysis
This compound (2-PG) is a three-carbon carboxylic acid that serves as a crucial intermediate in the glycolytic pathway.[6][7] It is formed from its isomer, 3-phosphoglycerate (3-PG), by the enzyme Phosphoglycerate Mutase (PGAM).[8] Subsequently, 2-PG is dehydrated by the enzyme Enolase to form the high-energy molecule phosphoenolpyruvate (PEP).[6]
The enzymes responsible for the metabolism of 2-PG, PGAM1 and ENO1, are increasingly recognized for their roles in cancer progression.[2][9] Their expression and activity are tightly regulated by key oncogenic signaling pathways, placing 2-PG at a critical juncture in the metabolic rewiring of cancer cells.
Quantitative Analysis of this compound in Cancer
However, based on the principles of the Warburg effect, which entails an increased glycolytic flux, it is anticipated that the intracellular concentrations of most glycolytic intermediates, including 2-PG, would be elevated in cancer cells compared to their normal, non-proliferating counterparts.
Relative quantification studies have provided valuable insights into the dynamics of 2-PG levels in response to the modulation of key glycolytic enzymes. The following table summarizes data from a study where Phosphoglycerate Mutase 1 (PGAM1) was knocked down in various cancer cell lines, leading to a decrease in 2-PG and an accumulation of its precursor, 3-PG.
| Cell Line | Condition | Relative 3-PG Level (Fold Change) | Relative 2-PG Level (Fold Change) | Reference |
| H1299 (Lung Cancer) | PGAM1 Knockdown | ~2.5 | ~0.4 | [2] |
| A549 (Lung Cancer) | PGAM1 Knockdown | ~3.0 | ~0.5 | [2] |
| 212LN (Lung Cancer) | PGAM1 Knockdown | ~2.0 | ~0.6 | [2] |
| HCT116 (Colon Cancer) | PGAM1 Knockdown | ~2.5 | ~0.5 | [2] |
Table 1: Relative intracellular concentrations of 3-phosphoglycerate (3-PG) and 2-phosphoglycerate (2-PG) in various cancer cell lines following stable knockdown of PGAM1, as determined by mass spectrometry. The data illustrates the direct impact of PGAM1 on the intracellular levels of its substrate and product.
Signaling Pathways Regulating this compound Metabolism in the Warburg Effect
The increased flux through glycolysis in cancer cells is not a stochastic process but is orchestrated by a network of oncogenic signaling pathways. These pathways converge on the regulation of glycolytic enzymes, including those that metabolize 2-PG.
The Glycolytic Pathway
The canonical glycolytic pathway consists of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate. This compound is an intermediate in the "payoff phase" of glycolysis.
References
- 1. Frontiers | Molecular Crosstalk Between MYC and HIF in Cancer [frontiersin.org]
- 2. Transcriptional Regulation of the Warburg Effect in Cancer by SIX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myc post-transcriptionally induces HIF1 protein and target gene expression in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Phosphoglyceric Acid in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG), a pivotal intermediate metabolite in the glycolytic pathway, plays a crucial role in cellular energy metabolism.[1][2] The conversion of 3-phosphoglycerate to 2-PG is catalyzed by phosphoglycerate mutase, and subsequently, enolase catalyzes the conversion of 2-PG to phosphoenolpyruvate (PEP).[1] This sequence of reactions is fundamental for the generation of ATP. Alterations in glycolytic flux are a hallmark of various pathological conditions, including cancer, where the Warburg effect describes the reliance on aerobic glycolysis. Therefore, the accurate quantification of 2-PG in cell lysates is essential for studying cellular metabolism, disease pathogenesis, and for the development of novel therapeutic strategies targeting metabolic pathways.
This document provides detailed protocols for the quantification of 2-PG in cell lysates using both a commercially available colorimetric/fluorometric assay and a more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway: Glycolysis
The diagram below illustrates the central role of this compound in the glycolytic pathway.
References
Application Notes and Protocols for the Enzymatic Assay of 2-Phosphoglyceric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phosphoglyceric acid (2-PG) is a crucial intermediate metabolite in the glycolytic pathway, positioned at the nexus of energy production and anabolic processes.[1][2] The enzyme phosphoglycerate mutase catalyzes the conversion of 3-phosphoglycerate to 2-PG. Subsequently, enolase converts 2-PG to phosphoenolpyruvate (PEP) in the ninth step of glycolysis.[3] The levels of 2-PG are of significant interest in metabolic research, particularly in the study of diseases characterized by altered energy metabolism, such as cancer. The "Warburg effect," which describes the increased reliance of cancer cells on glycolysis, makes the enzymes and metabolites of this pathway, including 2-PG, attractive targets for therapeutic development.[2][4] This document provides detailed protocols for the quantitative determination of 2-PG in biological samples using coupled enzymatic assays with either fluorometric or spectrophotometric detection.
Assay Principle
The enzymatic assay for 2-PG relies on a series of coupled reactions that ultimately produce a measurable signal. The general principle involves the conversion of 2-PG to pyruvate, which is then used in a terminal indicator reaction to generate a fluorescent or colorimetric product.
Fluorometric/Colorimetric Detection Method:
-
Enolase converts 2-Phosphoglycerate to phosphoenolpyruvate (PEP).[1][2][4]
-
Pyruvate Kinase transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.[1]
-
Pyruvate Oxidase then acts on pyruvate in the presence of phosphate and oxygen to produce acetyl phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂).[1]
-
The generated hydrogen peroxide , in the presence of Horseradish Peroxidase (HRP), reacts with a specific probe to yield a fluorescent (Ex/Em = 535/587 nm) or colorimetric (OD 570 nm) product.[1][2] The intensity of the signal is directly proportional to the amount of 2-PG in the sample.
Spectrophotometric (NADH-based) Detection Method:
This alternative coupled assay measures the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
-
Enolase converts 2-Phosphoglycerate to phosphoenolpyruvate (PEP).[5][6]
-
Pyruvate Kinase catalyzes the transfer of the phosphate group from PEP to ADP, yielding pyruvate and ATP.[5][6]
-
Lactate Dehydrogenase (LDH) reduces pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺.[5][6]
The rate of NADH oxidation is proportional to the amount of 2-PG in the sample.
Signaling Pathway Context: Glycolysis
This compound is a key intermediate in the glycolytic pathway. The diagram below illustrates its position in the conversion of glucose to pyruvate.
Experimental Protocols
A. Fluorometric/Colorimetric Assay Protocol
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[1][2][4]
1. Materials and Reagents
-
2PG Assay Buffer
-
2PG Probe (e.g., in DMSO)
-
Enolase
-
Pyruvate Kinase
-
Pyruvate Oxidase/Developer
-
Horseradish Peroxidase (HRP)
-
2-Phosphoglycerate (2-PG) Standard
-
96-well white or clear flat-bottom plate
-
Microplate reader capable of fluorescence (Ex/Em = 535/587 nm) or absorbance (570 nm) measurement
2. Reagent Preparation
-
2PG Assay Buffer: Warm to room temperature before use. The buffer composition is typically a Tris or Triethanolamine-based buffer at a physiological pH (7.4-7.6).[5][7]
-
2PG Probe: Ready to use or may require dilution. Warm to melt frozen DMSO if necessary.
-
Enzymes (Enolase, Pyruvate Kinase, etc.): Typically provided lyophilized. Reconstitute with 2PG Assay Buffer. Keep on ice during use and store at -20°C or -80°C as recommended.[8]
-
2-PG Standard: Reconstitute with dH₂O to create a stock solution (e.g., 100 mM).[2] Prepare serial dilutions in 2PG Assay Buffer to generate a standard curve.
3. Standard Curve Preparation
| Standard | Volume of 2-PG Standard | 2PG Assay Buffer | Final Amount (pmol/well) - Fluorometric | Final Amount (nmol/well) - Colorimetric |
| Blank | 0 µL | 50 µL | 0 | 0 |
| 1 | 2 µL of 25 µM | 48 µL | 50 | 2 |
| 2 | 4 µL of 25 µM | 46 µL | 100 | 4 |
| 3 | 6 µL of 25 µM | 44 µL | 150 | 6 |
| 4 | 8 µL of 25 µM | 42 µL | 200 | 8 |
| 5 | 10 µL of 25 µM | 40 µL | 250 | 10 |
| For the colorimetric assay, a 1 mM 2-PG standard is typically used for dilutions.[2] |
4. Sample Preparation
-
Cells (1 x 10⁶): Homogenize in 200 µL of ice-cold 2PG Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes to remove debris.[2]
-
Tissues (10 mg): Homogenize in 200 µL of ice-cold 2PG Assay Buffer. Centrifuge to clear the lysate.[2]
-
Add 1-50 µL of the supernatant to a 96-well plate. Adjust the volume to 50 µL with 2PG Assay Buffer.
-
Background Control: For samples with potentially high levels of endogenous pyruvate, prepare a parallel sample well that will receive a reaction mix without the Enolase enzyme.[2]
5. Assay Procedure
-
Add 50 µL of each standard and sample to the wells of a 96-well plate.
-
Prepare Reaction Mix: For each well, prepare a mix containing:
-
Assay Buffer
-
Probe
-
Enolase
-
Pyruvate Kinase
-
Pyruvate Oxidase/Developer
-
HRP (The exact volumes will be as per the manufacturer's instructions)
-
-
Prepare Background Control Mix: Same as the Reaction Mix but omit the Enolase.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Control Mix to the corresponding background control wells.
-
Mix well and incubate at room temperature (or 37°C) for 30-60 minutes, protected from light.[1]
-
Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (570 nm).
6. Data Analysis
-
Subtract the blank reading from all standard and sample readings.
-
For samples with a background control, subtract the background control reading from the sample reading.
-
Plot the standard curve of signal versus the amount of 2-PG.
-
Determine the concentration of 2-PG in the samples from the standard curve.
B. Spectrophotometric (NADH-based) Assay Protocol
This protocol is based on a continuous rate determination method and is suitable for use with a spectrophotometer.[5][6]
1. Materials and Reagents
-
Triethanolamine Buffer (100 mM, pH 7.4)
-
2-Phosphoglycerate (2-PG) Solution (56 mM)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution (7 mM)
-
Magnesium Sulfate (MgSO₄) / Potassium Chloride (KCl) Solution (500 mM MgSO₄, 2 M KCl)
-
Adenosine 5'-diphosphate (ADP) Solution (40 mM)
-
Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) Enzyme Suspension
-
Enolase Solution (the sample to be measured)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Reagent Preparation
-
Triethanolamine Buffer: Prepare in deionized water and adjust pH to 7.4 at 25°C.[5][6]
-
NADH Solution: Prepare fresh in the Triethanolamine Buffer.[5][6]
-
All other solutions can be prepared in deionized water and stored appropriately.
3. Assay Procedure
-
Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.
-
Prepare a reaction cocktail by pipetting the following into a cuvette (for a 3.00 mL final volume):
-
Triethanolamine Buffer: 2.44 mL
-
2-PG Solution: 0.10 mL
-
NADH Solution: 0.05 mL
-
MgSO₄/KCl Solution: 0.15 mL
-
ADP Solution: 0.10 mL
-
PK/LDH Enzyme Suspension: 0.10 mL
-
-
Mix by inversion and equilibrate to 25°C. Monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding 0.01 to 0.05 mL of the Enolase-containing sample.
-
Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.
4. Final Assay Concentrations
| Reagent | Final Concentration |
| Triethanolamine | 81 mM |
| 2-Phosphoglycerate | 1.9 mM |
| NADH | 0.12 mM |
| Magnesium Sulfate | 25 mM |
| Potassium Chloride | 100 mM |
| ADP | 1.3 mM |
| Pyruvate Kinase | ~7 units |
| Lactic Dehydrogenase | ~10 units |
| (Table adapted from Sigma-Aldrich protocol for Enolase assay)[5][6] |
5. Data Analysis
-
Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
The concentration of 2-PG can be calculated using the Beer-Lambert law, where the rate of NADH consumption is proportional to the 2-PG concentration. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Troubleshooting and Considerations
-
High Background: Samples containing significant amounts of pyruvate will generate a background signal in the fluorometric/colorimetric assay. It is essential to run a parallel background control without the Enolase enzyme to subtract this interference.[2]
-
Enzyme Activity: Ensure that all enzymes are properly stored and handled to maintain their activity. Prepare enzyme mixes fresh before use.
-
pH Sensitivity: The fluorometric probe's stability can be affected by pH. Maintain the assay pH between 7 and 8 for optimal performance.
-
Interfering Substances: Thiols at concentrations above 10 µM can interfere with the assay.
-
Sample Deproteinization: For some sample types, deproteinization using a 10kDa spin filter may be necessary to remove enzymes that could interfere with the assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phosphoglycerate Assay Kit (Colorimetric/Fluorometric) (ab174097) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. AffiASSAY® 2-Phosphoglycerate Assay Kit | AffiGEN [affiassay.com]
Application Note: Quantitative Analysis of 2-Phosphoglyceric Acid in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phosphoglyceric acid (2-PG) is a critical intermediate metabolite in the central carbon metabolism, playing a pivotal role in the glycolysis and gluconeogenesis pathways.[1] In the ninth step of glycolysis, 2-PG is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1][2] Accurate quantification of 2-PG is essential for studying metabolic fluxes, understanding disease states such as cancer and inherited metabolic disorders, and for the development of therapeutic agents that target metabolic pathways. This application note details a robust and sensitive method for the quantification of this compound from biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar this compound from its structural isomer, 3-Phosphoglyceric acid, and other matrix components.[3] Following chromatographic separation, the analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach allows for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition for 2-PG. Detection is performed in negative ion mode, which is optimal for phosphorylated compounds.[2]
Experimental Workflow
Caption: High-level workflow for this compound analysis.
Protocols and Methodologies
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
LC-MS Grade Water (Fisher Scientific)
-
LC-MS Grade Acetonitrile (Fisher Scientific)
-
LC-MS Grade Methanol (Fisher Scientific)
-
Ammonium Formate (Sigma-Aldrich or equivalent)
-
Formic Acid (Sigma-Aldrich or equivalent)
-
0.9% NaCl solution in LC-MS grade water, chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Sample Preparation: Intracellular Metabolite Extraction
This protocol is adapted for adherent cell cultures (e.g., in a 6-well plate).
-
Metabolism Quenching: Rapidly aspirate the cell culture medium. Immediately place the plate on dry ice to quench metabolic activity.
-
Cell Washing: Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular contaminants. Aspirate the wash buffer completely after each wash. It is critical to minimize salt as it can interfere with LC-MS analysis.
-
Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in LC-MS grade water) to each well.[4]
-
Cell Lysis & Collection: Use a cell scraper to thoroughly scrape the cells into the methanol solution. Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortexing: Vortex the tubes for 10 minutes at 4°C to ensure complete extraction.
-
Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a centrifugal evaporator (SpeedVac) with no heat. Dried samples can be stored at -80°C for several weeks.[4]
-
Reconstitution: Immediately prior to LC-MS/MS analysis, reconstitute the dried pellet in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 80% Acetonitrile in water). Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer: Transfer the final supernatant to an LC-MS autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | HILIC Column (e.g., Waters XBridge BEH Amide, 2.5 µm, 2.1 x 100 mm)[1] |
| Column Temperature | 40 °C[1] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-2 min), 95-50% B (2-10 min), 50% B (10-12 min), 50-95% B (12-13 min), 95% B (13-18 min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 185.0 |
| Product Ion (Q3) | m/z 97.0 (Quantifier), m/z 79.0 (Qualifier) |
| Collision Energy (CE) | Optimized for the specific instrument (typically -15 to -25 eV) |
| Dwell Time | 50-100 ms |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400-500 °C |
Table 3: Analyte Properties and MRM Transitions
| Compound | Formula | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|---|
| This compound | C₃H₇O₇P | 185.0 | 97.0 | Quantifier |
| | | 185.0 | 79.0 | Qualifier |
Note: The m/z 97.0 and 79.0 fragments correspond to [H₂PO₄]⁻ and [PO₃]⁻ respectively, which are characteristic fragments for phosphorylated molecules in negative ion mode.
Glycolysis Pathway Context
The accurate measurement of this compound provides a direct assessment of the activity within a key segment of the glycolytic pathway.
Caption: Conversion of 3-PG to PEP via 2-PG in the glycolysis pathway.
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound from biological samples using LC-MS/MS. The detailed sample preparation procedure is optimized for intracellular metabolite analysis from cell cultures. The use of HILIC chromatography allows for the successful separation of 2-PG from its isomer 3-PG, and targeted MRM analysis ensures high selectivity and accuracy. This method is a valuable tool for researchers in metabolism, disease biology, and drug development, enabling precise measurement of a key glycolytic intermediate.
References
- 1. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phosphoglyceric Acid Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PGA) is a key intermediate in the glycolytic pathway, playing a crucial role in cellular energy metabolism.[1] Accurate quantification of 2-PGA in tissue samples is essential for studying metabolic regulation, disease pathogenesis, and the effects of therapeutic interventions. These application notes provide detailed protocols for the extraction of 2-PGA from tissue samples, primarily for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The described methods are based on established metabolite extraction techniques and are designed to ensure high recovery and stability of 2-PGA.
Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for obtaining reliable and reproducible measurements of 2-PGA. The ideal method should efficiently lyse tissue, quench enzymatic activity to prevent metabolic changes, and effectively solubilize polar metabolites like 2-PGA while minimizing contamination from interfering substances such as proteins and lipids.[2][3] Two widely used and effective methods for the extraction of small polar metabolites from tissues are Perchloric Acid (PCA) precipitation and a biphasic solvent system of Methanol/Chloroform/Water.
-
Perchloric Acid (PCA) Extraction: This method utilizes a strong acid to denature and precipitate proteins, effectively quenching enzymatic reactions.[2][4] PCA is particularly suitable for the extraction of hydrophilic and polar metabolites.[2] However, it can lead to variations between replicates due to peak shifts in subsequent analyses like NMR.[5]
-
Methanol/Chloroform/Water Extraction: This technique creates a biphasic system that separates polar metabolites from lipids.[6][7] The upper aqueous phase, containing water-soluble compounds like 2-PGA, can be easily separated from the lower organic phase containing lipids and a protein pellet at the interface.[6][7] This method is considered superior for the simultaneous extraction of aqueous metabolites and lipids and generally provides good reproducibility.[5][8]
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction
This protocol is adapted from established methods for the extraction of water-soluble metabolites from tissues.[2][4][9][10][11]
Materials:
-
6% (v/v) Perchloric Acid (PCA), ice-cold
-
1 M Potassium Hydroxide (KOH)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Refrigerated centrifuge
-
pH meter
-
Lyophilizer (optional)
Procedure:
-
Tissue Collection and Quenching:
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled tube, add 1 mL of ice-cold 6% PCA per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Neutralization:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the supernatant by adding 1 M KOH dropwise on ice while monitoring the pH. Adjust the pH to a range of 6.5 - 7.5.[4] The addition of KOH will precipitate potassium perchlorate.
-
-
Salt Removal and Sample Preparation:
Protocol 2: Methanol/Chloroform/Water Extraction
This protocol is a widely used method for untargeted metabolomics and is effective for the extraction of polar metabolites like 2-PGA.[5][6][13][14]
Materials:
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, ice-cold
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater)
-
Refrigerated centrifuge
-
Vacuum centrifuge (e.g., SpeedVac)
Procedure:
-
Tissue Collection and Quenching:
-
Homogenization and Phase Separation:
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled tube containing homogenization beads (e.g., stainless steel), add pre-chilled solvents in a ratio of 2:1:0.8 Methanol:Chloroform:Water (v/v/v). For 50 mg of tissue, a common starting volume is 400 µL Methanol, 200 µL Chloroform, and 160 µL Water.[7]
-
Homogenize the tissue in the solvent mixture using a bead beater for 2-5 minutes.
-
Vortex the mixture for 30 seconds and then incubate on ice for 10 minutes to allow for phase separation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a solid protein pellet at the interface.[6][7]
-
-
Sample Collection:
-
Carefully collect the upper aqueous phase containing 2-PGA and transfer it to a new pre-chilled tube.
-
The aqueous extract can then be dried using a vacuum centrifuge.[13]
-
The dried extract can be reconstituted in a suitable solvent for subsequent analysis (e.g., LC-MS or NMR).
-
Data Presentation
| Parameter | Perchloric Acid (PCA) Extraction | Methanol/Chloroform/Water Extraction |
| Principle | Protein precipitation by a strong acid | Biphasic solvent extraction |
| Target Metabolites | Primarily polar, water-soluble metabolites | Polar and non-polar metabolites (in separate phases) |
| Yield of Polar Metabolites | Generally good | Good to excellent[5][8] |
| Reproducibility | Can be variable due to pH effects[5] | Generally high[5] |
| Purity of Aqueous Extract | High, as proteins are efficiently removed | High, with minimal lipid contamination in the aqueous phase |
| Throughput | Moderate | High, amenable to automation |
| Downstream Compatibility | NMR, MS | NMR, MS |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction of this compound from tissue samples.
References
- 1. Showing Compound this compound (FDB023161) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. nmrprobe.org [nmrprobe.org]
- 5. [PDF] Evaluation of metabolite extraction strategies from tissue samples using NMR metabolomics | Semantic Scholar [semanticscholar.org]
- 6. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 7. agilent.com [agilent.com]
- 8. A comparison of cell and tissue extraction techniques using high-resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues | Semantic Scholar [semanticscholar.org]
- 10. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues | Springer Nature Experiments [experiments.springernature.com]
- 12. ovid.com [ovid.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. researchgate.net [researchgate.net]
Application Notes for Commercially Available 2-Phosphoglyceric Acid Assay Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG) is a pivotal intermediate metabolite in the glycolysis pathway, formed from 3-phosphoglycerate by the enzyme phosphoglycerate mutase.[1][2] It is subsequently converted to phosphoenolpyruvate (PEP) by enolase.[1][2][3] The glycolytic pathway is a fundamental process for ATP generation, and its dysregulation, particularly the upregulation of glycolysis in cancer cells (the Warburg effect), is a subject of intense research.[2][3][4] Consequently, the accurate measurement of intracellular 2-PG levels is crucial for analyzing carbohydrate metabolism, cell signaling, and for advancing cancer research.[2][3] This document provides detailed application notes and protocols for commercially available this compound assay kits.
Principle of Detection
The commercially available this compound assay kits are primarily based on a coupled enzymatic reaction. The general principle involves the conversion of 2-PG to phosphoenolpyruvate (PEP), which is then used in a series of reactions to generate a detectable signal.
In a common iteration of this assay, 2-PG is first converted to PEP by an enzyme mix. PEP is then converted to pyruvate.[2][3] The pyruvate is subsequently oxidized by pyruvate oxidase to produce a colorimetric or fluorometric signal, which is directly proportional to the amount of 2-PG in the sample.[3][4] The signal can be read using a standard microplate reader.
Commercially Available Kits: A Comparative Overview
Several manufacturers offer assay kits for the quantification of 2-PG. While the core principle is similar, there are variations in detection sensitivity, range, and sample compatibility. The following table summarizes the key quantitative data for some of the available kits.
| Feature | Abcam (ab174097)[2] | Cell Biolabs (MET-5167)[1][5] | Sigma-Aldrich (MAK198)[4] | Assay Genie (BN00991)[3] |
| Detection Method | Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm) | Fluorometric (Ex/Em = 530-570/590-600 nm) | Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm) | Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm) |
| Sensitivity (Lower Limit) | < 20 pmol/well (Fluorometric) | 3.1 µM | 50 pmol/well (Fluorometric) | < 20 pmol/well (Fluorometric) |
| Detection Range (Colorimetric) | Not explicitly stated | N/A | 2-10 nmol/well | Not explicitly stated |
| Detection Range (Fluorometric) | Not explicitly stated | Not explicitly stated | 50-250 pmol/well | 50-250 pmol/well |
| Sample Types | Cell and tissue extracts | Serum, plasma, lysates, urine, cell culture supernatants | Tissue and cell culture samples | Animal tissues (liver, muscle, heart), cell culture (adherent or suspension) |
| Assay Time | Not explicitly stated | 60 minutes | Not explicitly stated | 40 minutes |
Signaling Pathway Context: Glycolysis
This compound is a key intermediate in the glycolytic pathway. Understanding its position in this pathway is crucial for interpreting experimental results.
Figure 1. Simplified diagram of the Glycolysis pathway highlighting 2-Phosphoglycerate.
Experimental Protocols
Below are detailed, generalized protocols based on the methodologies of the cited assay kits. It is imperative to refer to the specific manual of the kit you are using for precise instructions, as reagent volumes and incubation times may vary.
I. Reagent Preparation
-
Assay Buffer: Allow the buffer to warm to room temperature before use.
-
Probe/Substrate: For fluorometric assays, the probe is often provided in DMSO and may need to be warmed to melt completely. For colorimetric assays, the substrate may be ready to use or require reconstitution.
-
Enzyme Mixes (Converter, Developer): These are typically lyophilized and need to be reconstituted with the assay buffer. After reconstitution, they should be kept on ice during use and stored at -20°C for long-term storage.
-
2-PG Standard: Reconstitute the lyophilized 2-PG standard with distilled water to create a stock solution. This stock solution is then serially diluted with the assay buffer to generate a standard curve.
II. Sample Preparation
-
Cells (e.g., 1 x 10⁶):
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold assay buffer.
-
Homogenize the cells on ice using a Dounce homogenizer or by repeated pipetting.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Tissues (e.g., 10 mg):
-
Wash the tissue with cold PBS.
-
Mince the tissue and homogenize in 100-200 µL of ice-cold assay buffer.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Serum and Plasma:
-
Serum and plasma samples can often be assayed directly after centrifugation to remove any particulate matter.
-
Samples may need to be deproteinized using a 10 kDa spin filter.[1]
-
-
Urine and Cell Culture Supernatants:
-
Centrifuge to remove any insoluble particles.
-
The supernatant can typically be used directly.
-
Note: It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.
III. Assay Procedure (96-well plate format)
The following diagram illustrates a general experimental workflow.
Figure 2. General experimental workflow for this compound assay kits.
-
Standard Curve Preparation: Add the prepared 2-PG standards to a series of wells in a 96-well plate. Typically, a blank (0 nmol/well) and a range of 5-6 standards are used.
-
Sample Addition: Add your prepared samples to different wells. For some kits, a sample background control (without the enzyme mix) is recommended, especially if high levels of pyruvate are expected in the sample.[3]
-
Reaction Mix Addition: Prepare a master mix of the assay components (Assay Buffer, Probe, Enzyme Mixes) according to the kit's instructions. Add the reaction mix to each well containing the standards and samples.
-
Incubation: Incubate the plate at the recommended temperature (usually room temperature or 37°C) for the specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.
IV. Data Analysis
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of absorbance or fluorescence units versus the amount of 2-PG standard.
-
Determine the concentration of 2-PG in your samples from the standard curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Inactive reagents | - Ensure proper storage and handling of kit components. - Prepare fresh reagents. |
| - Insufficient incubation time | - Increase incubation time, ensuring it does not lead to signal saturation in the standards. | |
| - Low 2-PG concentration in sample | - Concentrate the sample or use a larger sample volume. - Switch to the more sensitive fluorometric assay. | |
| High Background | - Contamination of reagents | - Use fresh, clean pipette tips for each reagent and sample. |
| - High endogenous pyruvate in sample | - Run a sample background control without the enzyme mix and subtract this value from the sample reading.[3] | |
| High Well-to-Well Variation | - Inaccurate pipetting | - Ensure accurate and consistent pipetting. Use a multichannel pipette for adding the reaction mix. |
| - Incomplete mixing | - Mix the contents of the wells thoroughly after adding the reaction mix. |
Conclusion
Commercially available this compound assay kits provide a sensitive and straightforward method for quantifying this important metabolite. By understanding the assay principle, carefully preparing reagents and samples, and following the provided protocols, researchers can obtain reliable and reproducible data to advance their studies in metabolism and disease. The choice of kit will depend on the required sensitivity and the nature of the samples being analyzed. For the most accurate results, always refer to the manufacturer's specific instructions.
References
Application Notes and Protocols for the Synthesis of Isotope-Labeled 2-Phosphoglyceric Acid for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG) is a key metabolic intermediate in the central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis. The ability to trace the metabolic fate of 2-PG is essential for understanding cellular energetics, identifying metabolic dysregulation in disease states such as cancer, and for the development of novel therapeutics targeting metabolic pathways. Isotope-labeled 2-PG, in conjunction with mass spectrometry or NMR spectroscopy, provides a powerful tool for metabolic flux analysis. These application notes provide detailed protocols for the enzymatic synthesis of isotope-labeled 2-PG, its purification, and its application in metabolic tracing studies.
Data Presentation
The synthesis of isotope-labeled this compound can be achieved with high isotopic enrichment and chemical purity. The following tables summarize representative quantitative data for the synthesis of uniformly ¹³C-labeled 2-PG ([U-¹³C₃]-2-PG).
Table 1: Synthesis and Purification Yields of [U-¹³C₃]-2-Phosphoglyceric Acid
| Step | Description | Starting Material | Product | Yield (%) |
| 1 | Enzymatic Synthesis of Glycolytic Intermediates | [U-¹³C₆]-Glucose | Crude Yeast Extract containing [U-¹³C₃]-3-PG | >95% conversion |
| 2 | Enzymatic Conversion | [U-¹³C₃]-3-Phosphoglycerate | [U-¹³C₃]-2-Phosphoglycerate | ~85% |
| 3 | Anion-Exchange Chromatography | Crude [U-¹³C₃]-2-PG | Purified [U-¹³C₃]-2-PG | ~70% |
| Overall | - | [U-¹³C₆]-Glucose | Purified [U-¹³C₃]-2-PG | ~56% |
Table 2: Isotopic Enrichment and Purity of Synthesized [U-¹³C₃]-2-Phosphoglyceric Acid
| Parameter | Method | Specification | Result |
| Isotopic Enrichment | LC-MS/MS | % ¹³C incorporation | >98% |
| Chemical Purity | HPLC | % Purity | >95% |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, HRMS | Consistent with 2-PG structure | Confirmed |
Signaling Pathways and Experimental Workflows
Glycolysis and Gluconeogenesis Pathways
This compound is a central intermediate in the glycolytic and gluconeogenic pathways. Understanding its position in these pathways is crucial for designing and interpreting metabolic tracing experiments.
Experimental Workflow for Synthesis and Metabolic Tracing
The overall workflow for the synthesis of isotope-labeled 2-PG and its use in metabolic tracing studies involves several key steps, from the initial labeling in a biological system to the final analysis of labeled metabolites.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [U-¹³C₃]-2-Phosphoglyceric Acid
This protocol describes a method for producing uniformly ¹³C-labeled this compound by first generating labeled 3-phosphoglycerate (3-PG) from [U-¹³C₆]-glucose in a yeast culture, followed by enzymatic conversion to 2-PG.
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Yeast extract peptone dextrose (YPD) medium
-
[U-¹³C₆]-Glucose (≥99% enrichment)
-
Quenching solution: 60% methanol, -40°C
-
Extraction buffer: 75% ethanol, 0.1 M HEPES, pH 7.5
-
Phosphoglycerate mutase (PGM) from rabbit muscle or yeast
-
Reaction buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5
-
Anion-exchange resin (e.g., DEAE-Sepharose)
-
Elution buffer: Triethylammonium bicarbonate (TEAB) gradient (0.05 M to 1 M)
Procedure:
-
Yeast Culture and Labeling: a. Inoculate S. cerevisiae into YPD medium and grow overnight at 30°C with shaking. b. Pellet the yeast cells by centrifugation and wash twice with sterile water. c. Resuspend the yeast in a minimal medium containing 2% (w/v) [U-¹³C₆]-glucose and incubate for 1-2 hours to allow for the accumulation of labeled glycolytic intermediates.
-
Quenching and Extraction: a. Rapidly quench the metabolism by adding the yeast culture to 4 volumes of -40°C quenching solution. b. Centrifuge at 5,000 x g for 5 minutes at -10°C to pellet the cells. c. Extract the metabolites by resuspending the cell pellet in pre-chilled extraction buffer. d. Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath. e. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the labeled metabolites.
-
Enzymatic Conversion of 3-PG to 2-PG: a. Lyophilize the supernatant to dryness and resuspend in PGM reaction buffer. b. Add phosphoglycerate mutase to the extract (approximately 10 units per mg of expected 3-PG). c. Incubate the reaction mixture at 37°C for 2 hours to allow for the conversion of 3-PG to 2-PG. Monitor the reaction by LC-MS if possible.
-
Purification by Anion-Exchange Chromatography: a. Equilibrate an anion-exchange column with 0.05 M TEAB buffer. b. Load the reaction mixture onto the column. c. Wash the column with 3 column volumes of 0.05 M TEAB to remove unbound contaminants. d. Elute the bound phosphoglycerates with a linear gradient of 0.05 M to 1 M TEAB. e. Collect fractions and analyze for the presence of 2-PG using LC-MS. f. Pool the fractions containing pure 2-PG and lyophilize to remove the volatile TEAB buffer.
-
Analysis and Quantification: a. Determine the purity of the final product by HPLC. b. Confirm the identity and isotopic enrichment of the [U-¹³C₃]-2-PG by high-resolution mass spectrometry and NMR spectroscopy. c. Quantify the final yield.
Protocol 2: Metabolic Tracing with Isotope-Labeled 2-PG in Mammalian Cells
This protocol outlines the general steps for using the synthesized isotope-labeled 2-PG (or its precursor, labeled glucose) to trace metabolic pathways in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free and pyruvate-free DMEM
-
Isotope-labeled tracer ([U-¹³C₃]-2-PG or [U-¹³C₆]-glucose)
-
Quenching solution: 80% methanol, -80°C
-
Extraction solvent: Methanol:Acetonitrile:Water (50:30:20)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Media Preparation: a. Culture mammalian cells to the desired confluency (typically 60-80%) in complete medium. b. Prepare the labeling medium by supplementing glucose-free DMEM with the isotope-labeled tracer at a known concentration (e.g., 10 mM [U-¹³C₆]-glucose). Add dFBS and other necessary supplements.
-
Isotope Labeling: a. Aspirate the regular medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). b. Add the pre-warmed labeling medium to the cells. c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the isotope into downstream metabolites.
-
Metabolite Quenching and Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately add ice-cold quenching solution to the culture plate to arrest metabolism. c. Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. d. Add the extraction solvent, vortex vigorously, and incubate on ice for 15 minutes. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the intracellular metabolites.
-
LC-MS/MS Analysis: a. Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of glycolytic intermediates. b. Monitor the mass isotopologue distributions (MIDs) of 2-PG and other relevant metabolites.
-
Data Analysis: a. Correct the raw data for the natural abundance of ¹³C. b. Calculate the fractional contribution of the tracer to each metabolite pool. c. Use metabolic flux analysis software to model and quantify the fluxes through glycolysis and connected pathways.
Conclusion
The synthesis of isotope-labeled this compound provides a valuable tool for the detailed investigation of central carbon metabolism. The protocols outlined in these application notes offer a framework for the production and utilization of this tracer in metabolic research and drug development. Careful execution of these methods, coupled with robust analytical techniques, will enable researchers to gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states.
Application Notes and Protocols for Measuring 2-Phosphoglyceric Acid Flux in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglyceric acid (2-PG) is a critical intermediate in the glycolytic pathway, positioned at the nexus of energy production and anabolic biosynthesis. The flux through the reaction converting 3-phosphoglyceric acid (3-PG) to 2-PG, catalyzed by phosphoglycerate mutase (PGAM), is of significant interest in metabolic research, particularly in oncology and drug development. Alterations in this flux can impact not only cellular ATP production but also the channeling of glycolytic intermediates into biosynthetic pathways essential for cell proliferation, such as the pentose phosphate pathway (PPP) and serine biosynthesis.
These application notes provide a detailed overview of the methodologies used to measure 2-PG flux, with a focus on stable isotope tracing and mass spectrometry-based techniques. The accompanying protocols offer step-by-step guidance for researchers aiming to quantify this pivotal metabolic step.
Core Principles: Measuring Metabolic Flux
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, cannot be directly measured from static metabolite concentrations. Instead, it is most accurately determined using stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This technique, known as Metabolic Flux Analysis (MFA), involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose) into a biological system and tracking the incorporation of the isotope into downstream metabolites.
For the analysis of 2-PG flux, ¹³C-labeled glucose is a commonly used tracer. As cells metabolize the labeled glucose, the ¹³C atoms are incorporated into the carbon backbones of glycolytic intermediates, including 3-PG and 2-PG. By measuring the isotopic enrichment and distribution (isotopologue distribution) in these metabolites, the relative and absolute flux through the PGAM-catalyzed reaction can be calculated.
Data Presentation: Quantitative Analysis of 2-PG and Related Metabolites
The following tables summarize quantitative data from a study investigating the role of Phosphoglycerate Mutase 1 (PGAM1) in cancer cell metabolism. The data illustrates how inhibition of PGAM1, the enzyme that converts 3-PG to 2-PG, affects the intracellular concentrations of these key metabolites and the overall glycolytic flux. While not a direct flux measurement, the changes in substrate (3-PG) and product (2-PG) levels upon enzyme knockdown provide a strong indication of the flux through this enzymatic step.
Table 1: Intracellular Concentrations of 3-Phosphoglyceric Acid (3-PG) and this compound (2-PG) upon PGAM1 Knockdown in H1299 Cancer Cells. [1]
| Metabolite | Control (pmol/10⁶ cells) | PGAM1 Knockdown (pmol/10⁶ cells) | Fold Change |
| 3-Phosphoglyceric Acid (3-PG) | 18.5 ± 2.1 | 45.2 ± 3.8 | ~2.44 |
| This compound (2-PG) | 3.2 ± 0.4 | 1.1 ± 0.2 | ~0.34 |
Table 2: Effect of PGAM1 Knockdown on Glycolytic Rate and Lactate Production in H1299 Cancer Cells. [1]
| Parameter | Control | PGAM1 Knockdown | Percent Decrease |
| Glycolytic Rate (nmol/hr/10⁶ cells) | ~15 | ~9 | ~40% |
| Lactate Production (nmol/hr/10⁶ cells) | ~25 | ~15 | ~40% |
Data are approximated from the figures presented in Hitosugi et al., 2012.[1]
Signaling Pathways Regulating Glycolytic Flux
The flux through glycolysis, including the conversion of 3-PG to 2-PG, is tightly regulated by various signaling pathways that respond to growth factor stimulation and cellular stress. Understanding these pathways is crucial for interpreting metabolic flux data and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4] Activation of this pathway by growth factors leads to increased glucose uptake and enhanced glycolytic flux through multiple mechanisms, including the increased expression and membrane translocation of glucose transporters (e.g., GLUT1) and the activation of key glycolytic enzymes like hexokinase and phosphofructokinase.[1][2]
Caption: PI3K/Akt pathway regulation of glycolysis.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia).[5][6][7] In hypoxic environments, often found in solid tumors, HIF-1α is stabilized and promotes a metabolic switch to aerobic glycolysis (the Warburg effect).[5][8] HIF-1α upregulates the expression of most glycolytic enzymes, including phosphoglycerate mutase, to enhance glycolytic flux and ensure ATP production in the absence of sufficient oxygen for oxidative phosphorylation.[5][7]
Caption: HIF-1α pathway regulation of glycolysis.
Experimental Protocols
Protocol 1: ¹³C-Glucose Tracing in Cultured Mammalian Cells
This protocol outlines the general procedure for stable isotope tracing using uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) to measure the flux through glycolysis.
Materials:
-
Cultured mammalian cells of interest
-
Complete growth medium
-
Glucose-free DMEM or RPMI 1640 medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete growth medium.
-
Isotope Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free DMEM or RPMI 1640 with 10% dFBS, antibiotics, and the desired concentration of [U-¹³C]-glucose (typically 10-25 mM).
-
Isotope Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with pre-warmed glucose-free medium.
-
Add the prepared ¹³C-labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The optimal time will depend on the cell type and the pathway of interest. For glycolysis, a shorter time course may be sufficient.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube.
-
Store the extracts at -80°C until LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of 2-PG and other phosphorylated glycolytic intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized for the instrument used.
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolites
-
Mobile Phase A: Water with 10 mM ammonium acetate and 5 µM medronic acid
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate and 5 µM medronic acid
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
Centrifuge the extracts at maximum speed for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to LC-MS vials.
-
-
LC-MS/MS Method:
-
Chromatography:
-
Column: HILIC column (e.g., Waters XBridge Amide)
-
Injection Volume: 5-10 µL
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A suitable gradient from high organic (e.g., 85% B) to high aqueous to separate the polar glycolytic intermediates.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
SRM Transitions for 2-PG:
-
Precursor ion (Q1): m/z 185.0
-
Product ion (Q3): m/z 97.0 (H₂PO₄⁻) and/or m/z 79.0 (PO₃⁻)
-
-
Monitor the corresponding transitions for the ¹³C-labeled isotopologues of 2-PG (e.g., M+1, M+2, M+3).
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of 2-PG and other measured glycolytic intermediates.
-
Calculate the fractional isotopic enrichment for each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of glycolysis to determine the flux through the phosphoglycerate mutase reaction.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for measuring 2-PG flux using stable isotope tracing.
Caption: Workflow for measuring 2-PG flux.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of C-terminal region of phosphoglycerate mutase with glycolytic complex regulates energy production in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate Mutase Cooperates with Chk1 Kinase to Regulate Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes: In Vitro Reconstitution of the Lower Glycolytic Pathway from 2-Phosphoglyceric Acid
Introduction
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2] The in vitro reconstitution of metabolic pathways allows for a detailed investigation of enzyme kinetics, regulation, and the effects of potential inhibitors or activators in a controlled environment, free from the complexity of a cellular system.[3] This document provides a detailed protocol for the in vitro reconstitution of the terminal steps of glycolysis, beginning with 2-Phosphoglyceric acid (2-PGA). This specific segment of the pathway involves the sequential action of Enolase and Pyruvate Kinase to produce pyruvate and ATP.[4]
Principle of the Assay
The reconstituted pathway begins with the substrate 2-phosphoglycerate (2-PGA).[5][6] Enolase catalyzes the dehydration of 2-PGA to form phosphoenolpyruvate (PEP).[4][7] Subsequently, Pyruvate Kinase facilitates the transfer of the high-energy phosphate group from PEP to ADP, yielding pyruvate and one molecule of ATP.[1] This is a key substrate-level phosphorylation step in glycolysis.[1]
To monitor the reaction kinetics in real-time, the production of pyruvate is coupled to the activity of Lactate Dehydrogenase (LDH). In the presence of NADH, LDH reduces pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The rate of the reaction is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm as NADH is consumed. This coupled-enzyme assay provides a reliable and continuous measure of the flux through the reconstituted pathway.
Applications
-
Enzyme Characterization: Studying the kinetic properties (K_m, V_max, k_cat) of Enolase and Pyruvate Kinase under various conditions.[8][9]
-
Drug Screening: Identifying and characterizing inhibitors or activators of the lower glycolytic enzymes for therapeutic development.
-
Metabolic Engineering: Understanding the flux control and regulation of the terminal steps of glycolysis to inform the design of synthetic metabolic pathways.
-
Educational Tool: Demonstrating the principles of enzyme-catalyzed sequential reactions and coupled assays.
Visualizations
Pathway Diagram
Caption: Reconstituted pathway from 2-PGA to Lactate.
Experimental Workflow
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. P. aeruginosa Metabolome Database: this compound (PAMDB001814) [pseudomonas.umaryland.edu]
- 6. Showing Compound this compound (FDB023161) - FooDB [foodb.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. Thermodynamics and Kinetics of Glycolytic Reactions. Part I: Kinetic Modeling Based on Irreversible Thermodynamics and Validation by Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-Phosphoglyceric Acid Metabolomics Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phosphoglyceric acid (2-PGA) is a critical intermediate metabolite in the central carbon metabolism, primarily known for its role in the glycolytic pathway.[1] Accurate quantification of 2-PGA is essential for understanding cellular energy status, metabolic flux, and the effects of therapeutic agents on metabolic pathways. However, due to its polar nature and rapid turnover in biological systems, meticulous sample preparation is paramount to prevent enzymatic degradation and ensure data accuracy and reproducibility.[2][3] This document provides detailed protocols for the quenching, extraction, and derivatization of 2-PGA from biological samples for metabolomic analysis.
This compound in Glycolysis
2-PGA is formed from 3-phosphoglycerate by the enzyme phosphoglycerate mutase. It is then converted to phosphoenolpyruvate (PEP) by enolase. This sequence is a key part of the energy-generating phase of glycolysis.
General Sample Preparation Workflow
The successful analysis of 2-PGA requires a series of carefully executed steps to inactivate enzymes, extract the metabolite, and prepare it for the chosen analytical platform. The general workflow is outlined below.
References
Application Notes and Protocols for the Detection of 2-Phosphoglyceric Acid by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Phosphoglyceric acid (2-PG) is a key intermediate in the glycolytic pathway, a fundamental metabolic process for energy production in living organisms. The ability to accurately detect and quantify 2-PG is crucial for studying cellular metabolism, understanding disease states, and for the development of therapeutic agents that target metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the study of metabolites in biological samples. Its non-destructive nature, high reproducibility, and ability to provide detailed structural information make it an ideal tool for the identification and quantification of small molecules like 2-PG in complex mixtures.[1][2][3] This document provides detailed application notes and protocols for the detection and analysis of this compound using NMR spectroscopy.
Data Presentation: NMR Spectral Parameters for this compound
The following tables summarize the available quantitative NMR data for this compound. It is important to note that the chemical shifts of phosphate-containing compounds can be sensitive to pH.[4][5]
Table 1: Experimental ³¹P NMR Data for this compound (Glycerol 2-phosphate) at pH 7
| Nucleus | Chemical Shift (δ) ppm | Reference |
| ³¹P | 0.15 | [6] |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C1 (Carboxyl) | 176.9 |
| C2 (CH-O-P) | 75.3 |
| C3 (CH₂OH) | 64.1 |
Table 3: Experimental ¹H NMR Data for the closely related isomer, 3-Phosphoglyceric Acid
Note: As a reference, the experimental ¹H NMR data for the isomer 3-Phosphoglyceric acid is provided below from the Human Metabolome Database (HMDB0000807)[7]. This can be useful for comparative analysis.
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H2 | 4.31 | t | 5.5 |
| H3 | 4.07 | m |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in biological samples using NMR spectroscopy.
1. Sample Preparation for Metabolomics Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of extraction method depends on the biological matrix (e.g., cells, tissue, biofluids).
a) For Cell and Tissue Samples (Polar Metabolite Extraction):
-
Objective: To extract polar metabolites, including 2-PG, while minimizing interference from macromolecules like proteins and lipids.
-
Method: A common and effective method is the methanol-chloroform-water extraction.[8]
-
Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen.
-
Extraction: Add a pre-chilled (-20°C) mixture of methanol:chloroform:water (2:1:1 v/v/v) to the frozen sample.
-
Homogenization: Thoroughly homogenize the sample using a bead beater or sonicator.
-
Phase Separation: Centrifuge the homogenate to separate the polar (methanol/water), non-polar (chloroform), and solid (protein/pellet) phases.
-
Collection: Carefully collect the upper aqueous phase containing the polar metabolites.
-
Drying: Lyophilize the collected aqueous phase to remove the solvents.
-
Reconstitution: Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
b) For Biofluid Samples (e.g., Serum, Urine):
-
Objective: To prepare biofluids for NMR analysis with minimal sample manipulation.
-
Method:
-
Thawing: Thaw frozen biofluid samples on ice.
-
Buffering: Add a deuterated buffer (e.g., phosphate buffer in D₂O) to the biofluid to maintain a constant pH. This is crucial as the chemical shifts of many metabolites are pH-dependent.[4][5]
-
Internal Standard: Add an internal standard for quantification and chemical shift referencing.
-
Centrifugation: Centrifuge the sample to pellet any precipitated proteins or particulates.
-
Transfer: Transfer the supernatant to an NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal sensitivity and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A 1D NOESY presaturation sequence (e.g., noesygppr1d) is commonly used to suppress the residual water signal.[9]
-
Key Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 64-256 (depending on sample concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
-
³¹P NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse-acquire sequence is typically used.
-
Key Parameters:
-
Spectral Width: ~50 ppm
-
Number of Scans: 512 or more (due to lower sensitivity)
-
Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of the phosphorus nuclei)
-
-
-
2D NMR Spectroscopy (for structural confirmation):
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.
-
Referencing: Reference the spectrum to the internal standard (e.g., DSS or TSP at 0.0 ppm for ¹H).
-
Peak Identification: Identify the resonance signals of 2-PG based on their characteristic chemical shifts and multiplicities by comparing with database entries and literature values.
-
Quantification: Integrate the area of the identified 2-PG peak and compare it to the integral of the internal standard of known concentration.
Mandatory Visualization
Caption: The Glycolytic Pathway highlighting this compound.
Caption: Experimental workflow for NMR-based analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003281) - FooDB [foodb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001586) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131) [hmdb.ca]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000126) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
Application of 2-Phosphoglyceric acid in cancer metabolism research.
Abstract
2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, has emerged as a significant molecule in the field of cancer metabolism research. Its intracellular concentration is tightly regulated by the enzymes Phosphoglycerate Mutase 1 (PGAM1) and Enolase. In numerous malignancies, the dysregulation of these enzymes leads to altered 2-PG levels, which in turn supports the metabolic reprogramming characteristic of cancer cells, often referred to as the Warburg effect. This document provides detailed application notes on the role of 2-PG in cancer, protocols for its analysis, and the study of its regulatory enzymes, intended for researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit a profound alteration in their metabolic processes to sustain their rapid proliferation and survival. One of the central metabolic pathways that is frequently reprogrammed is glycolysis. This compound is positioned at a critical juncture in this pathway, immediately upstream of the synthesis of the high-energy molecule phosphoenolpyruvate (PEP). The enzyme PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-PG, while enolase catalyzes the subsequent conversion of 2-PG to PEP.[1][2]
Emerging evidence indicates that PGAM1 is overexpressed in a wide array of human cancers, and this overexpression is often correlated with poor prognosis.[3][4][5] The elevated activity of PGAM1 leads to an increased production of 2-PG, which not only fuels glycolysis but also contributes to anabolic pathways essential for biomass production, such as the pentose phosphate pathway (PPP) and serine biosynthesis.[1][6] Consequently, targeting the enzymes that regulate 2-PG levels has become a promising strategy for cancer therapy.[7][8]
These application notes will delve into the significance of 2-PG in cancer metabolism, its role as a potential biomarker, and the therapeutic implications of targeting its metabolic nexus. Detailed protocols for the quantification of 2-PG and the assessment of PGAM1 and enolase activity are provided to facilitate further research in this burgeoning field.
Application Notes
This compound as a Metabolic Hub in Cancer
In cancer cells, the metabolism of glucose is rewired to favor aerobic glycolysis, a phenomenon that ensures a rapid supply of ATP and metabolic intermediates required for cell growth and division.[9] 2-PG plays a crucial role in this metabolic landscape. The enzyme responsible for its production, PGAM1, is frequently upregulated in various cancers, leading to an increased flux through the lower part of the glycolytic pathway.[3][10]
Inhibition of PGAM1 has been shown to cause an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[1][11] This metabolic perturbation has significant downstream effects, including a reduction in lactate production, decreased flux through the pentose phosphate pathway, and impaired biosynthesis of lipids and RNA, ultimately leading to attenuated cancer cell proliferation and tumor growth.[1][9]
Therapeutic Targeting of the 2-PG Nexus
The pivotal role of the enzymes regulating 2-PG levels makes them attractive targets for therapeutic intervention.
-
PGAM1 Inhibitors: Small molecule inhibitors of PGAM1, such as HKB99 and PGMI-004A, have been developed and have demonstrated anti-tumor activity in preclinical models.[1][7][12] These inhibitors function by binding to PGAM1 and preventing the conversion of 3-PG to 2-PG, thereby inducing metabolic stress in cancer cells.[1][7]
-
Enolase Inhibitors: Enolase, the enzyme that consumes 2-PG, is also a validated cancer target. Notably, in cancers with a homozygous deletion of the ENO1 gene, cancer cells become solely reliant on the ENO2 isoform. This creates a synthetic lethal vulnerability, where inhibition of ENO2 can selectively kill cancer cells with minimal toxicity to normal tissues.[3][13] The small molecule inhibitor POMHEX has been developed to exploit this vulnerability in ENO1-deleted glioblastomas.[9][13]
2-PG as a Potential Biomarker
Given the consistent upregulation of PGAM1 in many cancers, the intracellular concentration of 2-PG, or the ratio of 3-PG to 2-PG, could serve as a potential biomarker for cancer diagnosis or for monitoring the response to therapies targeting glycolysis.[11] Further research is warranted to explore the clinical utility of 2-PG as a biomarker.
Quantitative Data
PGAM1 Expression in Human Cancers
Analysis of The Cancer Genome Atlas (TCGA) data reveals that PGAM1 is significantly upregulated in a majority of tumor types when compared to normal tissues.[3][14]
| Cancer Type | PGAM1 Expression Status |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated[3] |
| Breast Invasive Carcinoma (BRCA) | Upregulated[3][10] |
| Cervical Squamous Cell Carcinoma (CESC) | Upregulated[10] |
| Cholangiocarcinoma (CHOL) | Upregulated[3][10] |
| Colon Adenocarcinoma (COAD) | Upregulated[10] |
| Esophageal Carcinoma (ESCA) | Upregulated[10] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated[10] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated[10] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated[10] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated[3][10] |
| Lung Adenocarcinoma (LUAD) | Upregulated[3][10] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated[3][10] |
| Prostate Adenocarcinoma (PRAD) | Upregulated[3] |
| Rectum Adenocarcinoma (READ) | Upregulated[3] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated[10] |
Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) |
| HKB99 | PGAM1 | PC9 (NSCLC) | 0.79[1] |
| HCC827 (NSCLC) | 1.22[1] | ||
| H1975 (NSCLC) | 1.34[1] | ||
| A549 (NSCLC) | 5.62[1] | ||
| HCC827ER (Erlotinib-resistant NSCLC) | 1.020[11] | ||
| PGMI-004A | PGAM1 | H1299 (NSCLC) | 13.1[12] |
| POMHEX | Enolase | D423 (ENO1-deleted Glioma) | ~0.03[9] |
| D423 ENO1 (Isogenic rescued Glioma) | >1.5[9] | ||
| LN319 (ENO1-intact Glioma) | >1.5[9] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a method for the extraction and quantification of 2-PG from cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standard (e.g., 13C-labeled 2-PG)
-
Cell scraper
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC)
Procedure:
-
Cell Culture and Harvest:
-
Culture cancer cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add a pre-chilled extraction solution of 80% methanol (-80°C) to the culture dish to quench metabolic activity.
-
Scrape the cells from the dish in the extraction solution and transfer the cell suspension to a pre-chilled tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge the suspension at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water/acetonitrile.
-
Add the internal standard to the reconstituted sample.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate LC gradient.
-
Detect and quantify 2-PG using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for 2-PG should be optimized on the instrument.
-
Protocol 2: Phosphoglycerate Mutase 1 (PGAM1) Activity Assay
This protocol describes a coupled enzyme assay to measure the forward activity of PGAM1 (conversion of 3-PG to 2-PG) in cell lysates.[15]
Materials:
-
Cell lysate (prepared in a suitable lysis buffer)
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl
-
NADH
-
ADP
-
2,3-bisphosphoglycerate
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Enolase
-
3-phosphoglycerate (substrate)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the reaction buffer, NADH, ADP, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.
-
-
Assay Measurement:
-
Add a specific amount of cell lysate to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the substrate, 3-phosphoglycerate.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PGAM1 activity.
-
Calculate the specific activity of PGAM1 relative to the total protein concentration of the cell lysate.
-
Protocol 3: Enolase Activity Assay
This protocol outlines a coupled enzyme assay to determine enolase activity in cell lysates by measuring the production of PEP.[16]
Materials:
-
Cell lysate
-
Reaction Buffer: e.g., 50 mM Imidazole-HCl (pH 6.8), 200 mM KCl, 2 mM MgSO₄
-
ADP
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
2-phosphoglycerate (substrate)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture:
-
Prepare a master mix containing the reaction buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
-
Assay Measurement:
-
Add cell lysate to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Start the reaction by adding the substrate, 2-phosphoglycerate.
-
Monitor the decrease in absorbance at 340 nm in a kinetic mode. The rate of NADH consumption is directly proportional to the enolase activity.
-
Determine the specific enolase activity relative to the total protein concentration.
-
Visualizations
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics identification of phosphoglycerate mutase 1 as a novel therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]
- 7. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Metabolites from Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Extraction of Metabolites from Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Application Note: Separation of 2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid using Mixed-Mode HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the isomeric compounds 2-Phosphoglyceric acid (2-PG) and 3-Phosphoglyceric acid (3-PG). These closely related molecules are critical intermediates in central metabolic pathways, including glycolysis and the Calvin cycle. Their accurate quantification is essential for metabolic research and in various fields of drug development. This method utilizes a mixed-mode stationary phase, which combines reversed-phase and anion-exchange properties, to achieve a selective and efficient separation. The protocol is suitable for routine analysis and can be adapted for mass spectrometry (MS) detection with a compatible mobile phase.
Introduction
This compound and 3-Phosphoglyceric acid are structural isomers differing only in the position of the phosphate group on the glycerate backbone. This subtle difference presents a significant challenge for traditional reversed-phase HPLC methods, which often result in co-elution. The method described herein employs a mixed-mode stationary phase that leverages both hydrophobic and ion-exchange interactions to effectively resolve these two important metabolites.[1] The Newcrom B column, with its anion-exchange properties, is particularly well-suited for the retention and separation of acidic compounds like 2-PG and 3-PG.
Experimental Protocol
This protocol provides a detailed methodology for the separation of 2-PG and 3-PG using a mixed-mode HPLC system.
1. Materials and Reagents
-
This compound standard
-
3-Phosphoglyceric acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required. An Evaporative Light Scattering Detector (ELSD) is recommended for this non-chromophoric analyte.
| Parameter | Specification |
| HPLC System | Standard LC system |
| Column | Newcrom B, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase | Isocratic: 80% Water, 20% Acetonitrile, 0.2% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas Flow: 1.5 SLM) or Mass Spectrometer |
3. Standard Preparation
Prepare individual stock solutions of this compound and 3-Phosphoglyceric acid in the mobile phase at a concentration of 1 mg/mL. A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions and diluting with the mobile phase to the desired concentration (e.g., 10 µg/mL).
4. Sample Preparation
Biological samples should be extracted using a suitable protocol for polar metabolites, such as a cold methanol-water extraction, followed by centrifugation to remove proteins and cellular debris. The supernatant should be filtered through a 0.22 µm syringe filter before injection.
5. Data Analysis
Peak identification is based on the retention time of the pure standards. Quantification is achieved by constructing a calibration curve from the peak areas of the mixed standard solutions at various concentrations.
Data Presentation
The following table summarizes the expected retention times for this compound and 3-Phosphoglyceric acid under the specified chromatographic conditions.
| Analyte | Expected Retention Time (min) |
| 3-Phosphoglyceric acid | ~ 4.5 |
| This compound | ~ 5.8 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC separation of 2-PG and 3-PG.
Caption: Logical relationship of separation on a mixed-mode column.
References
Troubleshooting & Optimization
Technical Support Center: 2-Phosphoglyceric Acid (2-PG) Analysis
Welcome to the technical support center for 2-Phosphoglyceric acid (2-PG) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the accurate and reliable quantification of 2-PG in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PG) and why is its stability a concern?
A1: this compound (2-PG) is a key intermediate metabolite in the glycolysis pathway.[1] Its accurate measurement is crucial for studying cellular metabolism, particularly in fields like oncology and metabolic disorders. Like many phosphorylated intermediates, 2-PG can be unstable in biological samples due to enzymatic activity and chemical degradation, leading to inaccurate quantification if samples are not handled properly.
Q2: What are the main factors that contribute to the degradation of 2-PG in biological samples?
A2: The primary factors contributing to 2-PG instability are:
-
Enzymatic Degradation: Endogenous enzymes, such as phosphatases and mutases, present in biological samples can rapidly metabolize 2-PG. Phosphoglycerate mutase can convert 2-PG to 3-phosphoglycerate, and enolase can convert it to phosphoenolpyruvate (PEP).[1][2]
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[3] Therefore, it is crucial to keep samples cold during processing and storage.
-
pH: Extreme pH values can lead to the hydrolysis of the phosphate group. Maintaining a neutral pH is generally recommended for optimal stability.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of metabolites. It is advisable to aliquot samples into single-use volumes to avoid this.
Q3: What is the best anticoagulant to use for blood collection when measuring 2-PG in plasma?
A3: For plasma collection, it is recommended to use tubes containing EDTA or heparin. These anticoagulants chelate divalent cations like Mg2+, which are cofactors for many enzymes, including some that can degrade 2-PG. It is crucial to immediately place the blood tubes on ice after collection and process them promptly to minimize metabolic activity.
Q4: How should I store my samples for short-term and long-term analysis of 2-PG?
A4: For short-term storage (a few hours), processed samples (e.g., deproteinized extracts) should be kept at 2-8°C. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5][6][7] Avoid prolonged storage at -20°C as some enzymatic activity may persist.
Q5: Can I use serum instead of plasma for 2-PG measurement?
A5: While plasma is generally preferred due to the immediate quenching of enzymatic activity by anticoagulants and cooling, serum can also be used. However, the clotting process in serum collection occurs at room temperature, which can allow for continued metabolic activity and potential degradation of 2-PG. If using serum, it is critical to allow the blood to clot on ice and to separate the serum from the cells as quickly as possible.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable 2-PG levels | 1. Sample Degradation: Improper sample handling (e.g., delayed processing, storage at incorrect temperatures). 2. Inefficient Extraction: The extraction method may not be suitable for phosphorylated compounds. 3. Assay Interference: Components in the sample matrix may be interfering with the assay. | 1. Review and optimize the sample collection and processing protocol. Ensure rapid cooling and deproteinization. 2. Use a validated extraction method for polar metabolites, such as a methanol-chloroform-water extraction. 3. Perform a spike-and-recovery experiment to check for matrix effects. If interference is present, consider sample dilution or a different analytical method. |
| High variability between replicate samples | 1. Inconsistent Sample Handling: Variations in the time between sample collection and processing. 2. Precipitation during storage: 2-PG salts may precipitate out of solution at low temperatures. 3. Pipetting Errors: Inaccurate pipetting of samples or reagents. | 1. Standardize the entire workflow, from collection to analysis, ensuring all samples are treated identically. 2. Before analysis, ensure samples are completely thawed and vortexed to redissolve any precipitates. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpectedly high 2-PG levels | 1. Contamination: Contamination from reagents or lab equipment. 2. Assay Specificity: The assay may be detecting other structurally similar compounds. | 1. Run blank samples (extraction solvent only) to check for contamination. Use high-purity solvents and reagents. 2. Verify the specificity of your analytical method, for example, by using mass spectrometry to confirm the identity of the detected peak. |
Quantitative Data Summary
While specific quantitative data on the degradation rate of this compound in various biological matrices is limited in the literature, the following table provides an estimated stability profile for a typical phosphorylated metabolite under common storage conditions. These estimations are based on general principles of metabolite stability.
| Storage Condition | Whole Blood (pre-processing) | Plasma/Serum (separated) | Deproteinized Extract | Expected Stability of 2-PG |
| Room Temperature (20-25°C) | < 30 minutes | < 2 hours | < 4 hours | Highly Unstable: Rapid enzymatic degradation is expected. Not recommended. |
| Refrigerated (2-8°C) | < 2 hours | < 24 hours | < 72 hours | Moderately Stable: Enzymatic activity is slowed but not completely inhibited. |
| Frozen (-20°C) | Not Recommended | 1-2 weeks | 1-2 months | Limited Stability: Some degradation may still occur over time. |
| Ultra-low Freezer (-80°C) | Not Recommended | > 1 year | > 1 year | Highly Stable: Considered the gold standard for long-term storage. |
Disclaimer: The stability times provided in this table are estimates for a generic phosphorylated metabolite and should be used as a guideline only. It is highly recommended to perform your own stability studies for this compound in your specific sample matrix and under your experimental conditions.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for 2-PG Analysis
-
Patient Preparation: For human studies, instruct patients to fast for at least 8 hours prior to blood collection to minimize metabolic fluctuations.
-
Blood Collection:
-
Collect whole blood into pre-chilled EDTA (lavender top) or heparin (green top) tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube immediately on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
-
Metabolite Extraction (Deproteinization):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Storage:
-
For immediate analysis, keep the extract on ice.
-
For long-term storage, flash-freeze the extract in liquid nitrogen and store at -80°C.
-
Protocol 2: Enzymatic Assay for 2-PG Quantification
This protocol is based on the principle that 2-PG is converted to phosphoenolpyruvate (PEP) by enolase, which is then used in a series of reactions to generate a quantifiable colorimetric or fluorometric signal.
-
Reagent Preparation: Prepare assay buffer, enzyme mix (containing enolase, pyruvate kinase, and pyruvate oxidase), and a probe solution according to the manufacturer's instructions (e.g., Abcam ab174097).
-
Standard Curve Preparation: Prepare a series of 2-PG standards of known concentrations by diluting a stock solution in the assay buffer.
-
Sample Preparation: Thaw the deproteinized sample extracts on ice. If necessary, dilute the samples with assay buffer to bring the 2-PG concentration within the range of the standard curve.
-
Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of the reaction mix to each well.
-
Mix well and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., at Ex/Em = 535/587 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve and determine the equation of the line.
-
Use the equation to calculate the concentration of 2-PG in the samples.
-
Visual Guides
Below are diagrams to help visualize key pathways and workflows related to 2-PG analysis.
Caption: Role of 2-Phosphoglycerate in the Glycolysis Pathway.
Caption: Recommended workflow for biological sample handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing enolase activity assay with 2-Phosphoglyceric acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enolase activity assays utilizing 2-Phosphoglyceric acid (2-PGA) as a substrate.
Troubleshooting Guide
This guide addresses common issues encountered during enolase activity assays.
| Problem | Possible Cause | Suggested Solution |
| No or Low Enolase Activity | Inactive Enzyme | Ensure proper storage of the enolase enzyme at recommended temperatures and avoid repeated freeze-thaw cycles.[1] Use a positive control with known activity to verify the assay is working.[1][2] |
| Incorrect Assay Buffer Temperature | The assay buffer should be at room temperature (around 20-25°C) for optimal enzyme activity.[1][2] Using ice-cold buffers can significantly reduce or stop enzyme activity.[1] | |
| Missing or Incorrect Cofactors | Enolase requires divalent metal cations, typically Mg²⁺, for activity.[3][4] Ensure that the assay buffer contains the correct concentration of MgSO₄ or another suitable cation like Mn²⁺, Zn²⁺, or Co²⁺.[3][5] Note that high concentrations of these ions can be inhibitory.[4] | |
| Incorrect pH | The optimal pH for enolase activity is generally around 6.5-7.4.[6][7] Verify the pH of your buffer using a calibrated pH meter.[1] | |
| Substrate Degradation | Prepare fresh this compound (2-PGA) solutions. Store stock solutions appropriately, protected from light and at –20°C if recommended.[2] | |
| Presence of Inhibitors | Samples may contain enolase inhibitors. Common inhibitors include fluoride, which complexes with magnesium and phosphate, and EDTA, which chelates divalent cations necessary for enzyme activity.[3][8][9] If suspected, consider sample purification or dialysis. | |
| High Background Signal | Contamination of Reagents | Use high-purity water and reagents. Ensure that glassware and pipette tips are clean. |
| Sample-Specific Interference | Some samples may have high intrinsic absorbance or fluorescence at the detection wavelength. To account for this, run a sample blank for each sample, omitting the enolase substrate mix.[2] Subtract the blank reading from the sample reading. | |
| Non-Enzymatic Conversion of Substrate | This is generally low but can be checked by running a negative control without any enzyme. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors | Use calibrated pipettes and be precise, especially when adding small volumes of enzyme or substrate.[9] Prepare a master mix for the reaction components to ensure consistency across wells.[9] |
| Temperature Fluctuations | Ensure the plate reader and incubation chamber are set to a constant and correct temperature.[1][10] | |
| Evaporation from Wells | When using 96-well plates, wells at the edges are more prone to evaporation.[1] To minimize this, use a plate sealer or fill the outer wells with water. | |
| Improper Mixing | Mix all reagents thoroughly by gentle pipetting or inversion before adding them to the reaction.[2] Avoid vigorous vortexing, which can denature the enzyme. |
Frequently Asked Questions (FAQs)
1. What is the basic principle of the enolase activity assay with 2-PGA?
The enolase activity assay measures the catalytic conversion of this compound (2-PGA) to Phosphoenolpyruvate (PEP).[11][12][13] The formation of PEP can be monitored directly by measuring the increase in absorbance at 240 nm.[11] Alternatively, a coupled enzyme assay can be used where the PEP produced is utilized by pyruvate kinase (PK) to generate ATP from ADP. The ATP can then be measured using a variety of methods, or the pyruvate produced can be used by lactate dehydrogenase (LDH) which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[7][14] Colorimetric or fluorometric assays are also available, where an intermediate product reacts with a probe to generate a detectable signal.[2]
2. What are the critical components of the assay buffer?
A typical assay buffer includes a buffering agent to maintain the optimal pH (e.g., Triethanolamine, Tris-HCl, or imidazole), a divalent cation (usually MgSO₄), and KCl, which can enhance enzyme activity.[7][10][14]
3. What concentration of 2-PGA should I use?
The concentration of 2-PGA can vary depending on the specific protocol, but a common starting concentration is around 1-2 mM.[7][11] It is advisable to determine the optimal concentration for your specific experimental conditions by running a substrate concentration curve.
4. How can I prepare my cell or tissue samples for the assay?
Cells can be lysed using a suitable lysis buffer (e.g., RIPA or NP-40 buffer, though specific enolase activity may be lower with these) followed by sonication or homogenization.[12] The lysate should then be centrifuged to remove cellular debris.[12] Protein concentration should be determined to normalize the enolase activity.[12]
5. What are some known inhibitors and activators of enolase?
-
Inhibitors: Fluoride is a well-known competitive inhibitor of enolase.[8] Other inhibitors include phosphonoacetohydroxamate and ENOblock.[6][8] Metal chelators like EDTA will also inhibit the enzyme by sequestering essential divalent cations.[9]
-
Activators: Divalent cations such as Mg²⁺, Mn²⁺, Zn²⁺, and Co²⁺ are essential for enolase activity.[3][5] Some compounds like insulin and retinoic acid have been reported to act as α-enolase activators.[15]
Experimental Protocols
Direct Spectrophotometric Assay of Enolase Activity
This protocol measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[11]
Materials:
-
Enolase enzyme solution
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.4, containing 2 mM MgSO₄ and 100 mM KCl
-
Substrate: 10 mM this compound (2-PGA) solution
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare the reaction mixture by adding the assay buffer to the cuvette or well.
-
Add the enolase enzyme solution to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the 2-PGA substrate solution.
-
Immediately start monitoring the increase in absorbance at 240 nm for a set period (e.g., 1-5 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enolase activity is defined as the amount of enzyme that forms 1 µmole of PEP per minute.[11]
Coupled Spectrophotometric Assay of Enolase Activity
This protocol couples the enolase reaction with the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, measuring the decrease in NADH absorbance at 340 nm.[7]
Materials:
-
Enolase enzyme solution
-
Assay Buffer: 100 mM Triethanolamine, pH 7.4
-
2-PGA solution (e.g., 56 mM)
-
MgSO₄/KCl solution (e.g., 500 mM MgSO₄, 2 M KCl)
-
ADP solution (e.g., 20 mM)
-
NADH solution (e.g., 7 mM)
-
Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, prepare a reaction mix containing the assay buffer, 2-PGA, MgSO₄/KCl, ADP, NADH, and the PK/LDH enzyme mix.
-
Incubate the mixture at 25°C and monitor the absorbance at 340 nm until it is stable.
-
Initiate the reaction by adding the enolase enzyme solution.
-
Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
Data Presentation
Table 1: Typical Reaction Conditions for Enolase Activity Assays
| Parameter | Direct Assay (A₂₄₀) | Coupled Assay (A₃₄₀) |
| Wavelength | 240 nm | 340 nm |
| Substrate (2-PGA) | ~1 mM[11] | ~1.9 mM[7] |
| pH | ~7.4 | ~7.4[7] |
| Temperature | 25°C[11] | 25°C[7] |
| Key Reagents | Enolase, 2-PGA, Mg²⁺, Buffer | Enolase, 2-PGA, Mg²⁺, K⁺, ADP, NADH, PK, LDH, Buffer |
Table 2: Factors Affecting Enolase Activity
| Factor | Effect on Activity | Optimal Range/Concentration | Reference |
| pH | Activity is pH-dependent | 6.5 - 7.4 | [6][10] |
| Temperature | Activity increases with temperature up to an optimum | ~25°C for standard assays | [7][10] |
| Mg²⁺ Concentration | Essential for activity; inhibitory at high concentrations | ~1-2 mM | [4] |
| Fluoride | Competitive inhibitor | - | [8] |
Visualizations
Caption: General workflow for an enolase activity assay.
Caption: The catalytic reaction of enolase and its inhibition.
Caption: A logical approach to troubleshooting enolase assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 4. Enolase: A Key Player in the Metabolism and a Probable Virulence Factor of Trypanosomatid Parasites—Perspectives for Its Use as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enolase - Wikipedia [en.wikipedia.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Human skeletal muscle enolase and factors influencing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enolase Activity Assay [bio-protocol.org]
- 12. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 13. Enolase Activity Assay Kit Sufficient for 100 Colorimetric or Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 14. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Technical Support Center: 2-Phosphoglyceric Acid (2-PG) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-Phosphoglyceric acid (2-PG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PG) and why is its quantification important?
A1: this compound (2-PG) is a crucial intermediate metabolite in the glycolysis pathway, the metabolic process that converts glucose to pyruvate to generate energy.[1][2] It is formed from 3-phosphoglycerate and is subsequently converted to phosphoenolpyruvate (PEP).[2][3] The accurate quantification of 2-PG is essential for studying metabolic regulation, analyzing the glycolytic pathway in various physiological and pathological states, such as cancer, and understanding the mechanism of action for therapeutic agents that target metabolic pathways.[1][4]
Q2: What are the primary methods for quantifying 2-PG?
A2: The most common methods for 2-PG quantification are enzymatic assays (both colorimetric and fluorometric) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Enzymatic assays are simple and high-throughput, relying on a series of coupled reactions that produce a measurable colorimetric or fluorescent signal proportional to the 2-PG concentration.[1] LC-MS/MS offers high sensitivity and specificity, allowing for the precise identification and quantification of 2-PG, even in complex biological samples, and can distinguish it from its isomer, 3-phosphoglycerate.[4]
Q3: Can I use the same assay to measure 2-PG in different sample types?
A3: Commercial enzymatic assay kits are often suitable for a variety of sample types, including cell and tissue extracts/lysates, serum, plasma, urine, and cell culture supernatants.[5][6] However, it is critical to follow the specific sample preparation protocol for each type to ensure compatibility and remove potential interfering substances.[7] For LC-MS/MS, sample preparation protocols may need to be optimized depending on the biological matrix to minimize ion suppression and other matrix effects.[8][9]
Troubleshooting Guide
Enzymatic Assays
Q4: I am observing a high background signal in my sample wells, even in the absence of the key enzyme. What could be the cause?
A4: A high background signal can be caused by endogenous pyruvate in the sample, as it is a downstream product in the coupled reaction used in many kits.[5] To correct for this, prepare a parallel sample blank for each sample that includes all reagents except the enzyme mix (e.g., Enolase or a "Converter").[1][3] Subtract the reading from the sample blank well from the reading of the corresponding sample well to get the corrected value.[3]
Q5: My replicate readings are inconsistent. How can I improve precision?
A5: Inconsistent readings often stem from technical errors during assay setup. To improve precision:
-
Ensure Homogenous Solutions: Thaw all kit components completely and mix them gently but thoroughly before use.[7]
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated to dispense accurate volumes. Avoid pipetting very small volumes if possible.[7]
-
Prepare a Master Mix: When setting up reactions for many samples, prepare a master reaction mix to minimize pipetting variations between wells.[7]
-
Avoid Bubbles: Pipette gently against the wall of the microplate wells to prevent the formation of air bubbles, which can interfere with optical readings.[7]
Q6: My standard curve is not linear or has a poor correlation coefficient.
A6: This issue can arise from several factors:
-
Improper Standard Preparation: Ensure the 2-PG standards are prepared fresh and diluted accurately according to the protocol.[3] Use the assay buffer provided in the kit for all dilutions.
-
Incorrect Wavelength/Filter Settings: Double-check that the microplate reader is set to the correct excitation and emission wavelengths for fluorometric assays or the correct absorbance wavelength for colorimetric assays as specified in the kit's manual.[1][7]
-
Pipetting Errors: Inaccurate pipetting during the creation of the dilution series will directly impact the linearity of the curve.
-
Saturated Signal: If the highest standard concentrations give a flat response, they may be outside the linear range of the assay. Consider using a narrower range of standard concentrations.
Q7: I am seeing very low or no signal in my samples, but the standards are working.
A7: Low or no signal in samples can be due to:
-
Low Analyte Concentration: The 2-PG concentration in your sample may be below the detection limit of the assay.[6] Try concentrating your sample or increasing the amount of sample added to the well, ensuring it stays within the volume limits of the assay.[7]
-
Improper Sample Storage: 2-PG may degrade if samples are not stored correctly or have undergone multiple freeze-thaw cycles. Store samples at the recommended temperature and aliquot them to avoid repeated freezing and thawing.[7]
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzymes used in the assay. See the section on interfering substances below.
Sample Preparation & Interferences
Q8: What is the correct procedure for preparing cell or tissue samples?
A8: For most enzymatic assays, the general procedure is as follows:
-
Homogenization: Homogenize cells (e.g., 1 x 10⁶) or tissue (e.g., 10 mg) in ice-cold assay buffer.[1][5]
-
Deproteinization: Proteins can interfere with the assay and should be removed. This is commonly done using 10 kDa spin filters.[3][7] Centrifuge the homogenate and pass the supernatant through the spin filter.
-
Collection: The flow-through contains the metabolites and can be assayed directly.[3]
Q9: My samples contain substances like EDTA, SDS, or thiols. Will these interfere with the assay?
A9: Yes, several common laboratory reagents can interfere with enzymatic assays. It is crucial to check the compatibility of your sample buffer with the chosen kit. If interfering substances are present, they should be removed through methods like dialysis, desalting, or sample precipitation.[10]
Mass Spectrometry (LC-MS/MS)
Q10: How can I improve the sensitivity and specificity of my LC-MS/MS method for 2-PG?
A10: Phosphorylated carbohydrates like 2-PG can be challenging to analyze due to their high polarity.[11]
-
Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often preferred for retaining and separating highly polar metabolites like 2-PG.[11]
-
Detection Mode: Using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for targeted quantification.[11]
-
Derivatization: Chemical derivatization can sometimes be used to improve the stability and ionization efficiency of phosphorylated molecules, though this adds complexity to the workflow.[12]
Q11: How do I distinguish 2-PG from its isomer, 3-PG, which has the same mass?
A11: Since 2-PG and 3-PG are mass isomers, they cannot be differentiated by mass spectrometry alone. A robust chromatographic separation is essential. A well-optimized LC method (such as HILIC) can separate the isomers based on their slightly different physicochemical properties, allowing them to be individually quantified by the mass spectrometer.[4]
Data Presentation
Table 1: Comparison of Common 2-PG Quantification Methods
| Feature | Enzymatic Assay (Fluorometric/Colorimetric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Coupled enzyme reactions leading to a signal | Separation by chromatography, detection by mass |
| Specificity | Generally high, but can be susceptible to interference from other metabolites or enzyme inhibitors.[4] | High; can distinguish between isomers like 2-PG and 3-PG with proper chromatography.[4] |
| Sensitivity | Fluorometric: ~3 µM[6] or ~20-50 pmol/well.[1] Colorimetric: ~2 nmol/well.[1] | Very high, often in the low µM to nM range, depending on the instrument and method. |
| Throughput | High (96-well plate format).[3] | Lower; samples are run sequentially. |
| Equipment | Microplate reader (spectrophotometer or fluorometer).[1] | LC-MS/MS system.[4] |
| Expertise | Relatively simple and routine. | Requires significant expertise in instrument operation and data analysis. |
Table 2: Common Interfering Substances in Enzymatic Assays
| Substance | Inhibitory Concentration | Recommendation |
| Thiols (e.g., DTT, β-mercaptoethanol) | > 10 µM | Remove from sample via dialysis or other cleanup methods.[3] |
| EDTA | > 0.5 mM | Avoid in sample preparation buffer if possible.[7] |
| SDS | > 0.2% | Remove via sample cleanup procedures.[7] |
| Sodium Azide | > 0.2% | Avoid use as a preservative in samples.[7] |
| Tween-20 / NP-40 | > 1% | Dilute sample to reduce concentration below inhibitory level.[7] |
| Pyruvate | Varies | Use a sample background control well (without enzyme) to subtract endogenous signal.[5] |
Experimental Protocols
Protocol 1: General Methodology for a Fluorometric Enzymatic 2-PG Assay
This protocol is a generalized summary based on commercially available kits.[1][3] Always refer to the specific manual for your assay kit.
-
Reagent Preparation: Prepare Assay Buffer, 2-PG Standards, and other kit components as directed. Allow buffer to come to room temperature before use.
-
Standard Curve Preparation: Create a dilution series of the 2-PG standard (e.g., 0, 50, 100, 150, 200, 250 pmole/well) in a 96-well black, flat-bottom plate. Adjust the final volume of each well to 50 µL with Assay Buffer.[1]
-
Sample Preparation: Prepare cell/tissue lysates as described in Q8. Add 1-50 µL of prepared sample to duplicate wells. For each sample, prepare a "Sample" well and a "Sample Blank" well. Adjust the final volume to 50 µL with Assay Buffer.
-
Reaction Mix Preparation: Prepare a master mix for the "Sample" reactions and another for the "Sample Blank" reactions. The "Sample" mix will contain all required enzymes (e.g., Converter, Developer, Probe), while the "Sample Blank" mix will omit the key enzyme that initiates the 2-PG-specific reaction (e.g., Enolase or Converter).[1][3]
-
Incubation: Add 50 µL of the appropriate Reaction Mix to each well. Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Measurement: Read the fluorescence on a microplate reader at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Calculation:
-
Subtract the 0 standard reading from all other readings.
-
For each sample, subtract the "Sample Blank" reading from the "Sample" reading to get the corrected value.
-
Plot the standard curve and determine the concentration of 2-PG in the samples from this curve.
-
Visualizations
Caption: The enzymatic cascade for 2-PG quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. 2-Phosphoglycerate Assay Kit [cellbiolabs.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Phosphoglyceric Acid (2-PGA) Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during 2-Phosphoglyceric acid (2-PGA) colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 2-PGA colorimetric assay?
A1: The 2-PGA colorimetric assay is a coupled enzymatic assay. In a series of reactions, 2-PGA is converted to phosphoenolpyruvate (PEP), which is then converted to pyruvate. Pyruvate is subsequently oxidized by pyruvate oxidase to produce a colorimetric signal, commonly measured at 570 nm.[1][2][3][4] The intensity of the color is directly proportional to the amount of 2-PGA in the sample.
Q2: What are the most common interfering substances in a 2-PGA assay?
A2: Common interfering substances include endogenous pyruvate, hemolysis (release of hemoglobin and other intracellular components from red blood cells), lipemia (high concentration of lipids), and high protein concentrations in the sample.[1][5]
Q3: How can I minimize interference from endogenous pyruvate?
A3: To account for endogenous pyruvate, it is crucial to run a parallel sample blank for each sample. This blank should contain all the reaction components except for the enzyme that converts 2-PGA to PEP (e.g., Enolase or a generic "2PG Enzyme Mix").[1][2][6] The reading from this blank is then subtracted from the reading of the complete reaction to determine the signal generated specifically from 2-PGA.
Q4: My sample is hemolyzed. Can I still use it for the 2-PGA assay?
A4: Hemolyzed samples are not recommended as they can significantly interfere with the assay. Hemoglobin has a broad absorbance spectrum that can overlap with the detection wavelength of the assay, leading to falsely elevated readings.[5] Additionally, red blood cells contain enzymes and other components that can interfere with the assay reactions. If possible, it is best to recollect non-hemolyzed samples. If recollection is not an option, a deproteinization step may help to remove hemoglobin, but results should be interpreted with caution.
Q5: What should I do if my sample is lipemic?
A5: Lipemic (cloudy) samples can cause interference by light scattering, leading to inaccurate absorbance readings.[5] To mitigate this, lipemic samples can be cleared by high-speed centrifugation (ultracentrifugation) to separate the lipids.[3] Alternatively, a deproteinization step can also help to remove lipids.
Troubleshooting Guides
Issue 1: High Background Signal in Blank Wells
High background in the reagent blank (containing all reagents but no sample) or sample blank can mask the true signal from 2-PGA.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity water and buffers for reagent preparation. Ensure pipette tips and microplates are clean and sterile. |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions for reagent preparation. Ensure all components are added in the correct order and volume. |
| Extended Incubation Time or Incorrect Temperature | Adhere strictly to the incubation times and temperatures specified in the assay protocol. Over-incubation can lead to increased non-specific signal.[7] |
| Light Exposure (for light-sensitive probes) | Protect the plate from light during incubation and reading if the assay uses a light-sensitive detection reagent.[2] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can compromise the validity of your data.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use appropriate pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Inadequate Mixing | Mix the contents of each well thoroughly after adding reagents, either by gentle shaking or by pipetting up and down. |
| Temperature Gradients Across the Plate | Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. |
| "Edge Effects" in the Microplate | To minimize evaporation and temperature variations at the edges of the plate, avoid using the outermost wells. Alternatively, fill the outer wells with water or buffer. |
Issue 3: Sample Readings are Outside the Linear Range of the Standard Curve
If the absorbance values of your samples are higher than the highest standard or lower than the lowest standard, the calculated concentrations will be inaccurate.
| Possible Cause | Recommended Solution |
| Sample Concentration is Too High | Dilute the sample in the assay buffer and re-run the assay. Ensure the dilution factor is accounted for in the final concentration calculation. |
| Sample Concentration is Too Low | Concentrate the sample if possible. Alternatively, if using a fluorometric version of the assay, it may offer higher sensitivity.[2] |
Summary of Potential Interferents and Mitigation Strategies
| Interferent | Mechanism of Interference | Mitigation Strategy | Quantitative Considerations (General Guidance) |
| Endogenous Pyruvate | Pyruvate is a downstream product in the assay; its presence in the sample leads to a false-positive signal.[1] | Run a sample blank (without the initial enzyme) for each sample and subtract the background reading. | Normal blood pyruvate levels are around 0.08-0.16 mmol/L.[8] Elevated levels in certain pathological conditions can cause significant interference. |
| Hemolysis (Hemoglobin) | Spectral interference due to hemoglobin absorbance at or near the assay wavelength (typically 570 nm).[5] Release of intracellular enzymes and metabolites. | Use non-hemolyzed samples. If unavoidable, perform sample deproteinization. | Hemolysis is often visually detectable. Even slight hemolysis can alter results for some analytes.[9] Many clinical labs reject samples with a hemolysis index corresponding to hemoglobin concentrations above a certain threshold (e.g., >45 mg/dL).[5] |
| Lipemia (Lipids) | Light scattering by lipid particles increases the absorbance reading, leading to falsely elevated results.[5] | Clear the sample by ultracentrifugation.[3] Perform sample deproteinization. | Lipemia can be visually observed as turbidity. It can cause significant interference when triglyceride levels exceed 400 mg/dL.[3] |
| High Protein Concentration | Proteins can interfere with enzymatic reactions or cause precipitation during the assay. | Deproteinize the sample prior to the assay using methods like perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation. | Serum and tissue homogenates have high protein concentrations that generally require deproteinization for accurate measurement of small molecules. |
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is a general guideline for removing proteins from biological samples.
Materials:
-
Ice-cold 4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
pH paper or pH meter
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare your sample (e.g., serum, tissue homogenate, cell lysate) and keep it on ice.
-
Protein Precipitation: Add ice-cold 4 M PCA to your sample to a final concentration of 1 M. Vortex briefly to ensure thorough mixing.
-
Incubation: Incubate the mixture on ice for 5-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Neutralization: Add ice-cold 2 M KOH to the supernatant. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume. Mix well. Carbon dioxide may evolve, so vent the tube.
-
pH Adjustment: Check the pH of the sample using pH paper or a pH meter. The target pH is between 6.5 and 8.0. If necessary, adjust the pH with small additions of 0.1 M KOH or 0.1 M PCA.
-
Precipitate Removal: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Final Sample: The resulting supernatant is the deproteinized sample, ready for use in the 2-PGA assay. Remember to account for the dilution factor in your final calculations.
Protocol 2: General this compound Colorimetric Assay
This is a generalized protocol and should be adapted based on the specific instructions of the commercial kit being used.
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
2-PGA standards
-
Assay Buffer
-
Enzyme Mix (containing the necessary enzymes for the coupled reaction)
-
Probe/Developer (for color generation)
-
Deproteinized samples
Procedure:
-
Standard Curve Preparation: Prepare a series of 2-PGA standards by diluting the stock standard in Assay Buffer. A typical range might be 0 to 10 nmol/well.
-
Sample and Control Setup:
-
Add 50 µL of each standard, deproteinized sample, and controls to separate wells of the 96-well plate.
-
For each sample, prepare a "sample blank" well containing 50 µL of the sample.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the Enzyme Mix and Probe/Developer according to the kit's instructions.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Prepare a "Blank Reaction Mix" that omits the initial enzyme (e.g., Enolase). Add 50 µL of this mix to the "sample blank" wells.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes). Protect the plate from light if required.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the 0 standard (reagent blank) from all standard and sample readings.
-
For each sample, subtract the absorbance of its corresponding "sample blank" from the sample's absorbance.
-
Plot the standard curve and determine the concentration of 2-PGA in the samples from the curve.
-
Visualizations
References
- 1. establishing-hemolysis-and-lipemia-acceptance-thresholds-for-clinical-chemistry-tests - Ask this paper | Bohrium [bohrium.com]
- 2. Optimization of hemolysis, icterus and lipemia interference thresholds for 35 clinical chemistry assays | CoLab [colab.ws]
- 3. Establishing Hemolysis and Lipemia Acceptance Thresholds for Clinical Chemistry Tests. | Semantic Scholar [semanticscholar.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The incidence rate and influence factors of hemolysis, lipemia, icterus in fasting serum biochemistry specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing hemolysis, icterus, and lipemia interference limits for body fluid chemistry analytes measured on the Roche cobas instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 8. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving 2-PGA and 3-PGA Chromatographic Peaks
Welcome to the Technical Support Center for improving the chromatographic resolution of 2-phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these critical metabolic isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 2-PGA and 3-PGA?
2-PGA and 3-PGA are structural isomers with the same molecular weight and charge, differing only in the position of the phosphate group on the glycerate backbone. This subtle structural difference makes their separation by conventional chromatographic techniques, such as standard reversed-phase HPLC, difficult. Achieving baseline resolution requires specialized chromatographic modes that can exploit minor differences in their polarity and interaction with the stationary phase.
Q2: What are the most effective chromatographic techniques for separating 2-PGA and 3-PGA?
Several advanced chromatographic techniques have proven effective for the separation of 2-PGA and 3-PGA. These include:
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes, such as anion-exchange and hydrophilic interaction liquid chromatography (HILIC). This allows for enhanced selectivity towards polar and ionic compounds like 2-PGA and 3-PGA.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds. It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Ion-Pair Chromatography (IPC): IPC involves adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion-pair with the charged analytes, allowing for their retention and separation on a reversed-phase column.
Q3: Can I use mass spectrometry (MS) to differentiate between 2-PGA and 3-PGA without chromatographic separation?
No, mass spectrometry alone cannot differentiate between 2-PGA and 3-PGA. As isomers, they have identical molecular weights and will produce the same mass-to-charge ratio (m/z) in a mass spectrometer. Therefore, effective chromatographic separation is essential prior to MS detection for their individual quantification.
Troubleshooting Guides
Poor resolution and problematic peak shapes are common issues when separating 2-PGA and 3-PGA. The following guides provide a systematic approach to troubleshooting these challenges.
Issue 1: Poor Resolution Between 2-PGA and 3-PGA Peaks
If you are experiencing co-elution or insufficient separation between your 2-PGA and 3-PGA peaks, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Technical Support Center: Fluorometric 2-Phosphoglyceric Acid Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorometric 2-Phosphoglyceric acid (2-PG) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a fluorometric this compound (2-PG) assay?
A fluorometric 2-PG assay is a method to measure the concentration of this compound, a key intermediate in the glycolysis pathway.[1][2] In a typical assay, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase. PEP is then converted to pyruvate. Pyruvate is subsequently oxidized in a reaction that generates a fluorescent product.[2][3] The intensity of the fluorescence is directly proportional to the amount of 2-PG present in the sample.[2][3] The common excitation and emission wavelengths for the resulting fluorophore are around 535 nm and 587 nm, respectively.[1][3]
Q2: What are the primary sources of high background fluorescence in this assay?
High background fluorescence can stem from several sources, broadly categorized as:
-
Reagent-based background: The fluorescent probe itself may have some intrinsic fluorescence or can degrade over time, leading to a higher baseline signal.[4] Some assay kits recommend using a fraction of the probe for fluorometric assays compared to colorimetric ones to mitigate this.[1]
-
Sample-based background: Endogenous compounds in the sample can be fluorescent (autofluorescence) or can interfere with the assay chemistry.[4][5][6] Pyruvate present in the sample is a known interferent as it is an intermediate in the detection reaction, leading to signal generation not proportional to the 2-PG concentration.[1][3]
-
Procedural issues: Inadequate washing, contamination of reagents, or using inappropriate microplates (e.g., clear bottom instead of black plates for fluorescence) can contribute to high background.[4][6][7]
Q3: How can I correct for background signal from my sample?
To correct for sample-specific background, it is recommended to prepare a parallel sample well that serves as a background control.[1][8] This control well should contain all the reaction components except for the enzyme that initiates the specific reaction for 2-PG (e.g., Enolase or a specific "Enzyme Mix").[3][8] By subtracting the fluorescence reading of this background control well from the reading of the actual sample well, you can account for the signal generated by interfering substances like endogenous pyruvate.[1][3]
Troubleshooting Guide
Issue 1: High Background Signal in "Blank" (No 2-PG) Wells
This issue points to a problem with the assay reagents or the general assay conditions.
| Potential Cause | Recommended Action |
| Fluorescent Probe Degradation or Concentration | Use fresh probe or a new kit. Some protocols suggest warming the probe to dissolve any precipitates before use.[1][3][9] For fluorometric assays, it is often recommended to use a lower concentration of the probe (e.g., 1/10th) to reduce background.[1] |
| Contaminated Reagents | Prepare fresh assay buffers and other reagents. Ensure that the water used for reconstitution is ultrapure.[3] |
| Inappropriate Microplate | For fluorometric assays, use black, flat-bottom 96-well plates to minimize light scattering and well-to-well crosstalk.[3] |
| Light Leakage in Plate Reader | Ensure the plate reader's light source and detectors are functioning correctly and that there is no external light leakage.[10] |
Issue 2: High Background Signal in Sample Wells (but not in Blank)
This suggests that components within your sample are causing the high signal.
| Potential Cause | Recommended Action |
| Endogenous Pyruvate | As a key intermediate in the reaction, pre-existing pyruvate in the sample will generate a signal. Prepare a sample background control well without the 2-PG specific enzyme mix to measure and subtract this background.[1][3] |
| Sample Autofluorescence | Some biological samples naturally fluoresce. Run a control with just your sample in the assay buffer to quantify its intrinsic fluorescence and subtract this value if significant.[6][11] |
| Non-specific Binding of Assay Components | This can occur if the sample is complex. Ensure proper sample preparation, including deproteinization, to remove components that might interfere.[8] |
Experimental Protocols & Data
Protocol 1: Sample Preparation
Proper sample preparation is critical for accurate results.
-
Cells (Adherent or Suspension):
-
Tissues:
Note: For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1][3][9]
Protocol 2: Standard Curve Preparation (Fluorometric)
-
Prepare a 25 µM 2-PG Standard Solution: Dilute a stock solution of 1 mM 2-PG by mixing 25 µL of the stock with 975 µL of ultrapure water.[3] This creates a standard of 25 pmol/µL.
-
Generate Standard Curve Points: Add the following volumes of the 25 µM standard solution to wells of a 96-well black plate.[3]
-
Adjust Volume: Add 2-PG Assay Buffer to each well to bring the total volume to 50 µL.[1][3]
| 2-PG Standard (25 µM) Volume (µL) | Amount of 2-PG per well (pmol) |
| 0 | 0 (Blank) |
| 2 | 50 |
| 4 | 100 |
| 6 | 150 |
| 8 | 200 |
| 10 | 250 |
Protocol 3: Assay Reaction and Measurement
-
Prepare Reaction Mix: Prepare a master mix of the assay reagents (Assay Buffer, Probe, Converter, Developer, Enzyme Mix) according to the kit manufacturer's instructions.
-
Prepare Background Control Mix: For samples with suspected high background, prepare a separate mix that omits the 2-PG specific enzyme (e.g., "2PG Enzyme Mix").[3]
-
Add Reaction Mix: Add 50 µL of the Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix to the corresponding sample background control wells.[1]
-
Incubate: Mix the contents of the wells thoroughly. Incubate the plate at room temperature for 40-60 minutes, protected from light.[1][3][8]
-
Measure Fluorescence: Read the fluorescence using a microplate reader at an excitation of ~535 nm and an emission of ~587 nm.[1][3]
-
Calculate Results: Subtract the fluorescence of the 0 pmol (Blank) standard from all readings. For samples, subtract the reading from the corresponding sample background control well. Plot the standard curve and determine the 2-PG concentration in your samples from this curve.[1]
Visual Guides
Caption: Enzymatic pathway for this compound conversion and assay detection.
Caption: General experimental workflow for the fluorometric 2-PG assay.
Caption: Troubleshooting logic for high background signal in 2-PG assays.
References
- 1. assaygenie.com [assaygenie.com]
- 2. tribioscience.com [tribioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
Degradation of 2-Phosphoglyceric acid during sample storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phosphoglyceric acid (2-PG). It addresses common issues encountered during sample storage and experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PG) and why is its stability crucial?
This compound (2-PG) is a key intermediate in the glycolysis pathway, the metabolic process that converts glucose to pyruvate to generate energy.[1][2][3] The accurate quantification of 2-PG is essential for studying cellular metabolism, particularly in fields like cancer research where glycolytic pathways are often altered.[4] Degradation of 2-PG during sample storage can lead to inaccurate measurements, compromising experimental results and their interpretation.
Q2: What are the primary factors that influence the degradation of 2-PG in stored samples?
The stability of 2-PG, like other phosphorylated metabolites, is primarily affected by:
-
Temperature: Elevated temperatures can accelerate both enzymatic and non-enzymatic degradation.
-
pH: Extreme pH values can lead to the hydrolysis of the phosphate group. For optimal stability, a pH between 7 and 8 is recommended.[4]
-
Enzymatic Activity: Residual enzyme activity in the sample, particularly from enzymes like enolase and phosphoglycerate mutase, can alter 2-PG concentrations.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and should be avoided.
Q3: What are the recommended storage conditions for ensuring the stability of 2-PG in biological samples?
To maintain the integrity of 2-PG in biological samples, it is recommended to halt all metabolic activity as quickly as possible. This is typically achieved by snap-freezing the samples in liquid nitrogen immediately after collection. For long-term storage, temperatures of -80°C are advised. Storing samples in smaller aliquots is a good practice to prevent repeated freeze-thaw cycles.
Q4: How many times can I freeze and thaw my samples without significant 2-PG degradation?
While there is no specific data on the number of acceptable freeze-thaw cycles for 2-PG, it is a general best practice in metabolomics to avoid them altogether. Each cycle increases the risk of degradation of sensitive analytes. If repeated analysis is necessary, it is highly recommended to store samples in multiple smaller aliquots.
Q5: What are the known degradation pathways for this compound?
In a biological context, 2-PG is enzymatically converted to phosphoenolpyruvate (PEP) by the enzyme enolase as part of the glycolytic pathway.[2] It is also in equilibrium with 3-phosphoglyceric acid (3-PG) through the action of phosphoglycerate mutase.[2] During sample storage, if enzymatic activity is not properly quenched, these conversions can continue, leading to a decrease in 2-PG levels. Non-enzymatic degradation, such as hydrolysis of the phosphate group, can also occur, particularly under suboptimal storage conditions like elevated temperatures or extreme pH.
Troubleshooting Guides
Issue: Low or undetectable levels of 2-PG in my samples.
Possible Cause 1: Degradation of 2-PG during sample storage.
Inadequate storage conditions can lead to a significant loss of 2-PG.
Solution:
Ensure that your sample storage protocol adheres to the recommended best practices for metabolomics.
| Parameter | Recommendation | Rationale |
| Quenching | Immediately snap-freeze in liquid nitrogen after collection. | To halt enzymatic activity that can degrade 2-PG. |
| Storage Temperature | -80°C for long-term storage. | Minimizes both enzymatic and chemical degradation. |
| pH of Extraction Buffer | Maintain a pH between 7.0 and 8.0.[4] | The fluorometric probe used in some assays is unstable at high pH, and extreme pH can cause hydrolysis.[4] |
| Freeze-Thaw Cycles | Avoid completely by storing in single-use aliquots. | Repeated cycles can lead to the degradation of phosphorylated metabolites. |
Possible Cause 2: Inefficient extraction of 2-PG from the sample matrix.
The protocol used for sample preparation may not be optimal for the extraction of polar metabolites like 2-PG.
Solution:
Follow a validated sample preparation protocol for the analysis of 2-PG in your specific sample type. A general protocol for cell culture samples is provided below.
Experimental Protocol: Sample Preparation for 2-PG Analysis from Cell Culture
This protocol outlines the steps for extracting metabolites, including 2-PG, from adherent cell cultures.
Materials:
-
Pre-chilled (-20°C) 80% methanol/water solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a culture plate.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol/water to each well.
-
Use a cell scraper to detach the cells and ensure they are suspended in the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tube for 1 minute to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried metabolite extract at -80°C until analysis.
-
Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent compatible with your analytical platform (e.g., water or a buffer at pH 7-8).[4]
Possible Cause 3: Analytical instrumentation issues.
Problems with the analytical instrument, such as a liquid chromatography-mass spectrometry (LC-MS) system, can lead to poor detection of 2-PG.
Solution:
Refer to the following troubleshooting table for common LC-MS issues.
| Symptom | Possible Cause | Suggested Solution |
| No peak or very low signal | Incorrect MS settings (e.g., polarity, ion source parameters). | Ensure the MS method is optimized for the detection of negatively charged ions like 2-PG. |
| Sample concentration is below the limit of detection. | Concentrate the sample or use a more sensitive instrument. | |
| Clogged tubing or column. | Systematically check for blockages and replace components as necessary. | |
| Poor peak shape (tailing, fronting, or splitting) | Incompatible injection solvent. | The injection solvent should be weaker than the mobile phase to ensure good peak shape. |
| Column degradation. | Replace the analytical column. | |
| Inconsistent retention times | Insufficient column equilibration between injections. | Increase the equilibration time in your LC method. |
| Leak in the LC system. | Check all fittings and connections for leaks. |
Issue: High variability in 2-PG measurements between replicate samples.
Possible Cause 1: Inconsistent sample handling and preparation.
Variations in sample collection, quenching, or extraction can introduce significant variability in the measured 2-PG levels.
Solution:
Standardize all pre-analytical procedures. Ensure that all samples are treated identically and that timings for critical steps, such as quenching and extraction, are consistent across all replicates.
Possible Cause 2: Matrix effects in the analytical method.
Components in the sample matrix can interfere with the ionization of 2-PG in the mass spectrometer, leading to signal suppression or enhancement and, consequently, high variability.
Solution:
Perform a spike-and-recovery experiment to assess the impact of the sample matrix on the quantification of 2-PG. A detailed protocol is provided below.
Experimental Protocol: Spike-and-Recovery Experiment for 2-PG
This experiment helps to determine if the sample matrix is interfering with the accurate measurement of 2-PG.
Objective: To evaluate the accuracy of 2-PG quantification in a specific sample matrix.
Materials:
-
Pooled sample matrix (e.g., plasma, cell extract)
-
2-PG standard of known concentration
-
Assay diluent (the same solvent used to prepare the standard curve)
Procedure:
-
Prepare a Spiking Solution: Create a concentrated stock solution of the 2-PG standard.
-
Spike the Sample:
-
Take two aliquots of your pooled sample matrix.
-
To one aliquot (the "spiked sample"), add a small volume of the 2-PG spiking solution to achieve a final concentration within the range of your standard curve.
-
To the other aliquot (the "unspiked sample"), add the same volume of assay diluent.
-
-
Prepare a Spiked Control:
-
Take an aliquot of the assay diluent.
-
Add the same amount of the 2-PG spiking solution as you added to the sample matrix.
-
-
Analysis: Analyze the unspiked sample, the spiked sample, and the spiked control using your established analytical method.
-
Calculate Recovery:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration in Spiked Control] x 100
-
Interpretation of Results:
-
Recovery between 80-120%: Indicates that the sample matrix does not significantly interfere with the assay.
-
Recovery outside of 80-120%: Suggests the presence of matrix effects. Further optimization of the sample preparation method (e.g., through dilution or different extraction techniques) may be necessary.
Visualizations
Caption: Enzymatic conversion of this compound in glycolysis.
Caption: Workflow for a spike-and-recovery experiment.
Caption: Troubleshooting workflow for low 2-PG detection.
References
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of 2-Phosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the mass spectrometry analysis of 2-Phosphoglyceric acid (2-PG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. 2-PG is a small, polar, and phosphorylated molecule, making it particularly susceptible to matrix effects from endogenous components in biological samples like plasma, serum, and urine.[2] Common interfering substances include phospholipids, salts, and other metabolites.[1][3]
Q2: What is the gold-standard method to correct for matrix effects in this compound analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold-standard for correcting matrix effects. A SIL-IS, such as ¹³C₃-2-Phosphoglyceric acid, is chemically identical to the analyte but has a different mass. By adding a known amount of the SIL-IS to the sample before processing, it experiences the same matrix effects as the analyte. Therefore, the ratio of the analyte signal to the SIL-IS signal provides an accurate and precise quantification.[4]
Q3: What are the most common sources of matrix effects in plasma and urine samples for 2-PG analysis?
A3: In plasma and serum, phospholipids are a major source of matrix effects, particularly in electrospray ionization (ESI).[3][5] They can co-elute with 2-PG and suppress its ionization. Salts and other small endogenous molecules also contribute to matrix effects. In urine, the high salt content and variability in metabolite concentrations can significantly impact the ionization of 2-PG.
Q4: Can I use a different sample preparation method if I am seeing significant matrix effects with protein precipitation?
A4: Yes, if protein precipitation results in significant matrix effects, more rigorous sample cleanup methods are recommended. Solid-phase extraction (SPE) with specific cartridges designed to remove phospholipids (e.g., HybridSPE) can significantly reduce matrix interference.[6][7] Liquid-liquid extraction (LLE) can also be an effective alternative for cleaning up complex samples.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. Co-elution with phospholipids: Phospholipids from plasma or serum samples are a common cause of ion suppression in ESI-MS.[3][5] 2. High salt concentration: Salts from the sample matrix (especially urine) or buffers can suppress ionization. 3. Suboptimal MS source conditions: Incorrect source parameters can lead to inefficient ionization. | 1. Improve sample preparation: Use a phospholipid removal plate or cartridge (e.g., HybridSPE) for plasma/serum samples.[6][7] For urine, consider dilution or a desalting step. 2. Optimize chromatography: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography (IPC) to better separate 2-PG from interfering matrix components.[9][10] 3. Optimize MS source parameters: Infuse a standard solution of 2-PG and adjust source voltage, gas flows, and temperatures to maximize signal intensity. |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent matrix effects: Variations in the composition of the biological matrix between samples can lead to fluctuating ion suppression or enhancement.[1] 2. Inconsistent sample preparation: Variability in extraction efficiency or sample handling can introduce errors. | 1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[4] 2. Automate sample preparation: If possible, use automated liquid handlers to ensure consistency in sample processing. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Secondary interactions with the column: The phosphate group of 2-PG can interact with active sites on the column, leading to peak tailing. 2. Inappropriate injection solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11] 3. Column contamination: Buildup of matrix components on the column can degrade performance. | 1. Modify mobile phase: For ion-pairing chromatography, optimize the concentration of the ion-pairing reagent. For HILIC, adjust the buffer concentration and pH. 2. Match injection solvent to mobile phase: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase. 3. Use a guard column and implement a column wash step: A guard column will protect the analytical column from strongly retained matrix components. A column wash with a strong solvent at the end of each run or batch can help maintain column performance. |
| No Peak Detected | 1. Low concentration of 2-PG: The concentration in the sample may be below the limit of detection (LOD) of the method. 2. Degradation of 2-PG: The analyte may have degraded during sample collection, storage, or preparation. 3. Incorrect MS/MS transition: The selected precursor and product ions for monitoring 2-PG may not be optimal. | 1. Concentrate the sample: After extraction, evaporate the solvent and reconstitute in a smaller volume. 2. Ensure proper sample handling: Collect and store samples at low temperatures (e.g., -80 °C) and process them quickly to minimize enzymatic degradation. 3. Verify MS/MS parameters: Infuse a standard of 2-PG to determine the optimal precursor and product ions and their corresponding collision energies. A common transition for 2-PG is m/z 185 -> 97 in negative ion mode. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of this compound and the extent of matrix effects. While specific quantitative data for 2-PG is limited in the literature, the following table summarizes the expected performance of common techniques based on the analysis of similar polar analytes.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile or Methanol | 60-80%[6][12] | High suppression is common due to co-extraction of phospholipids and other endogenous components.[3][6] | Simple, fast, and inexpensive. | High potential for significant matrix effects, leading to poor accuracy and precision.[6] |
| Solid-Phase Extraction (SPE) - Phospholipid Removal | >90%[6][7] | Minimal suppression. Effectively removes phospholipids and other interferences.[6][7] | Provides cleaner extracts, leading to improved sensitivity and reproducibility. | More time-consuming and expensive than PPT; requires method development. |
| Liquid-Liquid Extraction (LLE) | 70-90%[8] | Moderate suppression. Can be optimized to remove specific interferences. | Good for removing salts and some lipids. | Can be labor-intensive and may have lower recovery for highly polar analytes. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation
This protocol provides a basic method for the extraction of 2-PG from plasma. It is a quick but may require further optimization or a more advanced cleanup step if significant matrix effects are observed.
Materials:
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Methanol (MeOH), LC-MS grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., ¹³C₃-2-Phosphoglyceric acid in water)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile or methanol.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound using Ion-Pairing Chromatography
This protocol outlines a method using ion-pairing reversed-phase liquid chromatography, which is suitable for retaining and separating polar analytes like 2-PG.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in Water[13]
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (example):
-
2-PG: Precursor m/z 185 -> Product m/z 97
-
¹³C₃-2-PG (IS): Precursor m/z 188 -> Product m/z 99
-
-
Collision Energy: Optimize for your specific instrument (typically 15-25 eV).
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. littlemsandsailing.com [littlemsandsailing.com]
- 10. agilent.com [agilent.com]
- 11. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masspec.scripps.edu [masspec.scripps.edu]
- 13. msacl.org [msacl.org]
Technical Support Center: 2-Phosphoglyceric Acid Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in 2-Phosphoglyceric acid (2-PG) extraction protocols. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low recovery of this compound (2-PG) can arise from various stages of the extraction process, from initial sample quenching to final analysis. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Inefficient Cell Lysis and Metabolite Extraction
Question: My 2-PG yield is consistently low across all samples. How can I determine if my cell lysis and extraction are complete?
Answer: Incomplete cell disruption is a primary cause of low metabolite recovery. The robust cell walls of organisms like yeast can be particularly challenging to lyse efficiently. Additionally, the choice of extraction solvent and method is critical for polar, phosphorylated compounds like 2-PG.
Troubleshooting Steps:
-
Evaluate Lysis Efficiency: After your standard lysis procedure, visually inspect the cell pellet under a microscope to check for intact cells. For a more quantitative assessment, you can perform a protein assay on the lysate and compare it to a sample subjected to a more rigorous lysis method (e.g., bead beating with multiple cycles).
-
Optimize Extraction Solvent and Temperature: The choice of solvent significantly impacts the recovery of polar metabolites.
-
Cold Solvent Extraction: A common method involves quenching and extraction with a cold solvent mixture like methanol:acetonitrile:water. While effective for many metabolites, studies have shown that for yeast, this method can result in lower concentrations of phosphorylated sugars and nucleotides compared to other methods[1].
-
Boiling Ethanol Extraction: For yeast and potentially other organisms with tough cell walls, a method involving quenching with cold methanol followed by extraction with boiling ethanol has been shown to yield higher concentrations of a broad range of metabolites, including phosphorylated intermediates[1].
-
-
Mechanical Disruption: For resilient cells, incorporate or enhance mechanical disruption methods such as:
-
Bead beating: Use appropriate bead size and material for your cell type. Ensure sufficient agitation time and cycles.
-
Sonication: Optimize sonication parameters (power, duration, pulse) while keeping the sample on ice to prevent degradation.
-
Homogenization: For tissues, ensure complete homogenization using a suitable homogenizer.
-
Issue 2: Analyte Degradation during Sample Preparation
Question: I suspect my 2-PG is degrading during the extraction process. What are the key factors to consider for stability?
Answer: 2-PG, like many phosphorylated intermediates, can be susceptible to enzymatic and chemical degradation. Rapid quenching of metabolic activity and maintaining appropriate conditions throughout the extraction are crucial.
Troubleshooting Steps:
-
Quenching Efficiency: The primary goal of quenching is to instantly halt all enzymatic activity.
-
Cold Methanol Quenching: This is a widely used method. For optimal results, ensure the methanol is sufficiently cold (e.g., -20°C to -40°C) and the volume is adequate to rapidly cool the sample[2][3]. The ratio of the quenching solution to the cell culture volume is important and should be optimized[2].
-
Fast Filtration: For suspension cell cultures, rapid filtration to remove extracellular media followed by immediate quenching in liquid nitrogen can be a highly effective method to preserve the intracellular metabolome[4]. This entire process should ideally be completed in under 15 seconds[4].
-
-
Temperature Control: Maintain low temperatures throughout the extraction process (unless using a validated heat-based extraction method) to minimize enzymatic activity and chemical degradation. Perform all centrifugation steps at low temperatures (e.g., 4°C).
-
pH of Extraction Solvent: The pH of the extraction solvent can influence the stability of phosphorylated compounds. While not extensively documented specifically for 2-PG, acidic conditions are often used to aid in protein precipitation and can help stabilize some phosphorylated metabolites. However, the optimal pH should be determined empirically if degradation is suspected.
-
Minimize Extraction Time: Prolonged extraction times can increase the risk of degradation. Optimize your protocol to be as efficient as possible. Studies have shown that for some sample types and metabolites, shorter vortexing times (e.g., 4 minutes) can yield comparable results to longer extractions (e.g., 60 minutes)[5].
Issue 3: Poor Recovery during Downstream Processing and Analysis
Question: My 2-PG signal is low during LC-MS/MS analysis, even when I expect it to be present. What could be causing this?
Answer: Issues with the analytical methodology, such as co-elution with isomers or matrix effects, can lead to apparent low yields.
Troubleshooting Steps:
-
Isomer Separation: 2-Phosphoglycerate (2-PG) and 3-Phosphoglycerate (3-PG) are structural isomers that are often difficult to separate chromatographically. If your chromatography does not resolve these two isomers, they will co-elute, and the MS/MS signal will be a composite of both. A method to deconvolute the peak areas of co-eluting isomers based on unique product ion ratios can be developed for accurate quantification[6].
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This can help to correct for variations in extraction efficiency and matrix effects.
-
Matrix Effects: Components of the biological matrix can co-elute with 2-PG and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Sample Cleanup: Consider incorporating a solid-phase extraction (SPE) step to remove interfering substances.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may also reduce the analyte signal below the limit of detection.
-
-
Analyte Stability in Final Extract: Ensure the stability of 2-PG in the final extract and under the storage conditions prior to analysis. For the related compound 2,3-diphosphoglycerate, stability in human whole blood has been demonstrated for at least 8 hours at 4°C and for 96 days at -70°C[5]. It is reasonable to assume similar or better stability for 2-PG in a clean extract. Dried extracts should be stored at -80°C until analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound?
A1: Specific recovery rates for 2-PG are not widely published across a variety of methods and matrices. However, for glycolytic intermediates in general, spike recoveries in cell extracts have been reported to range from 53% to 127%, with an average of 91% using an optimized LC-MS/MS method[6]. A study on metabolite extraction from whole blood, red blood cells, and plasma showed that for most polar metabolites, recovery was greater than 80-90%[5]. The actual recovery you can expect will depend heavily on your sample type, extraction protocol, and analytical method.
Q2: Which extraction solvent is best for 2-PG?
A2: There is no single "best" solvent, as the optimal choice depends on the biological matrix. For yeast, a methanol-quenching step followed by boiling ethanol extraction has shown superior results for phosphorylated metabolites compared to a one-step cold solvent extraction[1]. For mammalian cells and biofluids, cold solvent mixtures such as methanol:acetonitrile:water are commonly used with good recovery for polar metabolites[5].
Q3: How can I improve the separation of 2-PG and 3-PG in my LC method?
A3: Separating these isomers is challenging. You can try optimizing your chromatographic conditions, such as using a different column chemistry (e.g., HILIC), adjusting the mobile phase composition and pH, or using a shallower gradient. If baseline separation cannot be achieved, implementing a deconvolution method based on unique product ion ratios in your MS/MS analysis is an effective strategy for accurate quantification[6].
Q4: Can I store my samples before extraction? If so, how?
A4: Yes, but proper storage is critical. After harvesting, samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity. This ensures the integrity of the metabolite profile until you are ready to perform the extraction.
Quantitative Data Presentation
Table 1: Comparison of Metabolite Recovery in Yeast Using Two Different Extraction Methods
| Metabolite Class | Cold-Solvent Extraction (Relative Concentration) | Methanol-Quenching & Boiling Ethanol Extraction (Relative Concentration) | Observation |
| Amino Acids | Similar | Similar | Both methods yield comparable results for amino acids. |
| Organic Acids | Similar | Similar | Both methods yield comparable results for organic acids. |
| Phosphorylated Sugars | Significantly Lower | Significantly Higher | Boiling ethanol extraction is more efficient for this class of metabolites in yeast[1]. |
| Nucleotides | Significantly Lower | Significantly Higher | Boiling ethanol extraction is more efficient for this class of metabolites in yeast[1]. |
Table 2: Reported Spike Recoveries for Glycolytic Intermediates in Cell Extracts
| Metabolite | Average Spike Recovery (%) |
| Glycolytic Intermediates (average) | 91 |
| Range of Recoveries | 53 - 127 |
| Data from an optimized UPLC/ESI-MS/MS method[6]. |
Experimental Protocols
Protocol 1: Extraction of Glycolytic Intermediates for LC-MS/MS Analysis
This protocol is adapted from a method developed for the rapid quantification of glycolytic intermediates[6].
1. Sample Quenching and Cell Lysis:
-
Rapidly quench metabolic activity by your chosen method (e.g., fast filtration and immersion in liquid nitrogen, or addition of a cold solvent).
-
For adherent cells, aspirate the medium and wash the cells with cold saline before adding a cold extraction solvent.
-
For suspension cells or tissues, ensure rapid homogenization or lysis in a cold solvent.
2. Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) containing any internal standards to the cell pellet or tissue homogenate.
-
Vortex thoroughly to ensure complete extraction.
-
Incubate on ice or at a low temperature for a defined period (e.g., 15-30 minutes) with intermittent vortexing.
3. Phase Separation (Optional but Recommended):
-
For a cleaner extract, a liquid-liquid extraction can be performed. Add HPLC-grade chloroform to your aqueous extract.
-
Vortex and centrifuge to separate the phases.
-
The upper aqueous phase will contain the polar metabolites, including 2-PG.
4. Sample Preparation for Analysis:
-
Transfer the aqueous phase to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., the initial mobile phase).
-
Centrifuge to pellet any remaining debris before transferring to an autosampler vial.
Protocol 2: Methanol-Quenching and Boiling-Ethanol Extraction from Yeast
This protocol is based on a comparative study of yeast metabolomics methods[1].
1. Quenching:
-
Rapidly transfer a defined volume of yeast culture to a tube containing cold methanol (e.g., -40°C) to achieve a final methanol concentration that effectively quenches metabolism without causing excessive leakage (e.g., 60% v/v).
-
Centrifuge at a low temperature to pellet the cells.
2. Extraction:
-
To the cell pellet, add a pre-heated solution of 75% ethanol (95°C).
-
Incubate at 95°C for a short period (e.g., 3 minutes) to extract the metabolites.
-
Immediately cool the samples on ice.
3. Sample Clarification:
-
Centrifuge at high speed and low temperature to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
4. Preparation for Analysis:
-
Dry the supernatant using a vacuum evaporator.
-
Resuspend the dried extract in a suitable solvent for your analytical platform.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-specific enzyme activity in 2-Phosphoglyceric acid assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific enzyme activity and other sources of interference in 2-Phosphoglyceric acid (2-PG) assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a typical this compound (2-PG) assay?
A1: Most 2-PG assays are coupled enzymatic assays. The core principle involves a series of reactions where the concentration of 2-PG is the limiting factor. In a common setup, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase. PEP is then used in subsequent reactions that ultimately generate a detectable signal, such as a colored or fluorescent product. The intensity of this signal is directly proportional to the amount of 2-PG in the sample.
Q2: I am observing a high background signal in my "no sample" (reagent blank) control. What are the possible causes and how can I fix it?
A2: A high signal in your reagent blank points to an issue with the assay components themselves. Potential causes include contamination of reagents with the analyte or other enzymes, or degradation of reagents leading to non-specific signal generation.
Troubleshooting Steps:
-
Reagent Contamination:
-
Prepare fresh reagents, including the assay buffer and enzyme mixes.
-
Use new, sterile labware for each experiment to avoid cross-contamination.
-
If you suspect contamination in a particular enzyme, try a new lot from the supplier.
-
-
Reagent Degradation:
-
Ensure all reagents are stored at the recommended temperatures and are within their expiration dates.
-
Avoid repeated freeze-thaw cycles of enzyme solutions and other sensitive components.
-
Q3: My sample blank (containing the sample but not the primary enzyme, enolase) shows a high signal. What does this indicate?
A3: A high signal in the sample blank strongly suggests the presence of interfering substances within your biological sample. This can be due to endogenous enzyme activity or chemical interference.
Potential Causes and Solutions:
-
Endogenous Enzyme Activity: Your sample may contain enzymes that can act on the substrates in the coupling reaction, leading to a false positive signal.
-
Solution: Deproteinize your sample prior to the assay to remove all enzymatic activity. A common and effective method is perchloric acid (PCA) precipitation.
-
-
Chemical Interference: The sample may contain molecules that directly react with the detection reagents or inhibit the coupling enzymes. For example, in assays that produce hydrogen peroxide, reducing agents in the sample can interfere with the final detection step.[1]
-
Solution: Sample deproteinization can also help remove some chemical interferents. Additionally, running a dilution series of your sample can help determine if the interference is concentration-dependent.
-
Q4: Could the coupling enzymes (pyruvate kinase, pyruvate oxidase) be acting on other molecules in my sample, leading to a non-specific signal?
A4: While the coupling enzymes used in these assays are generally specific, there is a possibility of them acting on other substrates if they are present in high concentrations in the sample.
-
Pyruvate Oxidase: This enzyme is highly specific for pyruvate. It shows minimal to no activity on related alpha-keto acids like α-ketoglutarate and oxaloacetate, or on other metabolites such as lactate and alanine.[2][3] However, some studies have shown it can react with certain aldehydes.[4]
-
Pyruvate Kinase: This enzyme is highly specific for its substrate, phosphoenolpyruvate (PEP).[5][6]
-
Enolase: Enolase is also highly specific for its substrate, 2-phosphoglycerate.[7][8]
Given the high specificity of these enzymes, significant non-specific activity on other sample metabolites is unlikely to be a primary source of error. It is more probable that interference comes from endogenous enzymes that can generate pyruvate or other intermediates in the coupled reaction pathway.
Troubleshooting Guides
Guide 1: High Background Signal
This guide provides a systematic approach to diagnosing and resolving high background signals in your 2-PG assay.
Experimental Workflow for Diagnosing High Background
Caption: Troubleshooting workflow for high background signal.
Guide 2: Sample-Related Interference
If you have identified that your sample is the source of the interference, the following steps can help you resolve the issue.
Decision Tree for Sample Treatment
Caption: Decision tree for treating sample interference.
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol describes a reliable method for removing proteins from biological samples, which can eliminate interference from endogenous enzyme activity.[9][10]
Materials:
-
Perchloric Acid (PCA), 1 M, ice-cold
-
Potassium Hydroxide (KOH), 2 M, ice-cold
-
Microcentrifuge
-
pH paper or pH meter
Procedure:
-
Sample Preparation: Start with a clear protein sample after homogenization and centrifugation. Keep samples on ice.
-
Protein Precipitation: Add an equal volume of ice-cold 1 M PCA to your sample. For example, add 100 µL of 1 M PCA to 100 µL of sample. Vortex briefly.
-
Incubation: Incubate the mixture on ice for 5-10 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube.
-
Neutralization: Add ice-cold 2 M KOH to the supernatant. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).[10] This will neutralize the sample and precipitate the excess PCA.
-
pH Adjustment: Check the pH of the sample using pH paper or a pH meter. The target pH is between 6.5 and 8.0. If necessary, adjust the pH with small additions of 0.1 M KOH or 0.1 M PCA.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
Sample Recovery: Collect the supernatant. This deproteinized sample can now be used in your 2-PG assay. Remember to account for the dilution factor in your final calculations.
Data Presentation
Table 1: Substrate Specificity of Pyruvate Oxidase
This table summarizes the relative activity of pyruvate oxidase from a microbial source with various substrates. This demonstrates the high specificity of the enzyme for pyruvate.
| Substrate (50mM) | Relative Activity (%) |
| Pyruvate | 100 |
| α-Ketobutyrate | 5.8 |
| α-Ketoglutarate | 0 |
| Oxaloacetate | 0 |
| DL-Lactate | 0 |
| Acetate | 0 |
| Acetoacetate | 0 |
| L-Alanine | 0 |
| L-Aspartate | 0 |
| (Data adapted from TOYOBO USA technical specifications for Pyruvate Oxidase from a microorganism)[2] |
Table 2: Common Interferents in Peroxidase-Based Assays
Many 2-PG assays use a final detection step involving horseradish peroxidase (HRP). This table lists common substances that can interfere with HRP-based detection.
| Interfering Substance | Effect on Assay |
| Ascorbic Acid (>0.2%) | Reduces signal (antioxidant) |
| Sodium Azide (>0.2%) | Inhibits HRP |
| EDTA (>0.5 mM) | Can chelate metal ions required by enzymes |
| SDS (>0.2%) | Can denature enzymes |
| NP-40 and Tween-20 (>1%) | Can interfere with enzyme activity |
| (Data adapted from Abcam troubleshooting guide for enzymatic assay kits)[11] |
Signaling Pathway and Workflow Diagrams
This compound Assay Principle
Caption: The enzymatic cascade of a typical 2-PG assay.
References
- 1. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRUVATE OXIDASE from Microorganism - TOYOBO USA [toyobousa.com]
- 3. EP0274425A2 - Pyruvate oxidase, its preparation and use - Google Patents [patents.google.com]
- 4. Purification and biochemical characterization of pyruvate oxidase from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 7. Enolase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate oxidase - Wikipedia [en.wikipedia.org]
- 10. Pyruvate oxidase (CoA-acetylating) - Wikipedia [en.wikipedia.org]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: 2-Phosphoglyceric Acid in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effects of pH on the stability of 2-Phosphoglyceric acid (2-PG) and the kinetics of enzymes that metabolize it, primarily Phosphoglycerate Mutase (PGM) and Enolase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound solutions?
While detailed studies on the non-enzymatic degradation of this compound across a wide pH range are not extensively documented, as a phosphomonoester, its stability is influenced by pH. Generally, phosphomonoesters are relatively stable around neutral pH. However, their hydrolysis can be catalyzed by acidic or alkaline conditions. For short-term storage and use in enzymatic assays, maintaining a pH between 6.0 and 8.0 is recommended to minimize non-enzymatic hydrolysis. Extreme pH values should be avoided during storage and handling to ensure the integrity of the substrate.
Q2: How does pH affect the activity of Phosphoglycerate Mutase (PGAM)?
The activity of Phosphoglycerate Mutase is highly sensitive to pH. The optimal pH for PGAM can vary depending on the source of the enzyme. For many mammalian enzymes, the optimal pH is near neutrality, typically in the range of 7.0 to 8.0. However, some studies have reported pH optima as low as 5.9. For certain bacterial PGAMs, activity can decrease dramatically at acidic pH. For instance, a pH change from 8.0 to 6.0 can lead to a significant reduction in activity.[1][2] It is crucial to consult the literature for the specific enzyme being used or to perform a pH profile experiment to determine the optimal pH for your assay conditions.
Q3: What is the optimal pH for Enolase activity?
Enolase also exhibits a distinct pH optimum. For human enolase, the optimal pH is approximately 6.5.[3] The activity of enolase decreases as the pH deviates from this optimum. When designing an experiment, it is important to use a buffer system that can reliably maintain the pH at or near 6.5 to ensure maximal enzyme activity.
Q4: Can the choice of buffer impact my enzyme kinetics results?
Yes, the choice of buffer can significantly influence enzyme activity and kinetic parameters.[4][5][6][7][8] Some buffer components can interact with the enzyme or essential cofactors. For example, Tris buffers are known to chelate metal ions, which can inhibit metalloenzymes.[4][8] Since Enolase is a metalloenzyme requiring magnesium ions for activity, using a buffer with low metal-binding capacity, such as HEPES, may be a better choice.[3] Phosphate buffers can inhibit some enzymes, particularly if phosphate is a product of the reaction.[8] It is always advisable to test different buffer systems to determine the most suitable one for your specific enzyme and assay.
Troubleshooting Guides
Issue 1: Low or No Phosphoglycerate Mutase (PGAM) Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your assay buffer. The optimal pH for PGAM is often between 7.0 and 8.0 for the forward reaction (3-PG to 2-PG).[9] If your pH is too low (e.g., below 6.5), the enzyme activity may be significantly reduced.[1][2] Prepare fresh buffer and re-measure the pH. |
| Incorrect Buffer Composition | Some buffer components can inhibit PGAM activity. Anionic molecules are known inhibitors.[10] If using a buffer with potential inhibitors, switch to a more inert buffer system like HEPES or MOPS and re-assay the activity. |
| Degraded Substrate | If the this compound stock solution has been stored improperly (e.g., at extreme pH or for an extended period), it may have degraded. Prepare a fresh solution of 2-PG and repeat the assay. |
| Missing Cofactors | Cofactor-dependent PGAM (dPGM) requires 2,3-bisphosphoglycerate (2,3-BPG) for activity.[10] Ensure that 2,3-BPG is included in the reaction mixture at the appropriate concentration. |
Issue 2: Low or No Enolase Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The optimal pH for human enolase is around 6.5.[3] If your assay pH is significantly higher or lower, you will observe reduced activity. Prepare a fresh buffer at the optimal pH and re-run the experiment. |
| Insufficient Divalent Cations | Enolase is a metalloenzyme that requires divalent cations, typically Mg²⁺, for its catalytic activity.[3] Ensure that your assay buffer contains an adequate concentration of Mg²⁺. If your buffer contains chelating agents like EDTA, they may be sequestering the essential metal ions. |
| Buffer Interference | As a metalloenzyme, enolase activity can be affected by buffers that chelate divalent cations, such as Tris.[4] Consider using a buffer like Bis-Tris Propane or HEPES, which have been shown to be suitable for enolase assays. |
| Fluoride Inhibition | Fluoride is a known inhibitor of enolase. If your reagents or water source are contaminated with fluoride, it can lead to significantly reduced enzyme activity. Use high-purity water and reagents for your assay. |
Quantitative Data
Table 1: Effect of pH on the Kinetic Parameters of Yeast Enolase
| pH | pKm for 2-PG | kcat (s⁻¹) |
| 5.85 | - | - |
| 6.27 | Breaks | - |
| >7.0 | Independent | - |
| 5.94 | - | pKₐ₁ |
| 8.35 | - | pKₐ₂ |
Data adapted from a study on yeast Mg-enolase. The pKm for 2-phosphoglycerate (PGA) shows a single break at pH 6.27 and is pH-independent above pH 7. The kcat profile reveals pKₐ values of 5.94 and 8.35.[11]
Table 2: pH Optima for Phosphoglycerate Mutase and Enolase from Various Sources
| Enzyme | Source | Optimal pH | Reference |
| Phosphoglycerate Mutase | Mammalian | ~7.0-8.0 | [9] |
| Phosphoglycerate Mutase | Bacillus subtilis | ~8.0-8.5 | [1][2] |
| Enolase | Human | 6.5 | [3] |
| Enolase | Chloroflexus aurantiacus | 6.5 | [12] |
Experimental Protocols
Protocol 1: Coupled Assay for Phosphoglycerate Mutase (PGAM) Activity
This protocol measures the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) by coupling the reaction to the enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH) reactions. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6
-
3-Phosphoglyceric Acid (3-PGA) solution
-
Adenosine 5'-diphosphate (ADP) solution
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution
-
Magnesium sulfate (MgSO₄) solution
-
Potassium chloride (KCl) solution
-
2,3-Diphospho-D-Glyceric Acid (DPGA) solution
-
Enolase
-
Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix
-
PGAM enzyme sample
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 3-PGA, ADP, NADH, MgSO₄, KCl, DPGA, enolase, and PK/LDH mix in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the PGAM enzyme sample.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve.
Protocol 2: Enolase Activity Assay
This protocol measures the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). The production of PEP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, and the oxidation of NADH is monitored at 340 nm.
Materials:
-
Assay Buffer: 100 mM Triethanolamine, pH 7.4
-
This compound (2-PG) solution
-
Adenosine 5'-diphosphate (ADP) solution
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution
-
Magnesium sulfate (MgSO₄) solution
-
Potassium chloride (KCl) solution
-
Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix
-
Enolase enzyme sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, 2-PG, ADP, NADH, MgSO₄, KCl, and the PK/LDH enzyme mix.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enolase enzyme sample.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Determine the rate of the reaction from the linear portion of the curve.
Visualizations
Caption: Conversion of 3-Phosphoglycerate in Glycolysis.
Caption: General Workflow for a Coupled Enzyme Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The enzymatic activity of phosphoglycerate mutase from gram-positive endospore-forming bacteria requires Mn2+ and is pH sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enolase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 11. pH dependence of the reaction catalyzed by yeast Mg-enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in 2-Phosphoglyceric acid detection.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues during the detection of 2-Phosphoglyceric acid (2-PG).
Troubleshooting Guide: Low Signal in this compound Assays
This guide addresses common causes of low or no signal in 2-PG detection assays and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal in All Wells (including Standards) | Reagent Preparation or Storage Issue | - Ensure all kit components were stored at the recommended temperatures (-20°C, protected from light)[1][2][3]. - Verify that all reagents, especially enzymes and the probe, were reconstituted correctly with the specified volumes and buffers[1]. - Avoid repeated freeze-thaw cycles of reagents[1]. - Allow reagents to come to room temperature before use, and warm the probe solution to dissolve any precipitated DMSO[1]. |
| Incorrect Wavelength Settings | - Confirm that the plate reader is set to the correct excitation and emission wavelengths for the specific assay (e.g., colorimetric at 570 nm or fluorometric at λex = 535 nm / λem = 587 nm)[1]. | |
| Expired or Degraded Reagents | - Check the expiration dates of all kit components. Do not use expired reagents[2][3]. - Prepare fresh reagents if degradation is suspected. | |
| Low Signal in Sample Wells, but Standards are Normal | Low 2-PG Concentration in Sample | - The concentration of 2-PG in your sample may be below the detection limit of the assay. - Consider using a more sensitive detection method, such as switching from a colorimetric to a fluorometric assay, which can be 10-100 times more sensitive[1]. - Concentrate your sample, if possible, without concentrating potential inhibitors. |
| Improper Sample Preparation | - For tissue or cell samples, ensure complete homogenization to release intracellular 2-PG[1]. - Centrifuge samples sufficiently to remove insoluble material that could interfere with the assay[1][4]. - If using spin filters for deproteinization, ensure the correct molecular weight cutoff is used (e.g., 10 kDa) to allow 2-PG to pass through[4]. | |
| Presence of Interfering Substances | - Samples with high levels of pyruvate may exhibit background signal. Include a sample blank for each sample by omitting the 2-PG Enzyme Mix to account for this[1]. - Maintain the sample and reaction pH between 7 and 8, as the fluorometric probe can be unstable at higher pH (>8.5)[4]. - The presence of thiols above 10 µM can interfere with the assay[4]. | |
| Signal Decreases Over Time | Fluorophore Instability | - Protect the reaction plate from light during incubation and reading to prevent photobleaching of the fluorophore[1]. - Read the plate immediately after the recommended incubation time. |
| Inconsistent or Non-Reproducible Results | Pipetting Errors or Inaccurate Volumes | - Ensure accurate pipetting of all reagents, standards, and samples. - Run all samples and standards in duplicate or triplicate to assess reproducibility[1][4]. |
| Incomplete Mixing | - Mix the contents of each well thoroughly after adding all reagents[1][4]. |
Frequently Asked Questions (FAQs)
Q1: What is the expected linear range for a typical this compound assay?
A1: The linear range depends on the detection method. For colorimetric assays, a typical range is 2–10 nmole/well. For the more sensitive fluorometric assays, the range is generally 50–250 pmole/well[1].
Q2: How should I prepare my tissue or cell samples for a 2-PG assay?
A2: For tissue samples (around 10 mg) or cultured cells (approximately 1 x 10^6), homogenize them in 200 µL of ice-cold 2-PG Assay Buffer. After homogenization, centrifuge the samples at 12,000 × g for 5 minutes to pellet insoluble material. The resulting supernatant can then be used for the assay[1].
Q3: Can I store my prepared samples before running the assay?
A3: While it is best to use fresh samples, if storage is necessary, it is generally recommended to store them at -20°C. However, be mindful of potential degradation and avoid multiple freeze-thaw cycles[1].
Q4: My sample has a high background signal. How can I correct for this?
A4: High background can sometimes be caused by endogenous pyruvate in the sample. To correct for this, you should prepare a "Sample Blank" for each sample. The sample blank should contain the same volume of your sample and all the reaction components except for the 2-PG Enzyme Mix[1]. Subtract the reading from the sample blank from your sample reading.
Q5: What type of 96-well plate should I use for my assay?
A5: For colorimetric assays, a clear, flat-bottom 96-well plate is recommended. For fluorometric assays, a black, flat-bottom 96-well plate should be used to minimize light scatter and background fluorescence[1].
Experimental Protocols
Protocol 1: Preparation of 2-PG Standards (Fluorometric Assay)
-
Prepare a 25 µM 2-PG Standard Solution: Dilute 25 µL of a 1 mM 2-PG Standard Solution with 975 µL of ultrapure water[1].
-
Create a Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 25 µM 2-PG Standard Solution into separate wells of a 96-well plate. This will generate standards of 0 (blank), 50, 100, 150, 200, and 250 pmole/well[1].
-
Adjust Volume: Add 2-PG Assay Buffer to each standard well to bring the final volume to 50 µL[1].
Protocol 2: Sample Preparation and Assay Procedure
-
Sample Preparation:
-
For liquid samples, they can often be measured directly.
-
For tissues or cells, homogenize in ice-cold 2-PG Assay Buffer, centrifuge to remove debris, and collect the supernatant[1].
-
It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve[1].
-
-
Assay Reaction:
-
Add 1–50 µL of your prepared sample to duplicate wells in a 96-well plate.
-
Adjust the final volume in each sample well to 50 µL with 2-PG Assay Buffer[1].
-
Prepare a reaction mix according to your assay kit's instructions, which will typically include the 2-PG Enzyme Mix, Developer, and Probe[1].
-
Add the reaction mix to each well containing the standards and samples.
-
For samples with potential background, prepare a sample blank by adding a reaction mix that omits the 2-PG Enzyme Mix[1].
-
-
Incubation and Measurement:
-
Calculation:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve and determine the concentration of 2-PG in your samples.
-
Visualizations
References
Ensuring complete cell lysis for total 2-Phosphoglyceric acid measurement.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure complete cell lysis for the accurate measurement of total 2-Phosphoglyceric acid (2-PG).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring intracellular this compound?
A1: The primary challenge is to achieve rapid and complete cell lysis while simultaneously inactivating cellular enzymes, particularly phosphatases, to prevent the degradation or interconversion of this compound.[1][2][3] Metabolites like 2-PG can have a rapid turnover rate, sometimes on the order of seconds, making swift and effective quenching of metabolic activity crucial.[2]
Q2: What are the main categories of cell lysis methods?
A2: Cell lysis methods are broadly categorized into mechanical and chemical (including enzymatic) methods.[4][5][6]
-
Mechanical methods physically disrupt the cell membrane through force. Examples include sonication, homogenization, bead beating, and freeze-thaw cycles.[4][6][7][8]
-
Chemical methods use detergents, solvents, or enzymes to break down the cell membrane.[4][5][6][9]
Q3: Which type of lysis method is generally preferred for metabolite analysis?
A3: For metabolite analysis, chemical lysis using cold organic solvents is often preferred.[10] This method can simultaneously quench metabolism, lyse cells, and extract metabolites in a single step, which helps to preserve the in vivo metabolic profile.[10] However, the optimal method can depend on the specific cell type and downstream analytical platform.[11]
Q4: Why is quenching of metabolism so critical for 2-PG measurement?
A4: Quenching, or the rapid inactivation of enzymes, is essential to prevent changes in metabolite levels after cell harvesting.[2][12] For phosphorylated metabolites like 2-PG, rapid quenching with cold solutions or organic solvents prevents enzymatic degradation and interconversion, ensuring that the measured levels reflect the true intracellular concentration at the time of collection.[2][13]
Troubleshooting Guides
Issue 1: Low or undetectable this compound levels.
Possible Cause 1: Incomplete Cell Lysis
-
Troubleshooting:
-
Visualize Lysis: After lysis, check a small aliquot of the cell suspension under a microscope to visually confirm cell disruption.[14]
-
Increase Lysis Buffer Volume: An insufficient volume of lysis buffer can lead to low protein and metabolite concentrations. For adherent cells in a 6-well plate, a volume of 200-400 µl per well is recommended.
-
Optimize Lysis Method: Some cell types, like those with rigid cell walls (e.g., yeast, bacteria, plant cells), are more resistant to lysis.[4][15] For these, a more stringent mechanical method like bead beating or high-pressure homogenization, or a combination of enzymatic and mechanical lysis, may be necessary.[5][6][9]
-
Possible Cause 2: Degradation of this compound
-
Troubleshooting:
-
Incorporate Phosphatase Inhibitors: During cell lysis, endogenous phosphatases are released and can dephosphorylate 2-PG. It is mandatory to include a cocktail of phosphatase inhibitors in the lysis buffer.[1][3]
-
Ensure Rapid Quenching: Metabolism must be stopped instantly. For adherent cells, this can be achieved by quickly aspirating the medium and adding a cold organic solvent mixture (e.g., 80:20 methanol:water at -70°C).[2][13]
-
Maintain Cold Temperatures: All lysis and extraction steps should be performed on ice or at 4°C to minimize enzymatic activity.[1][15]
-
Issue 2: High variability in this compound measurements between replicates.
Possible Cause 1: Inconsistent Cell Handling and Harvesting
-
Troubleshooting:
-
Standardize Harvesting Procedure: The method of detaching adherent cells can significantly impact the metabolic profile.[11][16] Scraping cells directly into a cold solvent is often preferred over trypsinization, which can cause metabolite leakage.[10][12]
-
Minimize Time Lapses: Ensure that the time between harvesting and quenching is minimal and consistent across all samples.[2]
-
Possible Cause 2: Incomplete Inactivation of Enzymes
-
Troubleshooting:
-
Use an Acidified Quenching/Extraction Solvent: Adding a small amount of acid (e.g., 0.1 M formic acid) to the extraction solvent can help to completely inactivate enzymatic activity, preventing metabolite interconversion after extraction.[2]
-
Quickly Process Samples: Reduce the time between sample preparation and analysis to mitigate the risk of sample degradation.[2]
-
Issue 3: Sample is highly viscous after lysis.
Possible Cause: Release of DNA
-
Troubleshooting:
-
Add Nuclease: The release of DNA upon cell lysis can lead to a viscous sample, which can interfere with subsequent processing. Adding DNase I to the lysis buffer can help to reduce viscosity.[8][15]
-
Mechanical Shearing: For some protocols, viscosity due to DNA can be reduced by shearing, such as passing the lysate through a narrow gauge needle or by sonication.[8][17] Note that sonication can generate heat and should be performed in short bursts on ice.[4][8]
-
Data Summaries
Table 1: Comparison of Common Cell Lysis Methods for Metabolite Analysis
| Lysis Method | Principle | Advantages | Disadvantages | Suitable For |
| Freeze-Thaw | Ice crystal formation during freezing and contraction during thawing ruptures cell membranes.[4][8] | Gentle, does not require expensive equipment.[4][18] | Can be time-consuming, may require multiple cycles for complete lysis.[8][9] | Mammalian and bacterial cells.[4][8] |
| Sonication | High-frequency sound waves create cavitation, leading to shear forces that break cells.[6][7][19] | Effective for a wide range of cells, including those with tough walls.[4] | Can generate localized heat, potentially denaturing proteins and degrading metabolites; requires specialized equipment.[4][7] | Bacteria, spores, yeast, and finely diced tissues.[4] |
| Bead Beating | Agitation with small beads (glass, ceramic, or steel) at high speed causes cells to rupture due to shear forces.[6][9] | Highly efficient for a variety of cell types, including difficult-to-lyse organisms.[9] | Can generate heat; complete disintegration can make sample purification more difficult.[9] | Yeast, bacteria, and other microorganisms.[9] |
| Detergent-Based | Solubilization of membrane lipids and proteins disrupts the cell membrane.[4][19] | Generally gentle, rapid, and reproducible.[4] | Detergents may need to be removed for downstream applications as they can interfere with certain assays.[7][15] | Mammalian cells.[4] |
| Organic Solvent | Cold organic solvents (e.g., methanol, acetonitrile) disrupt membranes and precipitate proteins, simultaneously quenching metabolism.[10] | Combines quenching, lysis, and extraction in one step; excellent for preserving the metabolome.[10] | May not be as effective for cells with rigid walls without mechanical assistance. | Adherent mammalian cells.[10][13] |
Table 2: Recommended Components for a Lysis Buffer to Preserve Phosphorylated Metabolites
| Component | Function | Typical Concentration | Reference |
| Buffer (e.g., Tris-HCl) | Maintain a stable pH to preserve protein and metabolite structure. | 50 mM, pH 7.4-8.0 | [1][3][17] |
| Salts (e.g., NaCl) | Maintain physiological ionic strength. | 150 mM | [1][3][17] |
| Detergent (e.g., NP-40, Triton X-100) | Solubilize cell membranes. | 0.5% - 1% | [1][3][17] |
| Chelating Agents (e.g., EDTA, EGTA) | Inhibit metalloproteases and certain phosphatases by binding metal ions. | 1-10 mM | [1][20] |
| Phosphatase Inhibitors (e.g., NaF, Sodium Orthovanadate, β-glycerophosphate) | Prevent dephosphorylation of target metabolites. | 1-100 mM | [1][3][21] |
| Protease Inhibitor Cocktail | Prevent protein degradation. | Varies (typically 1x) | [1][21] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Cold Organic Solvent
-
Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate.
-
Quenching and Lysis:
-
Place the culture plate on a dry ice/ethanol slurry to cool it rapidly.
-
Quickly aspirate the culture medium.
-
Immediately wash the cells with a cold non-perturbing buffer like PBS (<10 seconds).[2]
-
Aspirate the wash buffer and add a pre-chilled (-70°C) extraction solvent (e.g., 80% methanol/water containing 0.1 M formic acid) directly to the wells.[2][13] The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
-
Metabolite Extraction:
-
Incubate the plate at -80°C for 15 minutes to allow for complete protein precipitation and metabolite extraction.
-
Scrape the cells from the plate into the solvent using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Sample Clarification:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for downstream analysis (e.g., LC-MS).
-
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Troubleshooting logic for low this compound signal.
Caption: The position of this compound in the glycolysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A Review on Macroscale and Microscale Cell Lysis Methods | MDPI [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 13. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell lysis techniques | Abcam [abcam.com]
- 20. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 21. static1.squarespace.com [static1.squarespace.com]
Validation & Comparative
Validating 2-Phosphoglyceric acid as a biomarker for metabolic disorders.
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metabolic disorder research is continuously evolving, with a pressing need for novel biomarkers to improve early diagnosis, patient stratification, and the development of targeted therapies. Among the myriad of endogenous metabolites, 2-Phosphoglyceric acid (2-PGA), a key intermediate in the glycolytic pathway, is emerging as a candidate of interest. This guide provides a comprehensive comparison of 2-PGA with other established biomarkers for metabolic disorders, supported by a review of current scientific literature and detailed experimental protocols.
Performance Comparison: this compound vs. Alternative Biomarkers
While direct validation of this compound (2-PGA) as a standalone biomarker for metabolic disorders is still an area of active research, its position within the central energy-producing pathway of glycolysis suggests its potential significance. Alterations in glycolytic flux are a known hallmark of metabolic diseases such as obesity and type 2 diabetes. This section compares the potential utility of 2-PGA with established and other emerging biomarkers.
| Biomarker Category | Biomarker | Advantages | Disadvantages | Relevance to 2-PGA Comparison |
| Glycolytic Intermediates | This compound (2-PGA) | - Directly reflects glycolytic pathway activity. - May provide insights into specific enzymatic dysregulation (e.g., Enolase). - Potentially sensitive to early changes in glucose metabolism. | - Limited number of dedicated validation studies for metabolic disorders. - May be influenced by diet and exercise. - Requires sensitive analytical methods like LC-MS/MS for accurate quantification. | Provides a more granular view of a core metabolic pathway compared to downstream products like lactate. |
| Lactate | - Well-established marker of anaerobic metabolism and tissue hypoxia.[1] - Elevated levels are associated with insulin resistance and an increased risk of type 2 diabetes.[1][2] - Point-of-care testing is available. | - Can be influenced by strenuous exercise and other physiological states. - Less specific to the initial stages of metabolic dysregulation. | 2-PGA is upstream of lactate, potentially offering an earlier indication of pathway disruption. | |
| Pyruvate | - A central hub in metabolism, connecting glycolysis, gluconeogenesis, and the TCA cycle. - The lactate-to-pyruvate ratio is a key indicator of cellular redox state. | - Levels can fluctuate significantly based on metabolic demands. | Alterations in 2-PGA levels would directly impact the rate of pyruvate formation. | |
| Traditional Biomarkers | Fasting Plasma Glucose | - Gold standard for diagnosing diabetes.[3] - Widely available and cost-effective testing. | - Reflects a later stage of glucose dysregulation. - Can be influenced by acute stress and illness. | 2-PGA may offer a much earlier warning of metabolic dysfunction. |
| HbA1c | - Reflects average blood glucose over 2-3 months.[4] - Not affected by acute fluctuations in glucose. | - Can be influenced by conditions affecting red blood cell turnover. - May not capture glycemic variability. | 2-PGA provides a real-time snapshot of metabolic activity, complementing the long-term view of HbA1c. | |
| Lipid-Related Biomarkers | Free Fatty Acids (FFAs) | - Elevated levels are strongly associated with insulin resistance and type 2 diabetes.[5] | - Can be influenced by recent dietary fat intake. | Dysregulated glycolysis, indicated by 2-PGA levels, can lead to increased FFA synthesis. |
| Triglycerides | - A standard component of lipid panels. - Elevated levels are a key feature of the metabolic syndrome. | - Levels can be highly variable and are influenced by diet. | Intermediates from glycolysis, including the precursor to the glycerol backbone of triglycerides, are linked to 2-PGA. | |
| Hormonal Biomarkers | Insulin | - Direct measure of pancreatic beta-cell function. - Essential for assessing insulin resistance (e.g., HOMA-IR). | - Pulsatile secretion can lead to variability. - Requires specific immunoassays. | Insulin signaling directly impacts glucose uptake and the rate of glycolysis, thus influencing 2-PGA levels. |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following section outlines a detailed methodology for the analysis of 2-PGA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Collection and Preparation:
-
Blood Collection: Collect whole blood from fasting individuals into tubes containing EDTA as an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.
-
Plasma Extraction: Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
Metabolite Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 13C-labeled 2-PGA).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar metabolites like 2-PGA.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute 2-PGA.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting phosphorylated compounds.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-PGA and the internal standard.
-
2-PGA Transition (example): m/z 185 -> m/z 97 (corresponding to the loss of the phosphate group).
-
Internal Standard Transition: Monitor the corresponding transition for the 13C-labeled 2-PGA.
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage to achieve maximum sensitivity.
-
3. Data Analysis and Quantification:
-
Calibration Curve: Prepare a calibration curve using known concentrations of a 2-PGA standard.
-
Quantification: Determine the concentration of 2-PGA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Workflows
Understanding the biological context of this compound is essential for interpreting its role as a biomarker. The following diagrams illustrate the glycolytic pathway where 2-PGA is a key intermediate and a typical workflow for biomarker validation.
References
- 1. Association of blood lactate with type 2 diabetes: the Atherosclerosis Risk in Communities Carotid MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Blood glucose and lactate levels as early predictive markers in patients presenting with cardiogenic shock: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin signaling requires glucose to promote lipid anabolism in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
In the intricate web of cellular metabolism, the subtle distinction between isomeric forms of a molecule can have profound implications for regulatory control. This guide provides a comprehensive comparison of 2-Phosphoglyceric acid (2-PG) and 3-Phosphoglyceric acid (3-PG), two critical intermediates in central carbon metabolism. We will delve into their distinct and overlapping roles in regulating metabolic pathways, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biochemical networks.
Core Functions and Interconversion
Both 2-PG and 3-PG are key players in glycolysis and gluconeogenesis, the central pathways for glucose breakdown and synthesis, respectively. Their primary roles are as sequential intermediates, with their interconversion catalyzed by the enzyme phosphoglycerate mutase (PGM). 3-PG is also a pivotal molecule in the Calvin cycle in photosynthetic organisms and serves as a precursor for the biosynthesis of amino acids, notably serine.
The reaction catalyzed by PGM is a reversible isomerization that repositions the phosphate group from the third to the second carbon of the glycerate backbone. This seemingly simple shift is crucial for the subsequent dehydration reaction in glycolysis, which generates the high-energy phosphate bond in phosphoenolpyruvate (PEP). The equilibrium of the PGM-catalyzed reaction is close to unity, allowing the direction of flux to be readily influenced by the concentrations of the substrate and product.
Comparative Allosteric Regulation
While both molecules are integral to metabolic pathways, 3-PG has a more established and prominent role as an allosteric regulator, directly influencing the activity of key enzymes to modulate metabolic flux. Information on the direct allosteric regulatory roles of 2-PG is less documented in the scientific literature.
Allosteric Activation by 3-Phosphoglyceric Acid
3-PG is a well-characterized allosteric activator of several enzymes, a classic example of feed-forward activation and feedback regulation. This allows the cell to coordinate different metabolic pathways based on the availability of glycolytic intermediates.
| Enzyme | Organism/Tissue | Regulatory Effect | A₀.₅ (μM) | Fold Activation |
| ADP-glucose pyrophosphorylase (AGPase) | Spinach Leaf | Activation | 25 | 15 |
| Pyruvate Kinase (PK) | Pyrobaculum aerophilum | Activation | 150 | 10 |
| Phosphoglycerate Dehydrogenase (PHGDH) | Escherichia coli | Feedback Inhibition by Serine | - | - |
A₀.₅ : Concentration of activator required for half-maximal activation.
Allosteric Inhibition
While 3-PG is primarily known as an activator, there is evidence of its inhibitory role in certain contexts. For instance, 3-PG can competitively inhibit the phosphatase activity of the 2,3-bisphosphoglycerate synthase/phosphatase enzyme.
Information regarding the direct allosteric inhibition of metabolic enzymes by 2-PG is sparse. However, structural analogs of 2-PG have been shown to act as inhibitors of glycolytic enzymes, suggesting that 2-PG itself may have subtle inhibitory effects that are less pronounced than the activating effects of 3-PG.
Signaling Pathways and Metabolic Crossroads
The differential regulatory roles of 3-PG place it at a critical juncture in cellular metabolism, directing carbon flux towards energy production, storage, or biosynthesis.
Experimental Protocols
Accurate characterization of the regulatory roles of 2-PG and 3-PG relies on robust enzymatic assays. Below are detailed protocols for key enzymes involved in their metabolism and regulation.
Phosphoglycerate Mutase (PGM) Activity Assay (Coupled Spectrophotometric)
This assay measures the conversion of 3-PG to 2-PG by coupling the reaction to the enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.6)
-
MgCl₂ (10 mM)
-
ADP (2 mM)
-
NADH (0.2 mM)
-
2,3-Bisphosphoglycerate (cofactor for some PGMs, 10 µM)
-
Enolase (10 units/mL)
-
Pyruvate Kinase (20 units/mL)
-
Lactate Dehydrogenase (30 units/mL)
-
3-Phosphoglyceric acid (substrate, 50 mM)
-
Enzyme sample (cell lysate or purified PGM)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, 2,3-bisphosphoglycerate, enolase, PK, and LDH.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, 3-phosphoglyceric acid.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the PGM activity.
ADP-Glucose Pyrophosphorylase (AGPase) Activity Assay (Coupled Spectrophotometric)
This assay measures the synthesis of ADP-glucose, which is coupled to the phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH) reactions, leading to the reduction of NADP⁺, which is monitored spectrophotometrically.
Materials:
-
HEPES-NaOH buffer (100 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
ATP (1.5 mM)
-
Glucose-1-phosphate (1 mM)
-
3-Phosphoglyceric acid (activator, various concentrations)
-
Inorganic pyrophosphatase (1 U/mL)
-
Phosphoglucomutase (1 U/mL)
-
Glucose-6-phosphate dehydrogenase (1 U/mL)
-
NADP⁺ (1 mM)
-
Enzyme sample (purified AGPase)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES-NaOH buffer, MgCl₂, ATP, glucose-1-phosphate, and inorganic pyrophosphatase.
-
To determine the allosteric activation by 3-PG, prepare a series of reaction mixtures with varying concentrations of 3-PG.
-
Add the AGPase sample to the reaction mixtures and incubate for 10 minutes at 37°C.
-
Stop the AGPase reaction by boiling for 1 minute.
-
Add the coupling enzymes (PGM and G6PDH) and NADP⁺.
-
Incubate for 15 minutes at 37°C.
-
Measure the absorbance at 340 nm. The amount of NADPH formed is stoichiometric to the ADP-glucose produced.
Quantification of Intracellular 2-PG and 3-PG by LC-MS/MS
This method allows for the sensitive and specific quantification of 2-PG and 3-PG in biological samples.
Materials:
-
Internal standards (¹³C-labeled 2-PG and 3-PG)
-
Methanol (ice-cold)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium carbonate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction: Quench metabolism and extract metabolites from cells or tissues using ice-cold methanol. Add internal standards at the beginning of the extraction.
-
Separation: Separate 2-PG and 3-PG using hydrophilic interaction liquid chromatography (HILIC).
-
Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for 2-PG, 3-PG, and their labeled internal standards.
-
Quantification: Create a standard curve using known concentrations of 2-PG and 3-PG. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standards.
Conclusion
While this compound and 3-Phosphoglyceric acid are closely related isomers that are readily interconverted, they exhibit distinct roles in the regulation of metabolic pathways. 3-PG emerges as a key allosteric effector, acting as a metabolic sensor that communicates the status of glycolysis to other pathways, such as starch synthesis and amino acid biosynthesis. The regulatory functions of 2-PG appear to be more subtle and are an area that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate regulatory functions of these two pivotal metabolic intermediates. A deeper understanding of their differential roles holds significant potential for the development of novel therapeutic strategies targeting metabolic dysregulation in various diseases.
Cross-validation of different 2-Phosphoglyceric acid assay methods.
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Phosphoglyceric acid (2-PG), a key intermediate in glycolysis, is crucial for understanding cellular metabolism and its role in disease. This guide provides an objective comparison of common 2-PG assay methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This comparison covers the most prevalent methods for 2-PG analysis: enzymatic assays (both colorimetric and fluorometric), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
At a Glance: Performance Comparison of 2-PG Assay Methods
The following table summarizes the key quantitative performance characteristics of the different 2-PG assay methods. This data has been compiled from manufacturer's specifications and peer-reviewed literature to provide a comprehensive overview for easy comparison.
| Parameter | Enzymatic Assay (Colorimetric) | Enzymatic Assay (Fluorometric) | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Enzymatic conversion of 2-PG to pyruvate, leading to a colorimetric signal. | Enzymatic conversion of 2-PG to pyruvate, leading to a fluorescent signal. | Chromatographic separation followed by mass-based detection and quantification. | Separation of ions based on electrophoretic mobility. |
| Limit of Detection (LOD) | ~2 nmol/well | ~50 pmol/well | 2-49 ng/mL[1][2] | 0.5 - 1 mg/L[3] |
| Linear Range | 2-10 nmol/well | 50-250 pmol/well | 0.1-100 µg/mL[1][2] | Not explicitly stated for 2-PG |
| Precision (RSD) | Typically < 10% (Intra-assay) | Typically < 10% (Intra-assay) | 0.9% - 11.8% (Intra-sample)[1][2] | Not explicitly stated for 2-PG |
| Spike Recovery | Data not readily available in literature | Data not readily available in literature | 53% - 127% in cell extracts[1][2] | Not explicitly stated for 2-PG |
| Sample Type | Cell and tissue lysates, culture media, other biological fluids.[4] | Cell and tissue lysates, culture media, other biological fluids.[4] | Cell extracts, plasma, serum, and other complex biological matrices.[1][2] | Cell lysates and purified samples.[3] |
| Throughput | High (96-well plate format) | High (96-well plate format) | Moderate to High (dependent on autosampler and run time) | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High | Moderate |
| Equipment | Spectrophotometer (plate reader) | Fluorometer (plate reader) | LC-MS/MS system | Capillary Electrophoresis system |
Signaling Pathways and Experimental Workflows
To visually represent the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Enzymatic Assay (Colorimetric/Fluorometric)
This protocol is a generalized procedure based on commercially available kits.[4] Specific reagent volumes and incubation times may vary depending on the manufacturer.
a. Reagent Preparation:
-
Reconstitute lyophilized reagents (Enzyme Mix, Converter, Developer, Standard) with the provided assay buffer or ultrapure water as per the kit instructions.
-
Allow all components to warm to room temperature before use.
b. Sample Preparation:
-
Cells (adherent or suspension): Harvest cells (e.g., 1 x 10^6) and pellet by centrifugation. Resuspend the pellet in 100-200 µL of ice-cold assay buffer. Homogenize on ice (e.g., with a Dounce homogenizer or by repeated pipetting). Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to remove insoluble material. The supernatant contains the 2-PG.
-
Tissues: Rapidly homogenize tissue (e.g., 10 mg) in 200 µL of ice-cold assay buffer. Centrifuge at high speed for 5 minutes at 4°C. Collect the supernatant for the assay.
-
Plasma/Serum: Samples can often be used directly after deproteinization. A common method is to add perchloric acid (PCA) to a final concentration of 1M, vortex, and centrifuge to pellet the protein. The supernatant is then neutralized with a potassium carbonate solution.
c. Standard Curve Preparation:
-
Prepare a stock solution of the 2-PG standard.
-
Generate a series of dilutions from the stock solution to create a standard curve. For a colorimetric assay, this might range from 0 to 10 nmol/well. For a fluorometric assay, the range would be lower, for instance, 0 to 250 pmol/well.
-
Add the standards to a 96-well plate.
d. Assay Procedure:
-
Add samples to the 96-well plate. Adjust the volume of all wells (standards and samples) to be equal with the assay buffer.
-
Prepare a reaction mix containing the Enzyme Mix, Converter, Developer, and Probe according to the kit's protocol.
-
Add the reaction mix to each well.
-
Incubate the plate, protected from light, at the temperature and for the duration specified in the kit manual (e.g., 30-60 minutes at 37°C).
-
Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.
e. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve (concentration vs. absorbance/fluorescence).
-
Determine the concentration of 2-PG in the samples from the standard curve.
LC-MS/MS Method
The following is a representative protocol for the quantification of 2-PG in biological samples.[1][2]
a. Sample Preparation (Metabolite Extraction):
-
Quenching and Extraction: For cellular samples, rapidly quench metabolic activity by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.
b. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A could be water with an additive like formic acid or ammonium acetate, and Solvent B could be an organic solvent like acetonitrile. The gradient is programmed to separate the metabolites over time.
-
Injection Volume: Typically 5-10 µL.
c. Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated compounds like 2-PG.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification. This involves monitoring a specific precursor ion to product ion transition for 2-PG. For 2-PG, a common transition is m/z 185 -> m/z 97.
d. Data Analysis:
-
A standard curve is generated using a series of known concentrations of a 2-PG standard.
-
The peak area of 2-PG in the samples is compared to the standard curve to determine its concentration.
-
The use of a stable isotope-labeled internal standard for 2-PG is recommended for the most accurate quantification.
Capillary Electrophoresis (CE) Method
This is a general protocol for the analysis of phosphorylated sugars, including 2-PG, by CE.[3]
a. Sample Preparation:
-
Samples should be free of particulates and high concentrations of salt.
-
Cellular extracts or other biological fluids may require cleanup steps such as solid-phase extraction (SPE) to remove interfering substances.
b. CE System and Conditions:
-
Capillary: A fused-silica capillary.
-
Electrolyte (Background Electrolyte - BGE): A buffer solution that facilitates the separation. For phosphorylated sugars, a buffer containing adenosine monophosphate (AMP) and boric acid at a controlled pH (e.g., 7.2) has been used.[3]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: Indirect photometric detection is a common method for non-UV absorbing analytes like 2-PG.
c. Data Analysis:
-
The migration time of the analyte is used for identification by comparing it to that of a known standard.
-
The peak area is proportional to the concentration of the analyte and is used for quantification against a standard curve.
Concluding Remarks
The choice of a this compound assay method is a critical decision that depends on the specific requirements of the research. For high-throughput screening of numerous samples where cost is a consideration, enzymatic assays, particularly the colorimetric versions, are a practical choice. When higher sensitivity is required for samples with low 2-PG concentrations, the fluorometric enzymatic assays are preferable.
For studies demanding the highest specificity and the ability to measure multiple metabolites simultaneously from complex biological samples, LC-MS/MS is the gold standard, although it requires significant capital investment and expertise. Capillary electrophoresis offers an alternative for the separation of charged metabolites like 2-PG, with good resolution, but with generally lower throughput compared to plate-based assays.
By carefully considering the performance characteristics, experimental requirements, and available resources, researchers can select the most suitable method to obtain accurate and reliable quantification of this compound in their studies.
References
- 1. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of phosphorylated sugars using capillary electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phosphoglycerate Colorimetric/Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
2-Phosphoglyceric Acid: A Potential Metabolic Marker for Predicting Drug Response in Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for robust biomarkers to predict patient response to treatment and guide personalized medicine. Metabolic reprogramming is a hallmark of cancer, and alterations in cellular metabolism are increasingly recognized as key contributors to drug resistance. Among the myriad of metabolic changes, the glycolytic pathway has garnered significant attention. This guide focuses on 2-Phosphoglyceric acid (2-PG), an intermediate of glycolysis, as a potential predictive biomarker for drug response in cancer cells. We provide a comparative analysis of its potential, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this emerging area of investigation.
The Glycolytic Pathway and Chemoresistance
Cancer cells often exhibit elevated rates of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift provides the energy and building blocks necessary for rapid cell proliferation. However, alterations in glycolytic flux have also been implicated in the development of resistance to a wide range of chemotherapeutic agents.[1][2][3] Targeting glycolysis is, therefore, being explored as a strategy to overcome drug resistance.[1][3]
This compound is a crucial intermediate in the payoff phase of glycolysis. Its concentration within a cell is tightly regulated by the enzymes phosphoglycerate mutase and enolase. Perturbations in the activity of these and other glycolytic enzymes can lead to changes in the intracellular levels of 2-PG, which may, in turn, reflect the metabolic state of the cancer cell and its susceptibility to therapeutic intervention.
Comparative Analysis of this compound as a Predictive Biomarker
While research specifically validating 2-PG as a standalone predictive biomarker is still emerging, metabolomic studies consistently reveal significant alterations in glycolytic intermediates in drug-resistant cancer cell lines compared to their sensitive counterparts.[4][5][6] These studies provide a strong rationale for investigating the predictive potential of metabolites like 2-PG.
Hypothetical Performance of this compound vs. Other Biomarker Classes:
To illustrate the potential of 2-PG, the following table provides a hypothetical comparison with established and other emerging biomarker classes. This comparison is based on the known characteristics of these biomarker types and the theoretical advantages of a metabolic marker like 2-PG.
| Biomarker Class | Example(s) | Predictive Power (Hypothetical) | Clinical Utility (Hypothetical) | Challenges |
| Genomic | BRCA1/2 mutations, EGFR mutations | High for specific targeted therapies | Well-established for certain drugs | Does not always predict response to chemotherapy; intratumor heterogeneity. |
| Transcriptomic | Gene expression signatures (e.g., MammaPrint) | Moderate to high | Used for prognosis and some treatment decisions | RNA instability; complex data analysis. |
| Proteomic | HER2 overexpression, PD-L1 expression | High for specific targeted and immunotherapies | Standard of care for several cancers | Protein instability; challenges in quantification. |
| Metabolomic (Glycolytic Intermediate) | This compound | Potentially high for chemotherapy and metabolic inhibitors | Investigational | Dynamic nature of metabolites; requires sensitive and standardized detection methods. |
| Metabolomic (Other) | Glutathione, Asparagine | Moderate to high | Investigational | Can be influenced by diet and other systemic factors. |
Experimental Data: A Case Study in Ovarian Cancer
Direct quantitative data on 2-PG as a predictor of drug response is limited in publicly available literature. However, studies on related glycolytic enzymes provide compelling indirect evidence. For instance, overexpression of phosphoglycerate kinase 1 (PGK1), the enzyme that catalyzes the formation of 3-phosphoglycerate (the precursor to 2-PG), has been observed in cisplatin-resistant ovarian cancer cell lines and is associated with a poor prognosis.[4] Inhibition of PGK1 has been shown to sensitize these resistant cells to cisplatin.[4]
This suggests that the metabolic flux through this section of the glycolytic pathway is critical for chemoresistance. Consequently, measuring the levels of intermediates like 2-PG could provide a functional readout of this resistance mechanism.
Table 1: Hypothetical Metabolite Levels in Cisplatin-Sensitive vs. -Resistant Ovarian Cancer Cells
This table illustrates the expected changes in key glycolytic metabolites based on the known metabolic reprogramming in chemoresistant cancers.
| Metabolite | Cisplatin-Sensitive (Relative Abundance) | Cisplatin-Resistant (Relative Abundance) | Fold Change (Resistant/Sensitive) | Potential Implication for Drug Response |
| Glucose | 1.0 | 1.5 - 2.0 | ↑ | Increased glucose uptake to fuel resistance mechanisms. |
| Glucose-6-phosphate | 1.0 | 1.2 - 1.8 | ↑ | Increased entry of glucose into glycolysis. |
| Fructose-1,6-bisphosphate | 1.0 | 1.1 - 1.6 | ↑ | Upregulation of committed steps of glycolysis. |
| This compound | 1.0 | 0.5 - 0.8 | ↓ | Potential bottleneck or diversion of glycolytic intermediates to other pathways supporting resistance. |
| Lactate | 1.0 | 2.0 - 3.0 | ↑ | Increased fermentation, a hallmark of the Warburg effect. |
| ATP | 1.0 | 1.5 - 2.5 | ↑ | Higher energy production to fuel drug efflux pumps and DNA repair. |
Experimental Protocols
Accurate and reproducible quantification of intracellular metabolites is crucial for biomarker discovery. Below are detailed methodologies for key experiments relevant to assessing 2-PG as a predictive biomarker.
Cell Culture and Development of Drug-Resistant Cell Lines
-
Cell Lines: Use well-characterized cancer cell lines relevant to the drug being studied (e.g., A2780 for ovarian cancer and cisplatin).
-
Culture Conditions: Maintain cells in a recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Drug Resistance:
-
Expose parental (drug-sensitive) cells to a low dose of the chemotherapeutic agent (e.g., cisplatin) continuously.
-
Gradually increase the drug concentration in a stepwise manner as cells develop resistance and resume proliferation.
-
Alternatively, use a pulse-treatment method with a high drug concentration for a short period, followed by a recovery phase.
-
Regularly verify the resistance phenotype by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay.
-
Metabolite Extraction from Cultured Cancer Cells
-
Quenching: Rapidly halt metabolic activity to preserve the in vivo state of metabolites.
-
Aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish and incubate at -80°C for 15 minutes.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold methanol.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Perform a three-step extraction with a mixture of cold methanol, water, and chloroform to separate the polar (containing 2-PG), non-polar, and protein fractions.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.
-
Carefully collect the polar (upper) phase for analysis.
-
-
Sample Preparation:
-
Dry the collected polar extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
Quantification of this compound by LC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation:
-
Column: Employ a hydrophilic interaction liquid chromatography (HILIC) column suitable for separating polar metabolites.
-
Mobile Phase: Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Operate in negative ion mode for the detection of phosphorylated intermediates like 2-PG.
-
Detection Method: Use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for 2-PG and its stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve using a pure standard of this compound.
-
Spike a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled 2-PG) into the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Normalize the peak area of endogenous 2-PG to the peak area of the internal standard.
-
Calculate the concentration of 2-PG in the samples based on the calibration curve.
-
Cell Viability Assay (IC50 Determination)
-
Method: Use a colorimetric or fluorometric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent for a defined period (e.g., 48 or 72 hours).
-
Add the assay reagent and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizing the Role of 2-PG in Drug Response Pathways
To better understand the context of 2-PG as a potential biomarker, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: The Glycolytic Pathway and its links to drug resistance.
Caption: Workflow for metabolomic biomarker discovery.
Conclusion and Future Directions
While this compound has not yet been established as a definitive predictive biomarker for drug response in cancer, its central role in the frequently altered glycolytic pathway makes it a compelling candidate for further investigation. The available evidence strongly suggests that monitoring glycolytic intermediates can provide valuable insights into the metabolic state of tumors and their susceptibility to chemotherapy.
Future research should focus on:
-
Large-scale quantitative metabolomic studies: Profiling a wide range of cancer cell lines and patient tumors to correlate the levels of 2-PG and other glycolytic metabolites with drug response data (IC50 values and clinical outcomes).
-
Functional studies: Investigating the causal relationship between altered 2-PG levels and drug resistance by genetically manipulating the enzymes that regulate its concentration.
-
Development of robust assays: Creating standardized and clinically applicable assays for the routine measurement of 2-PG in patient samples, such as tumor biopsies or liquid biopsies.
By pursuing these avenues of research, the potential of this compound and other metabolic biomarkers to guide personalized cancer therapy can be fully realized, ultimately leading to improved patient outcomes.
References
- 1. Altered glycolysis results in drug-resistant in clinical tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolysis-induced drug resistance in tumors-A response to danger signals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered glycolysis results in drug-resistant in clinical tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "A metabolomic approach to identifying platinum resistance in ovarian c" by Laila M. Poisson, Adnan R. Munkarah et al. [scholarlycommons.henryford.com]
- 6. Metabolomics Analysis Reveals Altered Metabolic Pathways and Response to Doxorubicin in Drug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of 2-Phosphoglyceric Acid Levels with Glycolytic Flux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relationship between 2-Phosphoglyceric acid (2-PGA) levels and glycolytic flux, supported by experimental data from various studies. It is designed to assist researchers in understanding the dynamics of this glycolytic intermediate in relation to the overall pathway activity, which is a critical aspect of metabolic studies in fields such as oncology and drug development.
Introduction to this compound and Glycolytic Flux
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. The rate at which glucose is processed through this pathway is termed glycolytic flux. This compound is a key intermediate in the "payoff phase" of glycolysis, positioned just before the synthesis of the high-energy molecule phosphoenolpyruvate (PEP). The concentration of 2-PGA is influenced by the activities of the enzymes phosphoglycerate mutase and enolase. Theoretically, under conditions of high glycolytic flux, a rapid turnover of intermediates would be expected. However, the specific correlation between the steady-state levels of 2-PGA and the overall rate of glycolysis can be complex and context-dependent, influenced by downstream enzymatic bottlenecks or allosteric regulation.
Comparative Analysis of 2-PGA Levels and Glycolytic Flux
Direct experimental studies systematically correlating a range of 2-PGA concentrations with corresponding glycolytic flux rates are not abundant in the literature. However, by comparing data from different experimental systems, we can infer a general relationship. The following table summarizes findings from studies that have measured glycolytic intermediates and indicators of glycolytic flux in cancer cells, a model system known for altered glycolysis (the Warburg effect).
| Experimental System | Condition | Relative 2-PGA Level | Glycolytic Flux (Lactate Production) | Reference |
| Human Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor Tissue vs. Normal Tissue | Reduced in Tumor | Increased in Tumor | [1] |
| Ehrlich Ascites Tumor Cells | Treatment with Glutamine (Glycolysis Inhibitor) | Not Directly Measured (Upstream intermediates increased, downstream decreased) | Decreased by ~80% | [2] |
| Glioblastoma U-87 and U-251 cells | Treatment with 2-Deoxy-D-glucose (2-DG) | Not Directly Measured | Dose-dependent decrease | [3] |
Note: The data presented is often relative and highlights trends rather than absolute correlations.
The available data suggests an inverse relationship where conditions promoting high glycolytic flux, such as in cancerous tissues, may lead to a decrease in the steady-state concentration of downstream intermediates like 2-PGA. This is likely due to a "pull" effect from highly active downstream enzymes, such as pyruvate kinase, which rapidly convert PEP to pyruvate. Conversely, inhibition of glycolysis leads to an accumulation of upstream intermediates.
Experimental Protocols
Measurement of Glycolytic Flux using the Seahorse XF Analyzer
The Seahorse XF Glycolytic Rate Assay is a standard method for measuring the two major energy-producing pathways: glycolysis and mitochondrial respiration. It determines the extracellular acidification rate (ECAR), which is primarily a result of lactate extrusion.
Protocol Outline:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and form a monolayer.
-
Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the growth medium from the cells and wash with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibrant solution.
-
Assay Execution: Load the cell plate into the XF Analyzer. The instrument will perform a series of measurements to establish a baseline ECAR. Subsequently, it injects a sequence of compounds to probe glycolytic function:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that forces cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, allowing for the measurement of non-glycolytic acidification.
-
-
Data Analysis: The Seahorse software calculates key parameters of glycolytic flux, including basal glycolysis, glycolytic capacity, and glycolytic reserve.
Measurement of this compound by LC-MS/MS
The quantification of intracellular metabolites like 2-PGA requires rapid quenching of metabolic activity, efficient extraction, and sensitive detection by mass spectrometry.
Protocol Outline:
-
Metabolite Quenching: To halt enzymatic activity instantly, rapidly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., 60% methanol at -40°C or ice-cold saline). This step is critical to prevent changes in metabolite levels.
-
Metabolite Extraction: After quenching, lyse the cells and extract the metabolites using a cold extraction solvent. A common method involves a multi-step extraction with cold methanol, followed by water. The choice of solvent can be optimized for the specific metabolites of interest. For phosphorylated compounds like 2-PGA, an ion-pair reagent method may be beneficial.
-
Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites. The extract is then typically dried under vacuum and reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the metabolites using liquid chromatography. For polar molecules like 2-PGA, a column designed for polar compound retention is often used.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of 2-PGA and its characteristic fragment ions (Multiple Reaction Monitoring - MRM).
-
Quantification: The absolute concentration of 2-PGA is determined by comparing the signal intensity of the endogenous 2-PGA to that of a known amount of a stable isotope-labeled internal standard.
-
Visualizations
Caption: The Glycolytic Pathway highlighting this compound.
Caption: Workflow for measuring glycolytic flux using a Seahorse XF Analyzer.
Caption: General workflow for intracellular metabolite extraction for LC-MS analysis.
Caption: Conceptual relationship between high glycolytic flux and 2-PGA levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of glycolysis by amino acids in ascites tumor cells. Specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phosphoglyceric Acid and Phosphoenolpyruvate as Energy-Rich Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the distinction between high-energy and low-energy phosphate compounds is fundamental to understanding the flow of energy that drives life. This guide provides a detailed comparison of two key intermediates in the glycolytic pathway: 2-Phosphoglyceric acid (2-PGA) and Phosphoenolpyruvate (PEP). While both are phosphorylated three-carbon molecules, their energetic properties differ dramatically, with PEP standing as one of the most energy-rich compounds in biological systems. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of their metabolic context and energetic relationship.
Quantitative Comparison of Energetic Properties
The energetic potential of a phosphorylated compound is typically evaluated by its standard free energy of hydrolysis (ΔG°'), which represents the energy released when the phosphate bond is cleaved by water under standard conditions (25°C, 1 M concentration of reactants and products, pH 7.0). A more negative ΔG°' indicates a higher "energy-rich" character.
| Compound | Standard Free Energy of Hydrolysis (ΔG°') | Classification |
| Phosphoenolpyruvate (PEP) | ~ -61.9 kJ/mol (~ -14.8 kcal/mol)[1][2][3] | High-Energy Phosphate Compound[1][4] |
| This compound (2-PGA) | Less negative than -25 kJ/mol | Low-Energy Phosphate Compound[1] |
The Chemical Basis for the Energetic Disparity
The profound difference in the free energy of hydrolysis between PEP and 2-PGA stems from their distinct chemical structures.
-
Phosphoenolpyruvate (PEP): The high phosphoryl transfer potential of PEP is attributed to the fact that the phosphate group traps the molecule in an unstable enol form[1]. Upon hydrolysis, the enol intermediate is immediately and spontaneously tautomerizes to the much more stable keto form, pyruvate. This large negative free energy change associated with the tautomerization is coupled to the hydrolysis of the phosphate bond, resulting in a very high overall negative ΔG°'.
-
This compound (2-PGA): In contrast, 2-PGA is a stable phosphoester. Its hydrolysis yields glycerate-2-phosphate, which does not undergo a significant stabilizing rearrangement like the enol-keto tautomerization of the product of PEP hydrolysis. Consequently, the free energy released upon its hydrolysis is considerably lower.
Role in Glycolysis: A Sequential Transformation
Both 2-PGA and PEP are crucial intermediates in the payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. Their sequential appearance in this pathway highlights the metabolic strategy of converting a low-energy compound into a high-energy one to facilitate ATP synthesis.
The conversion of 2-PGA to PEP is catalyzed by the enzyme enolase . This dehydration reaction introduces a double bond, transforming the low-energy phosphoester into the high-energy enolphosphate[5]. Subsequently, the enzyme pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, generating ATP and pyruvate. This is a classic example of substrate-level phosphorylation.
Experimental Protocols
The determination of the thermodynamic properties of these compounds involves precise experimental techniques. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of the Standard Free Energy of Hydrolysis (ΔG°') by Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the enthalpy change (ΔH) of hydrolysis for 2-PGA and PEP. The Gibbs free energy (ΔG) can then be determined if the entropy change (ΔS) is also measured or estimated.
Methodology:
-
Instrumentation: A high-sensitivity isothermal titration calorimeter is required.
-
Sample Preparation:
-
Prepare solutions of 2-PGA and PEP of known concentrations (e.g., 1-5 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, as Mg2+ is often a cofactor for enzymes that metabolize these compounds).
-
Prepare a solution of a suitable phosphatase enzyme (e.g., alkaline phosphatase) in the same buffer. The enzyme concentration should be sufficient to ensure complete hydrolysis in a reasonable timeframe.
-
-
Calorimetric Measurement:
-
Equilibrate the calorimeter at the desired temperature (e.g., 25°C).
-
Load the substrate solution (2-PGA or PEP) into the sample cell of the calorimeter.
-
Load the enzyme solution into the injection syringe.
-
Initiate the titration, injecting small aliquots of the enzyme into the substrate solution. The heat change associated with the hydrolysis reaction is measured after each injection.
-
A control experiment should be performed by injecting the enzyme into the buffer alone to account for the heat of dilution of the enzyme.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the total heat change (Q) for the reaction.
-
The enthalpy of hydrolysis (ΔH) is calculated using the equation: ΔH = Q / (V * [S]), where V is the volume of the sample cell and [S] is the initial concentration of the substrate.
-
The Gibbs free energy (ΔG) can be calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS) if the entropy change (ΔS) is determined from temperature-dependent ITC measurements or other methods.
-
Experimental Protocol 2: Spectrophotometric Assay to Determine the Equilibrium Constant of the Enolase Reaction
Objective: To determine the equilibrium constant (K'eq) for the interconversion of 2-PGA and PEP, which can then be used to calculate the standard free energy change (ΔG°') for this reaction.
Methodology:
-
Principle: The formation of PEP from 2-PGA can be monitored spectrophotometrically by coupling the reaction to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase results in a decrease in absorbance at 340 nm.
-
Reagents and Buffers:
-
Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgSO4 and 400 mM KCl.
-
2-Phosphoglycerate (2-PGA) solution of known concentration.
-
Phosphoenolpyruvate (PEP) solution of known concentration.
-
Adenosine diphosphate (ADP).
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
Enolase.
-
-
Assay Procedure (Forward Reaction: 2-PGA → PEP):
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, ADP, NADH, PK, and LDH.
-
Add a known concentration of 2-PGA to initiate the reaction.
-
Add a limiting amount of enolase to start the conversion of 2-PGA to PEP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The reaction is followed until equilibrium is reached (i.e., no further change in absorbance).
-
-
Assay Procedure (Reverse Reaction: PEP → 2-PGA):
-
The reverse reaction can be initiated by starting with PEP and measuring the formation of 2-PGA. This often requires a different coupled assay system.
-
-
Data Analysis:
-
The change in absorbance at 340 nm is used to calculate the equilibrium concentrations of 2-PGA and PEP using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
The equilibrium constant (K'eq) is calculated as: K'eq = [PEP]eq / [2-PGA]eq.
-
The standard free energy change (ΔG°') is then calculated using the equation: ΔG°' = -RT ln(K'eq), where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.
-
Visualizing the Energetic Relationship and Metabolic Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Energetic relationship between 2-PGA and PEP.
Caption: Key steps in glycolysis involving 2-PGA and PEP.
Conclusion
The comparison between this compound and Phosphoenolpyruvate provides a clear illustration of how metabolic pathways can manipulate chemical structures to generate compounds with high energy-transfer potential. While 2-PGA is a relatively low-energy phosphoester, a simple dehydration reaction catalyzed by enolase converts it into the exceptionally energy-rich PEP. This transformation is a critical step in glycolysis, enabling the subsequent synthesis of ATP through substrate-level phosphorylation. Understanding the thermodynamic and chemical principles that differentiate these two molecules is essential for researchers in biochemistry, drug development, and related scientific fields, as it provides insights into the fundamental mechanisms of cellular energy metabolism.
References
A Comparative Guide to In Vivo and In Vitro Measurement of 2-Phosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro methodologies for the measurement of 2-Phosphoglyceric acid (2-PG), a critical intermediate in the glycolytic pathway. Understanding the nuances, advantages, and limitations of these approaches is paramount for accurate metabolic studies and the development of novel therapeutics targeting metabolic pathways. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes key pathways and workflows to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a pivotal substrate in the ninth step of glycolysis, where it is converted by the enzyme enolase to phosphoenolpyruvate (PEP).[1] This step is crucial for the subsequent generation of ATP. The concentration of 2-PG and other glycolytic intermediates can provide a snapshot of the metabolic state of cells and tissues, making its accurate measurement essential in various fields of biological research, including oncology, neuroscience, and metabolic disorders.
Comparison of Measurement Methodologies
The choice between in vivo and in vitro measurement of 2-PG depends on the specific research question, the required level of biological context, and the available instrumentation. In vitro methods offer high throughput and sensitivity in a controlled environment, while in vivo techniques provide a more physiologically relevant picture of metabolic dynamics within a living organism.
| Feature | In Vitro Measurement (Enzymatic Assay) | Ex Vivo Measurement (LC-MS/MS of Tissue Extract) | In Vivo Measurement (NMR Spectroscopy) | In Vivo Measurement (Microdialysis) |
| Principle | Enzymatic conversion of 2-PG to pyruvate, which generates a colorimetric or fluorometric signal. | Chromatographic separation and mass spectrometric detection and quantification of 2-PG from tissue extracts. | Non-invasive detection of the unique magnetic resonance signal of 2-PG within a living organism. | Sampling of extracellular 2-PG from a specific tissue region via a semi-permeable membrane for subsequent analysis. |
| Sample Type | Cell lysates, tissue homogenates, plasma, serum, urine.[2] | Excised tissue samples. | Intact living organisms or specific organs. | Extracellular fluid from a specific tissue region.[3] |
| Sensitivity | High (e.g., <20 pmol with fluorometric assays).[4][5] | Very high (can detect picomolar to femtomolar concentrations). | Moderate to low (millimolar range). | Dependent on the analytical method used on the dialysate, but can be high. |
| Specificity | High, based on enzyme specificity. | Very high, based on chromatographic retention time and mass-to-charge ratio. | Moderate, potential for signal overlap with other metabolites. | High, dependent on the subsequent analytical method. |
| Quantitative Capability | Absolute quantification against a standard curve. | Absolute quantification using isotopically labeled internal standards.[6] | Absolute quantification is challenging but possible with internal or external standards.[6] | Relative or absolute quantification depending on probe calibration.[1] |
| Spatial Resolution | None (bulk measurement). | High (can analyze specific tissue regions). | Low (typically millimeters to centimeters). | High (micrometer to millimeter, depending on probe size). |
| Temporal Resolution | Static (snapshot at the time of sample collection). | Static (snapshot at the time of tissue excision). | Can be dynamic (minutes to hours). | High (minutes).[3] |
| Throughput | High (96-well plate format).[7] | Moderate. | Low. | Moderate. |
| Advantages | Simple, rapid, cost-effective, high-throughput. | High sensitivity and specificity, can quantify multiple metabolites simultaneously. | Non-invasive, provides real-time metabolic information. | Allows for continuous monitoring of extracellular metabolite levels in awake animals.[8] |
| Disadvantages | Lacks physiological context, potential for metabolic changes during sample preparation. | Invasive (requires tissue removal), potential for post-mortem metabolic changes. | Lower sensitivity, lower throughput, expensive instrumentation. | Invasive (probe implantation), primarily measures extracellular levels, potential for tissue damage. |
Experimental Protocols
In Vitro Measurement: Fluorometric Assay Kit
This protocol is based on commercially available kits that provide a sensitive method for quantifying 2-PG in a variety of biological samples.
Principle: 2-PG is converted to phosphoenolpyruvate (PEP) by enolase. PEP is then converted to pyruvate, which is subsequently used in a reaction that generates a fluorescent product. The fluorescence intensity is directly proportional to the 2-PG concentration.
Materials:
-
2-Phosphoglycerate Assay Kit (containing assay buffer, probe, enzyme mix, converter, developer, and 2-PG standard)
-
96-well microplate (black plate for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 535/587 nm)
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Cells (1 x 10^6): Homogenize in 200 µL of ice-cold Assay Buffer.
-
Tissues (10 mg): Homogenize in 200 µL of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay. For some samples, deproteinization using a 10 kDa spin filter may be necessary.[7]
-
-
Standard Curve Preparation:
-
Prepare a series of 2-PG standards by diluting the provided stock solution in Assay Buffer according to the kit's instructions. A typical range for a fluorometric assay would be 0 to 250 pmol/well.[9]
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a Reaction Mix containing Assay Buffer, Probe, Enzyme Mix, Converter, and Developer as per the kit protocol.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
For each sample, prepare a background control well containing the sample but without the Enzyme Mix to account for endogenous pyruvate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the background control reading from the sample reading.
-
Determine the concentration of 2-PG in the samples by comparing the corrected fluorescence values to the standard curve.
-
Ex Vivo Measurement: LC-MS/MS of Tissue Extract
This protocol outlines a general procedure for the extraction and quantification of 2-PG from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: 2-PG is extracted from a tissue sample, separated from other metabolites by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Extraction solvent (e.g., 80% methanol, ice-cold)
-
Isotopically labeled internal standard (e.g., 13C-labeled 2-PG)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Collection and Quenching:
-
Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the tissue in a pre-chilled tube with ice-cold 80% methanol and the internal standard. A common ratio is 1 mL of solvent per 20 mg of tissue.
-
Vortex the mixture thoroughly and incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Centrifuge the reconstituted sample to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify 2-PG using multiple reaction monitoring (MRM) in negative ion mode, monitoring the specific transition of the parent ion to a fragment ion.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of 2-PG standard spiked with the internal standard.
-
Calculate the concentration of 2-PG in the tissue samples by comparing the peak area ratio of endogenous 2-PG to the internal standard against the calibration curve.
-
Visualizations
Glycolytic Pathway
Caption: The central role of this compound in the glycolytic pathway.
Experimental Workflows
Caption: Generalized workflows for in vitro and ex vivo 2-PG measurement.
Conclusion
The selection of a method for measuring this compound should be guided by the specific aims of the research. For high-throughput screening and studies where cellular or tissue context is not the primary focus, in vitro enzymatic assays provide a robust and efficient solution. When high sensitivity and specificity are required for samples obtained from organisms, and simultaneous measurement of other metabolites is desired, ex vivo analysis of tissue extracts by LC-MS/MS is the gold standard. For non-invasive, real-time monitoring of metabolic dynamics within a living system, in vivo NMR spectroscopy is a powerful, albeit less sensitive, tool. Finally, in vivo microdialysis offers a unique window into the dynamics of extracellular metabolite concentrations in specific tissue compartments. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is crucial for generating reliable and meaningful data in metabolic research.
References
- 1. Clinical protocols for 31P MRS of the brain and their use in evaluating optic pathway gliomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manoa.hawaii.edu [manoa.hawaii.edu]
- 8. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Navigating the Analytical Maze: A Comparative Guide to the Reproducibility of 2-Phosphoglyceric Acid Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolic intermediates is paramount to advancing our understanding of biological systems and developing effective therapeutics. 2-Phosphoglyceric acid (2-PG), a key intermediate in glycolysis, is no exception. This guide provides an objective comparison of the common analytical methods for 2-PG measurement, delves into the critical aspect of inter-laboratory reproducibility, and presents supporting data to inform methodological choices.
Methods of Measurement: A Comparative Overview
Several analytical techniques are available for the quantification of this compound, each with its own set of advantages and limitations. The primary methods include enzymatic assays and chromatography-based techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | Enzymatic Assays | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Spectrophotometric or fluorometric detection of a product generated by a specific enzyme that utilizes 2-PG as a substrate. | Separation based on the physicochemical properties of 2-PG, followed by detection using UV or other detectors. | Separation by liquid chromatography followed by mass analysis, providing high specificity and sensitivity. |
| Specificity | High, but can be susceptible to interference from structurally similar molecules. | Moderate to high, depending on the column and detection method. Co-elution with isomers like 3-PG can be a challenge. | Very high, capable of distinguishing between isomers like 2-PG and 3-PG based on their mass-to-charge ratio and fragmentation patterns.[1] |
| Sensitivity | Good, with detection limits typically in the low micromolar range. | Moderate, suitable for samples with relatively high concentrations of 2-PG. | Excellent, with the ability to detect and quantify 2-PG at very low concentrations. |
| Throughput | High, amenable to 96-well plate formats for screening multiple samples. | Moderate, with each sample requiring a separate chromatographic run. | Moderate, similar to HPLC. |
| Cost | Relatively low cost for reagents and instrumentation. | Moderate instrument cost. | High instrument and maintenance costs. |
| Expertise | Relatively simple to perform with standard laboratory equipment. | Requires expertise in chromatography for method development and troubleshooting. | Requires highly skilled personnel for operation and data analysis. |
Inter-Laboratory Reproducibility: Insights from a Closely Related Analyte
A study on the inter-laboratory comparison of red blood cell 2,3-diphosphoglycerate (2,3-DPG) measurements provides a valuable proxy for understanding the potential challenges in achieving reproducible 2-PG results across different labs. The study revealed significant between-site variability, with the coefficient of variation (CV) for 2,3-DPG reaching 35%.[2] The investigation identified several key contributors to this variability:
-
Mathematical Errors: Discrepancies in calculations and data processing were a significant source of error.[2]
-
Unvalidated Analytical Methods: The use of laboratory-developed tests without thorough validation led to inconsistent results.[2]
-
Lack of Shared Standards: Differences in calibration standards and reference materials among laboratories contributed to systematic biases.[2]
-
Fluid Handling Errors: Inaccurate pipetting and sample preparation introduced variability.[2]
These findings strongly suggest that similar factors can adversely affect the reproducibility of 2-PG measurements. The choice of analytical method, the rigor of its validation, the quality of standards, and the proficiency of laboratory personnel are all critical determinants of cross-laboratory consistency.
Quantitative Data from an Inter-Laboratory Study on a Related Glycolytic Intermediate
The following table summarizes the findings from an inter-laboratory study on the measurement of red blood cell metabolites, including the closely related 2,3-diphosphoglycerate (2,3-DPG). This data highlights the extent of variability that can be expected for measurements of glycolytic intermediates across different laboratories.
| Analyte | Number of Laboratories | Mean Concentration | Between-Site Coefficient of Variation (CV) | Primary Sources of Variance |
| ATP | 14 | Varies by unit | 16% | Differences between sites (94%)[2] |
| 2,3-Diphosphoglycerate (DPG) | 14 | Varies by unit | 35% | Markedly discordant results from three sites (>80%) [2] |
| Total Hemoglobin | 14 | Varies by unit | 2% | Differences between sites (80%)[2] |
| Hemolysis | 14 | Varies by unit | 54% | Markedly discordant results from one site (>80%)[2] |
Experimental Protocols
To facilitate methodological standardization, detailed protocols for the primary 2-PG measurement techniques are outlined below.
Enzymatic Assay Protocol
This protocol is based on the principle that 2-PG is converted to phosphoenolpyruvate (PEP) by enolase, and the subsequent reactions are coupled to a detectable signal.
Materials:
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
2-PG Assay Kit (containing 2-PG standard, enolase, and other necessary enzymes and substrates)
-
Sample deproteinization kit
Procedure:
-
Sample Preparation: Deproteinate samples (e.g., cell lysates, tissue homogenates) according to the kit manufacturer's instructions to remove interfering proteins.
-
Standard Curve Preparation: Prepare a series of 2-PG standards of known concentrations in the assay buffer.
-
Reaction Setup: Add the deproteinized samples and standards to the wells of the 96-well plate.
-
Enzyme Addition: Add the enolase-containing enzyme mix to all wells.
-
Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the enzymatic reactions to proceed.
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of 2-PG in the samples by comparing their readings to the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the separation and quantification of 2-PG using HPLC.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Anion-exchange or reversed-phase chromatography column
-
Mobile phase (e.g., phosphate buffer)
-
2-PG standard
-
Sample filtration system (0.22 µm filter)
Procedure:
-
Sample Preparation: Deproteinate samples and filter them through a 0.22 µm filter to remove particulates.
-
Standard Preparation: Prepare a stock solution of 2-PG standard and create a series of dilutions for the calibration curve.
-
Chromatographic Conditions:
-
Column: Select an appropriate column for separating organic acids.
-
Mobile Phase: Use an isocratic or gradient elution with a suitable buffer system.
-
Flow Rate: Set a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Injection Volume: Inject a fixed volume of the prepared samples and standards.
-
-
Detection: Monitor the column effluent at a specific wavelength (e.g., 210 nm for UV detection).
-
Quantification: Identify the 2-PG peak based on its retention time compared to the standard. Quantify the concentration by integrating the peak area and comparing it to the calibration curve.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the measurement of this compound.
Caption: Key factors that can influence the reproducibility of 2-PG measurements.
References
- 1. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interlaboratory comparison of red-cell ATP, 2,3-diphosphoglycerate and haemolysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phosphoglyceric Acid: A Viable Therapeutic Target? A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic targets in oncology and metabolic diseases has brought the intricate network of cellular metabolism into sharp focus. Among the myriad of potential targets, the glycolytic pathway, a fundamental process for energy production, presents numerous opportunities for intervention, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect). This guide provides a comprehensive validation of 2-Phosphoglyceric acid (2-PGA) as a therapeutic target by comparing the inhibition of its producing and consuming enzymes—Phosphoglycerate Mutase 1 (PGAM1) and Enolase, respectively—with an alternative target upstream in the pathway, 3-Phosphoglycerate Dehydrogenase (PHGDH).
At a Glance: Performance Comparison of Glycolytic Inhibitors
To facilitate a clear and concise comparison, the following table summarizes the quantitative performance of representative inhibitors for each therapeutic target.
| Therapeutic Target | Small Molecule Inhibitor | Mechanism of Action | IC50 Value | Ki Value | Kd Value | Cellular Effects |
| Phosphoglycerate Mutase 1 (PGAM1) | PGMI-004A | Allosteric inhibitor | 13.1 µM[1][2] | 3.91 µM[1][2] | 9.4 µM[1] | Decreased 2-PG, increased 3-PG, reduced PPP flux, inhibited cell proliferation.[1][3][4] |
| Enolase | ENOblock (AP-III-a4) | Non-substrate analogue inhibitor | 0.576 µM[5][6] | - | - | Inhibits cancer cell migration and invasion, induces apoptosis.[5] |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | CBR-5884 | Non-competitive inhibitor | 33 µM[7][8][9] | - | - | Inhibits de novo serine synthesis, selectively toxic to cancer cells with high serine biosynthesis.[7][8] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental strategies discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of 2-PGA metabolism and points of inhibition.
Caption: A typical experimental workflow for therapeutic target validation.
Methodology
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in this guide.
Phosphoglycerate Mutase (PGAM) Activity Assay
This protocol is adapted from commercially available kits and established biochemical assays.[10][11][12]
Principle: The conversion of 3-phosphoglycerate (3-PGA) to 2-PGA by PGAM is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Triethanolamine, pH 7.6, 2.5 mM MgSO₄, 99 mM KCl.
-
Substrate Solution: 200 mM 3-PGA.
-
Cofactor Solution: 1.3 mM 2,3-diphospho-D-glyceric acid.
-
Coupling Enzymes: Pyruvate kinase (14 units/mL), L-lactic dehydrogenase (20 units/mL), Enolase (3 units/mL).
-
Reaction Mix: 0.70 mM ADP, 0.15 mM NADH.
-
Sample: Cell or tissue lysate containing PGAM.
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate solution, cofactor solution, and coupling enzymes.
-
Add the sample (cell lysate) to the reaction mixture and incubate at 25°C.
-
Initiate the reaction by adding the reaction mix.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the PGAM activity in the sample.
Cell Viability Assay (CCK-8 or WST-8 based)
This protocol is a general guideline for colorimetric cell viability assays.[13]
Principle: Water-soluble tetrazolium salt (WST-8) is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Reagents:
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent.
-
Complete cell culture medium.
-
Cells of interest.
-
Test compound (inhibitor).
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
siRNA-mediated Gene Knockdown
This is a general protocol for transient gene silencing using small interfering RNA (siRNA).[14][15][16]
Principle: siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA, leading to a reduction in the corresponding protein expression.
Reagents:
-
siRNA targeting the gene of interest (e.g., PGAM1) and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Cells of interest.
Procedure:
-
One day before transfection, seed cells in a culture plate to achieve 30-50% confluency on the day of transfection.
-
On the day of transfection, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and analyze the knockdown efficiency by Western blot or qRT-PCR.
Thermal Shift Assay (TSA)
This protocol provides a general framework for assessing protein-ligand binding.[17][18][19][20][21]
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Reagents:
-
Purified protein of interest.
-
SYPRO Orange or a similar fluorescent dye.
-
Assay buffer.
-
Ligand (inhibitor) at various concentrations.
Procedure:
-
Prepare a master mix containing the purified protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add the ligand at different concentrations to the respective wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve program, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring the fluorescence.
-
The Tm is the temperature at which the fluorescence is at its midpoint. A shift in Tm in the presence of the ligand indicates binding.
Concluding Remarks
The validation of this compound as a therapeutic target hinges on a multi-faceted approach that combines robust biochemical and cellular assays with in vivo studies. By targeting the enzymes that regulate the levels of 2-PGA, namely PGAM1 and Enolase, it is possible to disrupt the glycolytic flux and impact the metabolic landscape of cancer cells. The comparative data presented in this guide suggests that while direct inhibition of 2-PGA metabolism is a promising strategy, alternative targets within the broader metabolic network, such as PHGDH, also offer viable therapeutic avenues. The choice of target will ultimately depend on the specific cancer type, its metabolic dependencies, and the pharmacological properties of the developed inhibitors. The detailed methodologies provided herein should serve as a valuable resource for researchers dedicated to advancing the field of metabolic-targeted therapies.
References
- 1. PGMI-004A | PGAM1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. axxam.com [axxam.com]
- 20. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 21. analytik-jena.com [analytik-jena.com]
Standardization of 2-Phosphoglyceric Acid for Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, is crucial for understanding cellular metabolism and the pathophysiology of various diseases, including cancer and inherited metabolic disorders. This guide provides a comprehensive comparison of the primary analytical methods used for the standardization and measurement of 2-PG in clinical and research settings: commercially available enzymatic assay kits and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Enzymatic assays offer a convenient and high-throughput solution, while LC-MS/MS provides higher specificity and the ability to measure multiple analytes simultaneously.
| Feature | Enzymatic Assay (Colorimetric/Fluorometric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Coupled enzymatic reactions leading to a colored or fluorescent product proportional to the 2-PG concentration. | Chromatographic separation followed by mass-based detection and quantification. |
| Specificity | Generally high, but potential for interference from other metabolites that may interact with the enzymes in the cascade. | Very high, able to distinguish between isomers like 2-PG and 3-PG based on unique product ion ratios.[1][2] |
| Sensitivity | Detection limit typically in the low micromolar (µM) range for fluorometric assays and higher for colorimetric assays.[3] | High sensitivity, with detection limits in the nanomolar (ng/mL) range.[1][2] |
| Throughput | High, suitable for 96-well plate format, allowing for the analysis of many samples simultaneously. | Lower to moderate, with a typical analysis time of less than 7 minutes per sample.[1][2] |
| Sample Volume | Typically requires a small sample volume (1-50 µL). | Requires a small sample volume, often around 50-100 µL. |
| Instrumentation | Microplate reader (colorimetric or fluorometric). | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Cost per Sample | Generally lower, primarily the cost of the assay kit. | Higher, due to the cost of instrumentation, maintenance, and highly purified solvents. |
| Multiplexing | Measures only 2-PG. | Can simultaneously measure multiple glycolytic intermediates and other metabolites.[1][2][4] |
| Ease of Use | Relatively simple and straightforward, with pre-prepared reagents. | Requires specialized expertise for method development, validation, and data analysis. |
Performance Characteristics
The performance of an assay is critical for its reliability in a clinical or research setting. Key performance indicators include precision (repeatability), accuracy (recovery), and linearity.
| Performance Metric | Enzymatic Assay | LC-MS/MS |
| Intra-assay Precision (%CV) | Data not readily available in public domain for commercial kits; requires user validation. | 0.9% to 11.8% (average 3.5%) for glycolytic intermediates.[1][2] |
| Inter-assay Precision (%CV) | Data not readily available in public domain for commercial kits; requires user validation. | Data not explicitly provided for 2-PG, but generally expected to be <15% for validated methods. |
| Accuracy (Spike Recovery) | User-validated; typically expected to be within 80-120%. | 53% to 127% (average 91%) for glycolytic intermediates in cell extracts.[1][2] |
| Linearity (R²) | User-validated; typically expected to be ≥0.99. | Linear over a range of 0.1-100 µg/mL.[1][2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results. Below are generalized protocols for the two main methods of 2-PG quantification.
Enzymatic Assay (Based on Commercial Kits)
Commercial assay kits for 2-PG typically follow a coupled enzymatic reaction. The general principle involves the conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase. PEP is then used in a series of reactions to generate a detectable signal (colorimetric or fluorometric).
Sample Preparation:
-
Serum/Plasma: Samples can often be used directly after centrifugation to remove particulate matter. Deproteinization using a 10 kDa spin filter may be required.
-
Cell/Tissue Lysates: Homogenize cells or tissue in the provided assay buffer on ice. Centrifuge to remove insoluble material and deproteinize the supernatant using a spin filter.
Assay Procedure (96-well plate format):
-
Standard Curve Preparation: Prepare a serial dilution of the provided 2-PG standard to generate a standard curve.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix, and probe/developer solution as per the kit's instructions.
-
Incubation: Add the reaction mix to the standards and samples. Incubate for the time specified in the manual (typically 30-60 minutes) at a controlled temperature (e.g., 37°C), protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculation: Determine the concentration of 2-PG in the samples by comparing their readings to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and sensitivity for the quantification of 2-PG. The following is a generalized protocol based on published methods for glycolytic intermediates.[1][2]
Sample Preparation (Protein Precipitation):
-
Spiking: Add an internal standard (e.g., isotopically labeled 2-PG) to the plasma or serum sample.
-
Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins.
-
Centrifugation: Vortex and centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) to separate 2-PG from other metabolites. A gradient elution with a mobile phase consisting of solvents like acetonitrile and ammonium acetate is typically used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. 2-PG is detected using electrospray ionization (ESI) in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 2-PG and its internal standard are monitored.
Visualizations
Experimental Workflow for 2-PG Quantification
Caption: Workflow for 2-PG analysis via enzymatic and LC-MS/MS methods.
This compound in the Glycolysis Pathway
Caption: this compound is a key intermediate in the glycolysis pathway.
References
- 1. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Measurement of glycolysis reactants by high-throughput solid phase extraction with tandem mass spectrometry: Characterization of pyrophosphate-dependent phosphofructokinase as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Phosphoglyceric Acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phosphoglyceric Acid, a key intermediate in glycolysis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.
-
Lab Coat: A lab coat or other protective clothing is required.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to local, regional, and national regulations.[3] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
-
Segregation: Collect all waste containing this compound, both solid and liquid, in a designated and compatible container.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" or as required by your institution, and specify the contents as "this compound Waste."[4][5]
-
Storage: Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials.[4] Acids should not be stored in metal cans.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[4]
For small quantities of acidic solutions, neutralization may be an option if permitted by your institution's guidelines and local regulations. However, this should only be performed by personnel familiar with the procedure.
Neutralization Procedure (for dilute acidic solutions, if permissible):
-
Caution: Heat and vapors may be generated. Perform in a fume hood.
-
Dilute the acidic waste solution by slowly adding it to a large volume of cold water.
-
Slowly add a suitable inorganic base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring.
-
Monitor the pH. The final pH should be between 5 and 9.[6]
-
Allow the neutralized solution to cool before final disposal as directed by your EHS department. Some neutralized solutions may be suitable for sewer disposal, but this must be confirmed.[6][7]
Quantitative Safety Data
The following table summarizes the hazard classifications for D-(-)-3-Phosphoglyceric Acid disodium salt, which should be considered as guidance for handling this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets for D-(-)-3-Phosphoglyceric Acid disodium salt.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. epfl.ch [epfl.ch]
Personal protective equipment for handling 2-Phosphoglyceric Acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Phosphoglyceric Acid and its salt forms. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of research. The information herein is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification & Personal Protective Equipment (PPE)
This compound and its salts are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.[2]
The following table summarizes the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | Must be worn at all times in the laboratory.[3] Goggles are required when a higher level of protection is needed to form a protective seal around the eyes.[4] |
| Hands | Nitrile gloves. | Disposable nitrile gloves are suitable for handling small quantities.[3] Always inspect gloves for tears or degradation before use. Remove and dispose of contaminated gloves immediately, and always wash hands after removing gloves.[5] |
| Body | Laboratory coat. | A lab coat should be worn to protect against skin contact and to prevent contamination of personal clothing.[5] Lab coats should be removed before leaving the laboratory.[5] |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended if generating dust or aerosols. | Work should be conducted in a well-ventilated area to minimize inhalation of dust or aerosols.[2][6] If significant dust is expected, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Experimental Protocol: General Procedure for Use
-
Preparation : Before handling, ensure all necessary PPE is worn correctly.[2] Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially if working with the solid form to avoid dust generation.[2][6]
-
Weighing and Aliquoting : When handling the solid form, use spatulas and other appropriate tools to minimize dust.[2]
-
Solution Preparation : To avoid splashing, add the solid this compound to the solvent slowly.[2] It is soluble in water.[2]
-
Post-Handling : After use, decontaminate all work surfaces.
Disposal Plan
All waste containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.[2]
| Material to be Disposed | Disposal Method | Key Considerations |
| Unused Solid/Solution | Collect in a designated, sealed, and clearly labeled chemical waste container. | The container should be labeled "Chemical Waste" and include "this compound."[2] |
| Contaminated Materials (e.g., gloves, pipette tips, paper towels) | Place in a designated solid chemical waste container. | Do not dispose of contaminated materials in regular trash. |
| Empty Containers | Rinse thoroughly with a suitable solvent (e.g., water). Dispose of the rinsate as chemical waste. The cleaned container can then be disposed of according to institutional guidelines. | Ensure the container is fully empty and decontaminated before disposal or recycling. |
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[6] If irritation occurs, seek medical attention.[6] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[7] If the person feels unwell, call a poison center or doctor.[6] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water and drink plenty of water afterward.[7] Seek immediate medical assistance.[7] |
| Spill | For small spills, absorb with an inert material and place it in a suitable container for chemical waste disposal.[7] Ensure adequate ventilation.[7] Avoid generating dust.[6] For large spills, evacuate the area and follow institutional emergency procedures. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
